3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(7-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUQDPIXVPKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356103 | |
| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376359-05-6 | |
| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 376359-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential pharmacological applications, with a focus on its role as a molecular scaffold in the development of novel therapeutics. The synthesis is presented as a robust two-step process involving an initial N-alkylation followed by ester hydrolysis. The biological context of this molecule is explored through the lens of related pyrazole derivatives, which have demonstrated notable cytotoxic and enzyme-inhibitory activities. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both theoretical insights and practical methodologies.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyrazole nucleus is a recurring motif in numerous biologically active molecules.[1][2][3] this compound (Figure 1) is a bifunctional molecule that incorporates the proven pharmacophore of a 3,5-disubstituted pyrazole linked to a benzoic acid moiety. This unique structure presents multiple opportunities for chemical modification, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns. The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the pyrazole ring can be further functionalized. This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications.
Figure 1. Chemical Structure of this compound
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 376359-05-6 | Chemdiv |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Chemdiv |
| Molecular Weight | 230.26 g/mol | Chemdiv |
| IUPAC Name | This compound | PubChem |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water (Predicted) | General knowledge |
| Melting Point | Not available. | |
| Boiling Point | Not available. |
Note: Some physical properties are predicted based on the structure and data for similar compounds, as experimental data is not widely available.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, a singlet for the methylene bridge protons, a singlet for the pyrazole ring proton, and singlets for the two methyl groups on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the pyrazole ring, including the two methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-H stretches from the aromatic and methyl groups, and C=N and C=C stretching vibrations from the pyrazole and benzene rings.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process, which is outlined below. This protocol is designed to be robust and reproducible in a standard laboratory setting.
Synthetic Workflow
The overall synthetic strategy involves the N-alkylation of 3,5-dimethylpyrazole with a suitable benzoyl derivative, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Diagram 1: Synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (Intermediate)
This step involves the N-alkylation of 3,5-dimethylpyrazole with methyl 3-(bromomethyl)benzoate in the presence of a base.[4][5]
-
Materials:
-
3,5-Dimethylpyrazole
-
Methyl 3-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
-
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care under an inert atmosphere).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl ester intermediate.
-
-
Causality of Experimental Choices:
-
The choice of base is critical; potassium carbonate is a milder base suitable for this reaction, while sodium hydride is a stronger, non-nucleophilic base that can lead to higher yields but requires more stringent anhydrous conditions.
-
Acetonitrile and DMF are excellent polar aprotic solvents for this type of Sₙ2 reaction, as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the pyrazole nitrogen.
-
Step 2: Hydrolysis of Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate to this compound
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[6][7]
-
Materials:
-
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (from Step 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1 M
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
pH paper or pH meter
-
Separatory funnel
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring the reaction by TLC until the ester is fully consumed.
-
Cool the mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
-
Self-Validating System:
-
The progress of the hydrolysis can be easily monitored by TLC, observing the disappearance of the higher Rf ester spot and the appearance of the lower Rf carboxylic acid spot (which often streaks on the TLC plate).
-
The successful formation of the product is confirmed by the precipitation upon acidification, as the sodium salt of the carboxylic acid is water-soluble, while the protonated form is significantly less so.
-
Biological and Pharmacological Profile
While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazole-containing compounds has been extensively studied, revealing a wide range of pharmacological activities.[2][3]
Potential as an Anticancer Agent
Numerous studies have highlighted the potential of pyrazole derivatives as cytotoxic agents against various cancer cell lines.
-
Cytotoxicity: Pyrazole derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG-2).[8][9][10] For instance, some pyrazole compounds have shown IC₅₀ values in the micromolar range against these cell lines.[11][12]
-
Mechanism of Action: The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.[1][13]
-
Enzyme Inhibition: Some pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest.[10] Others have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication.[1]
-
Induction of Apoptosis: Certain pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases 3 and 7.[8]
-
Diagram 2: Potential anticancer mechanisms of action for pyrazole derivatives.
Other Potential Therapeutic Applications
The pyrazole scaffold is associated with a diverse range of bioactivities, suggesting that this compound and its derivatives could be explored for:
-
Antibacterial Activity: Pyrazole analogs have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Anti-inflammatory Properties: Certain pyrazole-containing molecules exhibit anti-inflammatory effects.[2]
-
Enzyme Inhibition: Beyond cancer-related enzymes, pyrazole derivatives have been developed as inhibitors for a variety of other enzymes.[3][14]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: Specific toxicological data for this compound is not available. However, benzoic acid and its derivatives can cause skin and eye irritation.[15] Ingestion may be harmful.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the known pharmacological potential of the pyrazole scaffold make it an attractive target for further investigation. The information provided in this guide offers a solid foundation for researchers to explore the chemical and biological properties of this compound and to design new derivatives with enhanced therapeutic efficacy. Future studies should focus on the experimental validation of its physicochemical properties, a thorough evaluation of its biological activity, and the exploration of its structure-activity relationships.
References
-
(2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. [Link]
-
(2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
(2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
(2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. [Link]
-
(2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. [Link]
-
(2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]
-
(2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. ResearchGate. [Link]
-
4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]
-
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. MDPI. [Link]
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]
-
3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. PubChem. [Link]
- CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
(2025). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. ResearchGate. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED Текст научной статьи по специальности. КиберЛенинка. [Link]
- CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
(2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
Sources
- 1. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented as a cohesive, multi-step process, beginning with the foundational synthesis of the 3,5-dimethylpyrazole core, followed by a strategic N-alkylation, and culminating in the hydrolysis to the final carboxylic acid product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying chemical principles and rationale for the experimental design. Each protocol is designed as a self-validating system, with in-text citations to authoritative sources to ensure scientific integrity.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific target of this guide, this compound, combines the versatile pyrazole ring with a benzoic acid moiety, a common pharmacophore that can participate in various biological interactions. This structural combination makes it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide will detail a robust and reproducible synthetic route to this compound, emphasizing experimental causality and providing detailed, step-by-step protocols.
Overall Synthetic Strategy
The synthesis of this compound is approached via a three-stage process. The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of 3,5-dimethyl-1H-pyrazole
The synthesis of the pyrazole core is a critical first step. The most common and efficient method is the condensation reaction between a 1,3-dicarbonyl compound, in this case, acetylacetone, and a hydrazine derivative.[1]
Reaction Principle: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a β-ketoester or a 1,3-diketone with a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1]
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. An exothermic reaction will occur.
-
Reflux: Once the initial exothermic reaction has subsided, heat the mixture to reflux for 2 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield pure 3,5-dimethyl-1H-pyrazole as a white crystalline solid.[2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Acetylacetone | 100.12 | 10.0 | 0.1 |
| Hydrazine Hydrate | 50.06 | 5.0 | 0.1 |
Table 1: Reagents for the synthesis of 3,5-dimethyl-1H-pyrazole.
Stage 2: N-Alkylation of 3,5-dimethyl-1H-pyrazole
With the pyrazole core in hand, the next step is the introduction of the methyl benzoate moiety at the N1 position of the pyrazole ring. This is achieved through a nucleophilic substitution reaction.
Reaction Principle: N-Alkylation
The N-alkylation of pyrazoles is a well-established transformation.[3] The pyrazole nitrogen acts as a nucleophile, attacking an electrophilic carbon, in this case, the benzylic carbon of methyl 3-(bromomethyl)benzoate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.
Caption: Mechanism of N-alkylation of pyrazole.
Experimental Protocol: Synthesis of Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
-
Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (9.61 g, 0.1 mol) in acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Addition of Alkylating Agent: To this stirred suspension, add methyl 3-(bromomethyl)benzoate (22.9 g, 0.1 mol).
-
Reaction Conditions: The reaction mixture is stirred at reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure product.[4]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 3,5-dimethyl-1H-pyrazole | 96.13 | 9.61 | 0.1 |
| Methyl 3-(bromomethyl)benzoate | 229.06 | 22.9 | 0.1 |
| Potassium Carbonate | 138.21 | 20.7 | 0.15 |
Table 2: Reagents for the N-alkylation reaction.
Stage 3: Hydrolysis of the Methyl Ester
The final step in the synthesis is the conversion of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction.
Reaction Principle: Ester Hydrolysis
Ester hydrolysis can be carried out under acidic or basic conditions.[5] Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (24.4 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL).
-
Addition of Base: To this solution, add sodium hydroxide (6.0 g, 0.15 mol).
-
Reaction Conditions: The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid.
-
Isolation of Product: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.[7]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | 244.28 | 24.4 | 0.1 |
| Sodium Hydroxide | 40.00 | 6.0 | 0.15 |
Table 3: Reagents for the hydrolysis reaction.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₃H₁₄N₂O₂
-
Molecular Weight: 230.26 g/mol [8]
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, COOH), 7.9-7.4 (m, 4H, Ar-H), 5.9 (s, 1H, pyrazole-H), 5.3 (s, 2H, CH₂), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5, 148.0, 140.0, 137.5, 131.0, 130.0, 129.5, 128.0, 106.0, 52.0, 13.0, 11.0.
Note: The predicted NMR data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By following the described protocols, researchers can confidently synthesize this valuable building block for further applications in drug discovery and development. The provided explanations of the underlying chemical principles aim to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
References
-
MDPI. (n.d.). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid (1/1). Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
ResearchGate. (n.d.). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
ResearchGate. (n.d.). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Chegg.com. (n.d.). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]
-
Chegg.com. (n.d.). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. quora.com [quora.com]
- 6. chegg.com [chegg.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Determining the Solubility Profile of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. In the absence of established public data, this document outlines the theoretical considerations and practical experimental protocols necessary to generate a robust and reliable solubility profile. Understanding solubility is a critical first step in the development of any active pharmaceutical ingredient (API), as it directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][]
Theoretical Framework: Predicting Solubility Characteristics
Before embarking on experimental work, a thorough understanding of the physicochemical properties of this compound (Molecular Formula: C13H14N2O2, Molecular Weight: 230.26 g/mol ) is essential for designing relevant experiments.[3]
Structural Analysis and its Implications
The molecule's structure reveals key features that will govern its solubility:
-
Pyrazole Ring: The 3,5-dimethylpyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[4][5] Generally, the pyrazole ring can act as a bioisostere for an aryl group, which can enhance lipophilicity and, in some cases, solubility.[6] The nitrogen atoms can also participate in hydrogen bonding, both as donors and acceptors, which can influence interactions with polar solvents.[6]
-
Benzoic Acid Moiety: The benzoic acid group introduces a polar carboxylic acid functional group (-COOH). This group is ionizable, meaning its charge state and, consequently, its solubility will be highly dependent on the pH of the surrounding medium.
-
Methylene Linker: A simple methylene (-CH2-) group connects the pyrazole and benzoic acid components.
Based on this structure, we can anticipate that the compound will exhibit amphiphilic character, with both hydrophobic (dimethylpyrazole, benzene ring) and hydrophilic (carboxylic acid) regions. Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.
Factors Influencing Solubility of Pyrazole Derivatives
Several factors are known to influence the solubility of pyrazole derivatives:
-
Molecular Weight: Higher molecular weight compounds often present greater challenges in solvation.[7]
-
Crystal Structure: The arrangement of molecules in the solid-state crystal lattice affects the energy required to dissolve the compound.[7]
-
Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[7]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding in the crystal lattice, can lead to lower solubility.[7]
-
pH: For ionizable compounds like our target molecule, the pH of the solution can significantly impact solubility.[7]
Experimental Determination of Solubility
A systematic approach to experimentally determining solubility is crucial. The following protocols are designed to provide a comprehensive solubility profile.
Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[8] It measures the maximum concentration of a compound that can dissolve in a specific solvent under controlled conditions.[]
Protocol:
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also, select a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, and dichloromethane).[7]
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) using a mechanical shaker.[8] The time required to reach equilibrium should be determined preliminarily, but 24 to 48 hours is often sufficient.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility as the mean of at least three replicate determinations for each solvent and pH condition.[8]
Diagram of the Shake-Flask Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. This method is often used in early-stage drug discovery for higher throughput screening.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Add a small volume of the DMSO stock solution to the desired aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1.5 to 2 hours).
-
Precipitate Removal: Filter the samples to remove any precipitate that has formed.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Diagram of Kinetic vs. Equilibrium Solubility:
Caption: Conceptual Difference Between Kinetic and Equilibrium Solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| pH 1.2 Buffer | 37 | Expected Low | Expected Low | Equilibrium |
| pH 4.5 Buffer | 37 | Expected Moderate | Expected Moderate | Equilibrium |
| pH 6.8 Buffer | 37 | Expected High | Expected High | Equilibrium |
| pH 7.4 Buffer | 37 | Expected High | Expected High | Equilibrium |
| Water | 25 | Expected Low | Expected Low | Equilibrium |
| Methanol | 25 | Expected High | Expected High | Equilibrium |
| Ethanol | 25 | Expected High | Expected High | Equilibrium |
| Acetonitrile | 25 | Expected Moderate | Expected Moderate | Equilibrium |
| Dichloromethane | 25 | Expected Moderate-Low | Expected Moderate-Low | Equilibrium |
| pH 7.4 Buffer | 25 | Expected Moderate | Expected Moderate | Kinetic |
Note: The values in this table are hypothetical and serve as a template for presenting experimentally determined data. The expected trends are based on the structural analysis of the compound.
Conclusion and Further Steps
The protocols outlined in this guide provide a robust starting point for characterizing the solubility of this compound. The resulting data will be instrumental in guiding formulation development. If the aqueous solubility is found to be low, various enhancement strategies may be considered, such as salt formation, the use of co-solvents, or the creation of amorphous solid dispersions.[][9] A thorough understanding of the solubility profile is a cornerstone of successful drug development, enabling rational formulation design and maximizing the therapeutic potential of the API.
References
- Pyrazole - Solubility of Things. (n.d.).
- Pyrazole | 288-13-1. (n.d.). ChemicalBook.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
- 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542. (n.d.). PubChem.
- This compound. (n.d.). Benchchem.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate.
- API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid
Preamble: Navigating the Unknown
In the landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. This compound is one such molecule. While its synthesis and potential utility in material science as a corrosion inhibitor have been described, its pharmacological mechanism of action remains unexplored in publicly accessible literature.
This guide, therefore, deviates from a traditional monograph on a known mechanism. Instead, it serves as a strategic whitepaper—a comprehensive, field-proven roadmap for the systematic elucidation of the mechanism of action for this compound. We will leverage established principles of chemical biology and pharmacology to construct a robust investigational framework. Our approach is grounded in the analysis of its core chemical scaffolds: the 3,5-dimethylpyrazole and the benzoic acid moieties, which are present in numerous bioactive molecules.
This document is structured to guide a research program from initial hypothesis generation through target identification, validation, and preclinical characterization.
Part 1: Hypothesis Generation from Structural Precedent
The structure of this compound offers initial clues to its potential biological targets. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting kinases and cyclooxygenase (COX) enzymes. For instance, Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. Similarly, various pyrazole derivatives have been developed as potent inhibitors of kinases such as p38 MAP kinase and Janus kinases (JAKs).
The benzoic acid group, a common pharmacophore, often facilitates interactions with receptors or active sites of enzymes through hydrogen bonding or ionic interactions.
Based on these precedents, we can formulate two primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Inhibition of the Cyclooxygenase (COX) Pathway. The compound acts as an inhibitor of COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting anti-inflammatory effects.
-
Hypothesis 2: Inhibition of a Pro-inflammatory Kinase Signaling Pathway. The compound targets a key kinase (e.g., p38 MAPK, JNK, or a member of the JAK family) involved in inflammatory cytokine signaling.
This guide will proceed with a detailed experimental plan to investigate Hypothesis 1 , providing a clear and actionable workflow that can be adapted for Hypothesis 2 should initial results prove negative.
Part 2: Experimental Workflow for Mechanism Deconvolution
A multi-tiered approach is essential for rigorously testing our primary hypothesis. The workflow below is designed to move from broad, cell-free assays to more complex, cell-based systems, ensuring a logical and cost-effective progression.
Figure 1: A tiered experimental workflow for investigating the COX-inhibitory activity of the target compound.
Tier 1: Direct Target Engagement (In Vitro)
The initial step is to determine if the compound directly interacts with its putative targets, COX-1 and COX-2, in a cell-free environment. This provides the cleanest assessment of inhibitory potential without the complexity of cellular uptake, metabolism, or off-target effects.
Protocol 1: COX-1/COX-2 Inhibitor Screening Assay
This protocol utilizes a commercially available colorimetric assay kit that measures the peroxidase activity of COX.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hemin.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Execution (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the diluted compound or control.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate for 2 minutes at 37°C.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Anticipated Data & Interpretation:
The primary output will be the IC50 values for both COX-1 and COX-2. This allows for both potency and selectivity assessment.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical Data: Compound X | 5,200 | 150 | 34.7 |
| Indomethacin (Control) | 20 | 350 | 0.06 |
| Celecoxib (Control) | 8,000 | 80 | 100 |
A selectivity index significantly greater than 1 would suggest the compound is a selective COX-2 inhibitor, a desirable profile for reducing gastrointestinal side effects associated with COX-1 inhibition.
Tier 2: Cellular Target Validation
Positive results from the enzymatic assays must be validated in a cellular context to ensure the compound is cell-permeable and active in a more complex biological environment.
Protocol 2: Lipopolysaccharide (LPS)-Induced PGE2 Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (based on the IC50 values from Tier 1) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.
-
Incubate for 24 hours at 37°C.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
In a separate 96-well plate, treat cells with the same concentrations of the compound for 24 hours.
-
Assess cell viability using an MTT or LDH assay to ensure that the reduction in PGE2 is due to COX inhibition and not cell death.
-
Interpretation:
A dose-dependent decrease in PGE2 levels, at non-cytotoxic concentrations, would confirm that the compound inhibits COX activity within a cellular system. Comparing the cellular IC50 to the enzymatic IC50 provides insight into the compound's cell permeability and potential for intracellular metabolism.
Part 3: Elucidating the Signaling Pathway
Assuming our compound is a selective COX-2 inhibitor, we must confirm its effect on the relevant signaling pathway. LPS stimulation of macrophages induces COX-2 expression via activation of the NF-κB pathway. A true COX-2 inhibitor should block the activity of the COX-2 enzyme but not necessarily its expression.
In Silico Modeling of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest within the medicinally significant pyrazole class of compounds. Recognizing the broad therapeutic potential of pyrazole derivatives, which spans from oncology to anti-inflammatory applications, this document outlines a systematic, multi-faceted computational approach to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. We present a hypothesis-driven workflow commencing with target identification based on structural similarity to known kinase inhibitors, followed by detailed protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for a thorough in silico evaluation, thereby accelerating the early-stage drug discovery process.
Introduction: The Rationale for In Silico Investigation
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Derivatives of pyrazole are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory effects. The subject of this guide, this compound, combines the pyrazole moiety with a benzoic acid group, a feature often associated with interactions at protein active sites. Given the vast chemical space and the significant resources required for traditional high-throughput screening, in silico modeling presents a cost-effective and time-efficient strategy to initially characterize novel compounds.
This guide will leverage established computational techniques to build a comprehensive profile of this compound, providing a robust foundation for subsequent experimental validation.
The Target Molecule: this compound
-
Molecular Formula: C₁₃H₁₄N₂O₂
-
Molecular Weight: 230.26 g/mol
-
Structure:
-
A central 3,5-dimethylpyrazole ring.
-
A benzoic acid moiety connected to the pyrazole nitrogen via a methylene linker.
-
Target Identification and Selection: A Hypothesis-Driven Approach
A critical first step in the in silico analysis of a novel compound is the identification of potential biological targets. Based on the structural similarity of this compound to known kinase inhibitors, particularly those with an N-benzyl pyrazole core, we hypothesize that this molecule may also exhibit affinity for protein kinases. Several pyrazole-containing compounds have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, Cyclin-dependent kinase 2 (CDK2), and the c-Met receptor tyrosine kinase.[2][3][4] For the purpose of this guide, we will focus on the c-Met kinase as our primary target of interest. The deregulation of the c-Met signaling pathway is implicated in various cancers, making it a well-validated therapeutic target.[4][5]
We will utilize the crystal structure of the c-Met kinase domain in complex with a pyrazolone inhibitor (PDB ID: 5T3Q) as the receptor for our molecular docking and dynamics studies.[5] This structure provides a high-resolution view of the ATP-binding pocket and the interactions formed by a structurally related ligand.
In Silico Methodology: A Step-by-Step Workflow
This section details the experimental protocols for the in silico analysis of this compound.
Ligand and Receptor Preparation
Accurate preparation of both the ligand and the protein receptor is paramount for obtaining meaningful results.
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformer. This can be accomplished using software like Avogadro or the RDKit library in Python.
-
File Format Conversion: Save the 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.
-
PDB Structure Retrieval: Download the crystal structure of the c-Met kinase domain (PDB ID: 5T3Q) from the Protein Data Bank (]">www.rcsb.org).[5]
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Addition of Polar Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues at a physiological pH (7.4). This is a critical step for accurate hydrogen bond prediction.
-
File Format Conversion: Save the prepared receptor structure in the .pdbqt format required by AutoDock Vina.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the binding mode of a potential inhibitor.
-
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the c-Met kinase. The coordinates of the co-crystallized inhibitor in 5T3Q can be used to center the grid box.
-
Configuration File Creation: Prepare a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: Analyze the output file, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
| Parameter | Value |
| Receptor | c-Met Kinase (5T3Q) |
| Ligand | 3-[(3,5-dimethyl...)] |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity | (Example: -8.5 kcal/mol) |
| Key Interacting Residues | (Example: MET1160, TYR1230, ASP1222) |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.
-
System Preparation:
-
Topology Generation: Generate the topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD) and to identify persistent protein-ligand interactions.
| Simulation Parameter | Value |
| Software | GROMACS |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| RMSD of Ligand | (Example: Stable < 2 Å) |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.
-
Input SMILES: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Web Server Submission: Submit the SMILES string to the SwissADME web server ().
-
Analysis of Results: Analyze the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity alerts.
| Property | Predicted Value/Status |
| Molecular Weight | 230.26 g/mol |
| LogP | (Example: 2.5) |
| Water Solubility | (Example: Moderately Soluble) |
| GI Absorption | (Example: High) |
| Blood-Brain Barrier | (Example: No) |
| Lipinski's Rule of Five | (Example: 0 violations) |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The hypothetical results presented suggest that this molecule may act as an inhibitor of c-Met kinase with favorable drug-like properties.
The findings from these computational studies should serve as a strong foundation for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies. Further in silico work could involve Quantitative Structure-Activity Relationship (QSAR) modeling if a series of analogous compounds with known activities becomes available. The integration of computational and experimental approaches is key to accelerating the discovery and development of novel therapeutics.
References
-
RCSB Protein Data Bank. (2016). 5T3Q: Crystal structure of the c-Met kinase domain in complex with a pyrazolone inhibitor. [Link]
- Harris, P. A., et al. (2013). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261.
-
RCSB Protein Data Bank. (2013). 4FKG: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. [Link]
-
RCSB Protein Data Bank. (2012). 3U6H: Crystal structure of c-Met in complex with pyrazolone inhibitor 26. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
RCSB Protein Data Bank. (2013). 4NEU: X-ray structure of Receptor Interacting Protein 1 (RIP1)kinase domain with a 1-aminoisoquinoline inhibitor. [Link]
-
RCSB Protein Data Bank. (2022). 7MHD: Thioesterase Domain of Human Fatty Acid Synthase (FASN-TE) binding a competitive inhibitor SBP-7635. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis and application of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This versatile building block, featuring a chelating pyrazole moiety and a reactive carboxylic acid, serves as a valuable ligand for catalysis, a precursor for coordination polymers, and a scaffold for the development of novel therapeutic agents. These notes detail robust synthetic protocols, key applications with step-by-step experimental procedures, and the scientific rationale behind the methodologies.
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional organic molecule that has garnered interest in several areas of chemical synthesis. Its structure is characterized by two key functional domains:
-
The 3,5-dimethylpyrazole Ring: This N-heterocycle is an excellent coordinating ligand for a wide array of transition metals. The two nitrogen atoms can act as a bidentate or bridging ligand, and the methyl groups provide steric hindrance that can influence the geometry and stability of the resulting metal complexes.[1]
-
The Benzoic Acid Moiety: The carboxylic acid group offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and salt formation. In materials science, it serves as a classic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.
This unique combination makes the title compound a highly adaptable tool in the synthetic chemist's arsenal.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the pyrazole ring, followed by N-alkylation and subsequent hydrolysis of an ester intermediate.
Overall Synthetic Workflow
The logical flow for the synthesis is outlined below. It is designed to be efficient and scalable for laboratory purposes.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocols
Protocol 2.2.1: Synthesis of 3,5-Dimethylpyrazole
This foundational step utilizes a classic Knorr-type pyrazole synthesis.
-
Principle: The condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative (hydrazine hydrate) readily forms the stable pyrazole ring. The reaction is typically acid-catalyzed or can be performed under neutral conditions with heating.[2]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylacetone | 1.0 | 100.12 | 10.0 g |
| Hydrazine Hydrate (~64%) | 1.1 | 50.06 | 5.5 g |
| Ethanol | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
With stirring, slowly add hydrazine hydrate (5.5 g, ~0.11 mol) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to crystallize the product.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 85-95%
-
Characterization: The product can be characterized by ¹H NMR and melting point comparison with literature values.
-
Protocol 2.2.2: Synthesis of Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
This step involves the N-alkylation of the newly formed pyrazole ring.
-
Principle: The nitrogen atom at the 1-position of the pyrazole ring acts as a nucleophile, displacing the bromide from methyl 3-(bromomethyl)benzoate. Anhydrous potassium carbonate is used as a base to deprotonate the pyrazole in situ, enhancing its nucleophilicity.[1]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,5-Dimethylpyrazole | 1.0 | 96.13 | 5.0 g |
| Methyl 3-(bromomethyl)benzoate | 1.05 | 229.07 | 12.5 g |
| Anhydrous K₂CO₃ | 1.5 | 138.21 | 10.8 g |
| Acetonitrile | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 3,5-dimethylpyrazole (5.0 g, 0.052 mol), anhydrous potassium carbonate (10.8 g, 0.078 mol), and acetonitrile (100 mL).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add methyl 3-(bromomethyl)benzoate (12.5 g, 0.055 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester.
-
Expected Yield: 70-85%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2.2.3: Hydrolysis to this compound
The final step is the saponification of the methyl ester.
-
Principle: The ester is hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final carboxylic acid product.[3][4]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl Ester Intermediate | 1.0 | 244.28 | 10.0 g |
| Sodium Hydroxide | 2.5 | 40.00 | 4.1 g |
| Methanol/Water (1:1) | - | - | 100 mL |
| Conc. HCl | - | - | As needed |
Procedure:
-
Dissolve the methyl ester intermediate (10.0 g, 0.041 mol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.1 g, 0.102 mol) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.
-
Expected Yield: >90%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the carboxylic acid C=O and O-H stretch), and melting point.
-
Applications in Organic Synthesis
As a Ligand for Transition Metal Catalysis
The pyrazole moiety is an effective ligand for various transition metals, and complexes derived from it can exhibit significant catalytic activity.
-
Scientific Rationale: The nitrogen atoms of the pyrazole ring can chelate to a metal center, creating a stable complex. The electronic properties of this complex, and thus its catalytic activity, can be influenced by the substituents on both the pyrazole and the benzoic acid portions of the molecule. Copper complexes, in particular, have shown catalytic activity in oxidation reactions.[5]
Protocol 3.1.1: Synthesis of a Copper(II) Complex
Caption: Workflow for the synthesis of a copper(II) complex.
Procedure:
-
In a 100 mL flask, dissolve this compound (230 mg, 1.0 mmol) in 20 mL of methanol.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (100 mg, 0.5 mmol) in 10 mL of deionized water.
-
With stirring, add the aqueous copper(II) acetate solution to the methanolic solution of the ligand. A color change should be observed.
-
Heat the resulting mixture to reflux for 2 hours. A precipitate should form.
-
Allow the mixture to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the solid with small portions of cold water, followed by cold methanol, to remove unreacted starting materials.
-
Dry the resulting solid in a vacuum desiccator.
-
Characterization: The complex can be characterized by FTIR spectroscopy (observing shifts in the C=O stretching frequency upon coordination), elemental analysis, and UV-Vis spectroscopy.
-
Building Block for Bioactive Molecules
Structurally related pyrazole derivatives have demonstrated potent antiproliferative activity against cancer cell lines.[6][7] The title compound can serve as a key intermediate for synthesizing libraries of such compounds for drug discovery.
-
Scientific Rationale: The carboxylic acid group can be readily converted into an amide via standard peptide coupling reactions. This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Protocol 3.2.1: Amide Synthesis via EDC Coupling
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (230 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (230 mg, 1.2 mmol) and N-Hydroxybenzotriazole (HOBt) (162 mg, 1.2 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (e.g., benzylamine, 1.1 mmol) in 2 mL of anhydrous DCM.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization: The final amide product should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Precursor for Coordination Polymers and MOFs
The combination of a coordinating pyrazole and a linking carboxylic acid makes this molecule an ideal candidate for the solvothermal synthesis of coordination polymers.
-
Scientific Rationale: Under solvothermal conditions (high temperature and pressure), the ligand and a metal salt will self-assemble into a crystalline, extended network. The final topology of the network is dictated by the coordination geometry of the metal ion and the geometry of the ligand.[8]
Protocol 3.3.1: General Solvothermal Synthesis of a Coordination Polymer
Procedure:
-
In a small glass vial, combine this compound (23 mg, 0.1 mmol) and a suitable metal salt (e.g., Zinc(II) nitrate hexahydrate, 15 mg, 0.05 mmol).
-
Add 5 mL of a suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF)).
-
Seal the vial tightly and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven to 100-150 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be isolated by decanting the solvent, washing with fresh solvent, and air-drying.
-
Characterization: The product is typically characterized by single-crystal X-ray diffraction to determine its structure, and powder X-ray diffraction (PXRD) to confirm phase purity.
-
Safety and Handling
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Supporting Information. [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Catecholase, phenoxazinone synthase and copper (Cu II ) complex based on pyrazolic ligand: Preparation and characterization. (2022). Materials Today: Proceedings. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports. [Link]
-
ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5Dimethyl1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. ResearchGate. [Link]
-
Synthesis, Antiproliferative Activity Evaluation, and Computational Insights of Benzo[d]imidazol‐2(3H)‐one Derivatives. ResearchGate. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. MDPI. [Link]
-
Heterometallic CuCd and Cu2Zn complexes with o-vanillin and its Schiff-base derivative: slow magnetic relaxation and catalytic activity associated with Cu(ii) centres. Dalton Transactions. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Copper(II) complexes with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine: Syntheses, crystal structures and catalytic activity in ethylene polymerization. Semantic Scholar. [https://www.semanticscholar.org/paper/Copper(II)-complexes-with-4-(3%2C5-dimethyl-1H-pyrazol-Bushuev-Krivokolich/357356263599e69186644f8365696d744b7d0840]([Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
-
New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. PubMed Central. [Link]
-
Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. PubMed. [Link]
-
catena-Poly[[[(3,5-dimethyl-1H-pyrazole)copper(II)]-μ-{N-[1-(2-oxidophenyl)ethylidene] - NIH. [Link]
-
Solved Methyl benzoate undergoes hydrolysis on treatment. Chegg.com. [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
-
A New Coordination Polymer Built of 4-(5H-tetrazol)-benzoic Acid and 3,5-Dimethyl-1H,1,2,4-Triazole Showing a Rarely Observed (3,5)-Connected lhh Topology: Synthesis, Structure, CO2 Adsorption and Luminescent Property. ResearchGate. [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. [Link]
-
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. ResearchGate. [Link]
-
Synthesis of New Heterocyclic Derivatives from 4-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- benzoic acid. Iraqi Academic Scientific Journals. [Link]
- Method for preparing 3.5-dimethylpyrazole.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. PlumX [plu.mx]
- 6. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction: The Significance of Pyrazole Moieties in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and compounds in clinical development.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts favorable physicochemical properties that can enhance pharmacological activity and pharmacokinetic profiles. Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The strategic derivatization of pyrazole-containing molecules, such as 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, is a critical step in the exploration of new chemical space and the development of novel therapeutic agents.
This application note provides detailed protocols for the derivatization of the carboxylic acid functionality of this compound to form esters and amides. These derivatives are of significant interest to researchers in drug discovery for structure-activity relationship (SAR) studies, library synthesis, and the development of new chemical entities.
Chemical Rationale: Activating the Carboxylic Acid
Direct reaction of a carboxylic acid with an alcohol or an amine is generally inefficient. The acidic proton of the carboxylic acid will readily protonate the amine, forming an unreactive ammonium carboxylate salt. To facilitate the formation of an ester or amide bond, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.
This guide will detail two robust and widely applicable methods for the derivatization of this compound:
-
Fischer-Speier Esterification: An acid-catalyzed reaction with an alcohol to form an ester.
-
Amide Coupling using EDC/HOBt: A carbodiimide-mediated reaction with an amine to form an amide.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[2]
Reaction Mechanism
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.
Experimental Workflow
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.44 g, 10 mmol) and methanol (40 mL).
-
Swirl the flask to dissolve the solid.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel containing 100 mL of water.
-
Rinse the reaction flask with 50 mL of dichloromethane and add this to the separatory funnel.
-
Shake the funnel vigorously to extract the ester into the organic layer, venting frequently.
-
Separate the lower organic layer.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Swirl and vent frequently.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Recommended Value |
| Reactant Ratio | 1 equivalent of carboxylic acid |
| 10-20 equivalents of alcohol | |
| Catalyst Loading | 5-10 mol% of H₂SO₄ |
| Reaction Temperature | Reflux temperature of the alcohol |
| Reaction Time | 45-90 minutes (monitor by TLC) |
Protocol 2: Amide Coupling using EDC/HOBt
For the synthesis of amides, carbodiimide coupling reagents are highly effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and minimizes racemization if chiral centers are present.
Reaction Mechanism
The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by HOBt to form an active HOBt ester. The amine nucleophile then reacts with the HOBt ester to form the desired amide, with HOBt being regenerated.
Experimental Workflow
Caption: Workflow for EDC/HOBt Amide Coupling.
Step-by-Step Protocol
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.44 g, 10 mmol), the desired amine (11 mmol, 1.1 eq.), and HOBt (1.62 g, 12 mmol, 1.2 eq.) in anhydrous DMF (50 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (2.30 g, 12 mmol, 1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (4.36 mL, 25 mmol, 2.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value |
| Reactant Ratio | 1 equivalent of carboxylic acid |
| 1.1-1.2 equivalents of amine | |
| Reagent Stoichiometry | 1.2-1.5 equivalents of EDC·HCl |
| 1.2-1.5 equivalents of HOBt | |
| 2.0-3.0 equivalents of DIPEA/TEA | |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-18 hours (monitor by TLC/LC-MS) |
Purification and Characterization
Purification:
-
Extraction: The workup procedures detailed above are designed to remove the majority of reagents and byproducts. The aqueous washes effectively remove water-soluble components such as EDC·HCl and its urea byproduct.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is the recommended method for both esters and amides. A gradient of ethyl acetate in hexanes is a common eluent system, but should be optimized for each specific derivative using TLC.
Characterization:
The successful synthesis of the ester and amide derivatives of this compound should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyrazole protons and the methyl groups. For the ester, a new singlet corresponding to the methyl ester protons will appear around 3.9 ppm. For the amide, the chemical shifts of the protons adjacent to the newly formed amide bond will be informative. The disappearance of the carboxylic acid proton signal (typically >10 ppm) is a key indicator of reaction completion.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid (around 170-180 ppm) will shift slightly upon conversion to an ester or amide. New signals corresponding to the alcohol or amine moiety will also be present.
-
-
Infrared (IR) Spectroscopy:
-
The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear.
-
A strong C=O stretch for the ester will be observed around 1730-1750 cm⁻¹.
-
For the amide, a C=O stretch will be present around 1630-1690 cm⁻¹, and N-H stretches (for primary and secondary amides) will appear in the region of 3100-3500 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the desired product.
-
Conclusion
The protocols described in this application note provide robust and reproducible methods for the synthesis of ester and amide derivatives of this compound. These derivatization strategies are fundamental tools for medicinal chemists and drug development professionals, enabling the systematic exploration of structure-activity relationships and the generation of novel compounds with potential therapeutic value. Careful execution of these protocols, coupled with rigorous purification and characterization, will ensure the successful synthesis of the desired derivatives for further biological evaluation.
References
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. Accessed January 15, 2026.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of Cancer Science & Therapy, 8(10), 273-280.
- METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis. Chemicalbook. Accessed January 15, 2026.
- Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5.Journal of Medicinal Chemistry, 53(14), 5267–5278.
- Fischer Esterification of 3-ntrobenzoic acid. (2017).
- Esterification of pyrazole-3- and 4-carboxylic acids.Journal of the American Chemical Society, 64(11), 2714–2715.
- esterification of benzoic acid to methyl benzoate. University of California, Los Angeles. Accessed January 15, 2026.
- Compound methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)
- Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem. Accessed January 15, 2026.
- Formation of amides, their intramolecular reactions to the synthesis of N- heterocycles, and preparation of a marketed drug, Sildenafil. The Royal Society of Chemistry. Accessed January 15, 2026.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.The Journal of Organic Chemistry, 86(14), 9687–9698.
- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis of some Amide derivatives and their Biological activity.International Journal of Pharmaceutical Sciences and Research, 3(8), 2567-2571.
- Method for preparing 3.5-dimethylpyrazole. CN100506798C.
- Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. Benchchem. Accessed January 15, 2026.
- Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid.Journal of the Chemical Society, 123, 1923-1929.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Chemical Society Reviews, 37(10), 2206-2216.
Sources
Application Note & Protocols: A Comprehensive Guide to the Cellular Characterization of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and characterization of novel small molecules are paramount.[1] Cell-based assays serve as a critical bridge between theoretical chemistry and clinical potential, offering insights into a compound's biological activity in a physiologically relevant context.[2][3][4] These assays are indispensable for evaluating everything from cytotoxicity to specific mechanisms of action, thereby streamlining the path to identifying promising therapeutic candidates.[1][5]
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Analogs of pyrazole-containing benzoic acids have shown promise in various therapeutic areas, including as potent antimicrobial agents.[6][7][8] This application note provides a structured, multi-faceted guide for researchers, scientists, and drug development professionals on how to conduct a foundational cellular characterization of novel 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid analogs.
This guide is designed not as a rigid template, but as a logical workflow. It begins with essential assays to determine a compound's general effect on cell health and proliferation, and then progresses to more sophisticated methods aimed at elucidating the specific mechanism of action, such as apoptosis induction and cell signaling pathway modulation. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices and the critical importance of appropriate controls to ensure data integrity and reproducibility.
Part 1: Foundational Analysis: Cell Viability and Cytotoxicity Screening
Expertise & Rationale: Before investigating the specific mechanism of a novel compound, it is fundamental to first establish its effect on overall cell viability and metabolic activity. This initial screening provides a critical dose-response profile, identifying the concentration range at which the compound exhibits biological effects—from subtle anti-proliferative activity to overt cytotoxicity. This data is essential for designing all subsequent mechanistic experiments. The MTS assay, a derivative of the classic MTT assay, is selected here for its convenience; the resulting formazan product is soluble in cell culture medium, eliminating a solubilization step and simplifying the workflow.[9][10]
Protocol 1: MTS Cell Proliferation and Viability Assay
This protocol is based on the reduction of the tetrazolium compound MTS by viable, metabolically active cells into a colored formazan product.[10] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[11]
Principle of the Assay: Dehydrogenase enzymes found in metabolically active cells reduce the MTS reagent to a purple formazan product. The intensity of this color, measured at 490-500 nm, correlates with the number of viable cells.[10]
Materials:
-
Selected human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound analogs, dissolved in DMSO to create a 10 mM stock
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Sterile 96-well, clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Causality: Seeding cells in the inner wells minimizes "edge effects" caused by increased evaporation in the outer wells, which can skew results.[12]
-
Add 100 µL of sterile PBS to the outer wells to maintain humidity.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole analogs in complete culture medium. A typical starting range is from 100 µM down to 0.1 µM.
-
Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control. Include "no-cell" control wells with medium only for background subtraction.[9]
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of the compound.[14]
-
-
MTS Addition and Incubation:
-
Data Acquisition:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Presentation: Example Dose-Response of Pyrazole Analogs
| Compound | R1 Group | R2 Group | IC₅₀ (µM) on A549 Cells |
| Analog A | -H | -H | 45.2 |
| Analog B | -Cl | -H | 12.8 |
| Analog C | -H | -NO₂ | 5.6 |
| Staurosporine | (Positive Control) | 0.02 |
Experimental Workflow: MTS Viability Assay
Caption: Workflow for assessing cell viability with the MTS assay.
Part 2: Mechanistic Deep Dive: Apoptosis and Signaling Pathways
Expertise & Rationale: Once the IC₅₀ is determined, the next logical step is to investigate how the compounds inhibit cell proliferation or induce cell death. A common and therapeutically desirable mechanism is apoptosis, or programmed cell death. The activation of executioner caspases, specifically caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method ideal for this purpose due to its simple "add-mix-measure" format.[15][16] Furthermore, to understand the upstream events leading to these outcomes, it is crucial to investigate the modulation of key intracellular signaling pathways that regulate cell survival and proliferation, such as the MAPK/ERK pathway.[17][18] Western blotting is the gold-standard technique for analyzing changes in protein phosphorylation, which directly reflects the activation state of these pathways.[18][19]
Protocol 2: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Principle of the Assay: This assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15] Cleavage of this substrate by active caspase-3 or -7 releases aminoluciferin, which is then consumed by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to caspase activity.[15][16]
Materials:
-
Cells and pyrazole analogs prepared as in Protocol 1
-
Sterile 96-well, opaque-walled plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Assay Setup:
-
Seed cells (5,000 cells/well) in a 96-well opaque-walled plate and allow them to attach for 24 hours.
-
Causality: Opaque-walled plates are essential to prevent well-to-well crosstalk of the luminescent signal, ensuring accurate measurements.
-
Treat cells with the pyrazole analogs at concentrations around their IC₅₀ and 2x IC₅₀ for a period determined by preliminary time-course experiments (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[16]
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing until dissolved.[16]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)
-
Data Presentation: Example Caspase-3/7 Activation
| Compound | Concentration | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 0.1% DMSO | 1.0 |
| Analog B | 12.8 µM (IC₅₀) | 1.8 |
| Analog C | 5.6 µM (IC₅₀) | 4.2 |
| Analog C | 11.2 µM (2x IC₅₀) | 7.5 |
| Staurosporine | 1 µM | 9.8 |
Protocol 3: MAPK Pathway Analysis by Western Blotting
Principle of the Assay: This protocol assesses the activation state of the MAPK/ERK signaling pathway by using phospho-specific antibodies to detect the phosphorylation of key proteins like ERK1/2.[18][20] A decrease in the level of phosphorylated ERK (p-ERK) relative to total ERK suggests inhibition of this pro-survival pathway.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with pyrazole analogs at their IC₅₀ concentrations for a short duration (e.g., 1-6 hours) to capture effects on signaling before widespread cell death occurs.
-
Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Causality: The PVDF membrane has a high protein-binding capacity, making it ideal for detecting proteins of interest.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[18]
-
Wash the membrane again as in the previous step.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK, or a loading control like β-actin.
-
Visualizing the Target: The MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Part 3: Ensuring Scientific Integrity: Assay Validation and Best Practices
Trustworthiness & Experience: The reliability of any data generated from cell-based assays hinges on meticulous design and validation.[21] A protocol is only as good as its controls and its optimization. As a senior scientist, it is crucial to instill the principle that every experiment must be a self-validating system.
-
Cell Line Selection: The choice of cell line is critical and should be directly relevant to the therapeutic goal.[4] For example, if developing an anti-cancer agent for lung cancer, a panel of non-small cell lung cancer lines (like A549) would be appropriate. Always use cell lines from a reputable source (e.g., ATCC) and perform regular authentication.
-
The Power of Controls:
-
Vehicle Control: Essential for distinguishing the effect of the compound from the effect of its solvent (e.g., DMSO).
-
Positive Control: A known compound that induces the expected effect (e.g., Staurosporine for apoptosis, a known MEK inhibitor for p-ERK reduction). This confirms the assay is working correctly.
-
Negative/Untreated Control: Cells treated with medium only, establishing a baseline for cellular health.
-
Background Control: Wells with no cells to measure the intrinsic signal of the reagents and medium.[9]
-
-
Assay Optimization is Non-Negotiable:
-
Cell Seeding Density: Too few cells will yield a weak signal; too many can lead to overgrowth and nutrient depletion, affecting results. The optimal density should be determined to ensure cells remain in the logarithmic growth phase throughout the experiment.[22]
-
Incubation Times: The duration of compound exposure and reagent incubation must be optimized. A time-course experiment is often necessary to capture the peak biological response.[22][23]
-
Dose-Response Curves: Always perform a full dose-response curve (typically 8-10 points) for initial characterization rather than testing a single concentration.
-
By adhering to these principles, researchers can ensure their findings are robust, reproducible, and provide a trustworthy foundation for advancing a compound through the drug discovery pipeline.
References
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Protocols.io. Caspase 3/7 Activity. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
BellBrook Labs. Current Trends in Cell-based Assays and Drug Discovery. [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Bio-protocol. Caspase 3/7 activity assay. [Link]
-
Ghasemali, S., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol, 12(1), e4291. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
-
Borkovich, K. A., & Dorkin, J. R. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 571, 151–164. [Link]
-
Smalley, K. S., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 129–141. [Link]
-
Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. [Link]
-
ResearchGate. Western blot analysis of proteins in the mitogen-activated protein... [Link]
-
BMG LABTECH. Cell-based assays on the rise. [Link]
-
ResearchGate. The detection of MAPK signaling. [Link]
-
PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]
-
NSF Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]
-
Kadi, A. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(8), 13446–13454. [Link]
-
Al-Warhi, T., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS omega, 8(1), 1042–1057. [Link]
-
El Kodadi, M., et al. (2007). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2007(4), M548. [Link]
Sources
- 1. Cell-based assays are a key component in drug development process [thermofisher.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. marinbio.com [marinbio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. atcc.org [atcc.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. marinbio.com [marinbio.com]
Application Notes and Protocols for the Antibacterial Screening of Novel Pyrazole Compounds
An Application Note for Researchers and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic resistance poses a formidable threat to global health, creating an urgent need for new classes of antimicrobial agents.[1] Without coordinated action, we are approaching a post-antibiotic era where common infections could once again become lethal.[1] Within the landscape of medicinal chemistry, pyrazole derivatives have emerged as a particularly promising scaffold for novel drug discovery.[2] These heterocyclic compounds are known for a wide range of pharmacological properties, including potent antibacterial activities against both Gram-positive and Gram-negative bacteria, even drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[1][3] Pyrazole derivatives have been shown to target various bacterial metabolic pathways, including the inhibition of DNA gyrase, cell wall synthesis, and protein synthesis.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial antibacterial screening of novel pyrazole compounds. It details field-proven protocols, explains the rationale behind experimental choices, and offers a systematic workflow from primary screening to quantitative assessment and preliminary safety evaluation.
Part 1: Foundational Concepts in Antibacterial Screening
A successful screening campaign is built on standardized, reproducible methods. The primary goal is to determine a compound's bioactivity against clinically relevant bacteria. This is typically assessed by measuring the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
It is crucial to follow established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure results are comparable and meaningful.[4][5][6] These standards dictate everything from media composition and inoculum density to incubation conditions, minimizing variability that could affect outcomes.[7]
The screening process is best approached in a tiered manner. A primary qualitative or semi-quantitative assay can rapidly identify "hit" compounds, which are then subjected to more rigorous quantitative testing.
Part 2: The Overall Screening Workflow
The logical progression from a newly synthesized compound to a viable lead candidate involves several key stages. The initial screening identifies active compounds, which are then characterized for potency (MIC). Promising candidates must then be evaluated for safety (cytotoxicity) to determine if they have a viable therapeutic window.
Caption: High-level workflow for antibacterial compound screening.
Part 3: Protocol 1 - Agar Disk Diffusion (Kirby-Bauer) for Primary Screening
The disk diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of new compounds.[8][9] It relies on the diffusion of a compound from an impregnated paper disk into an agar medium inoculated with bacteria, creating a concentration gradient. Antibacterial activity is observed as a clear "zone of inhibition" where bacterial growth is prevented.[10]
Causality Behind the Method:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium because it has good batch-to-batch reproducibility, is low in inhibitors, and supports the growth of most common pathogens.[8]
-
Inoculum Standardization: The bacterial inoculum must be standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[8] An inoculum that is too dense will result in smaller zones, while one that is too light will produce larger zones, leading to inaccurate interpretation.[7]
-
Agar Depth: The agar must be poured to a uniform depth (typically 4 mm). If the agar is too deep, the compound will diffuse downwards more than outwards, resulting in smaller zones. If it's too shallow, the opposite occurs.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11] This is a critical step for reproducibility.
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking two more times to ensure complete coverage.[12]
-
Allow the plate to dry for 5-15 minutes before applying disks.
-
-
Apply Compound Disks:
-
Prepare sterile filter paper disks (6 mm diameter).
-
Impregnate each disk with a known amount/concentration of the novel pyrazole compound dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only disk as a negative control.
-
Using sterile forceps, place the disks firmly onto the surface of the inoculated agar, ensuring even spacing.[11]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
The "15-15-15 minute rule" should be observed: apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application.
-
-
Measure and Record Results:
Part 4: Protocol 2 - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the MIC of a compound.[14][15] The assay is performed in a 96-well microtiter plate, where the test compound is serially diluted in a liquid growth medium inoculated with the test organism. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]
Causality Behind the Method:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard liquid medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can affect the activity of certain classes of antibiotics.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient to precisely pinpoint the MIC value.
-
Controls: The inclusion of positive (no drug) and negative (no bacteria) controls is essential to validate the assay. The growth control ensures the bacteria are viable, and the sterility control ensures the medium is not contaminated.[14]
Step-by-Step Protocol:
Caption: Workflow for a single-row broth microdilution assay.
-
Prepare Compound Stock: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to twice the highest desired testing concentration.
-
Set up Microtiter Plate:
-
Using a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the prepared compound solution (at 2x final concentration) to well 1.
-
-
Perform Serial Dilution:
-
Transfer 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3 and mix.
-
Continue this two-fold serial dilution process down to well 10.
-
After mixing well 10, discard 100 µL from it. Wells 1-10 now contain 100 µL of compound at varying concentrations.
-
Well 11 will serve as the growth control (no compound). Well 12 is the sterility control (no compound, no bacteria).[18]
-
-
Prepare and Add Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB so that after inoculation, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Read MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 5: Data Analysis and Interpretation
Accurate data interpretation is critical for decision-making. For disk diffusion, results are typically qualitative (active/inactive) based on the presence of an inhibition zone. For broth microdilution, the quantitative MIC value is the key endpoint.
Presenting MIC Data
MIC values should be summarized in a clear, tabular format. This allows for easy comparison of a compound's activity across a panel of bacterial strains.
Table 1: Example MIC Data for a Novel Pyrazole Compound (Compound X)
| Bacterial Strain | Strain ID | Gram Stain | MIC (µg/mL) of Compound X | MIC (µg/mL) of Control (e.g., Ciprofloxacin) |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Positive | 4 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 16 | >32 |
| Escherichia coli | ATCC 25922 | Negative | 8 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 32 | 0.25 |
| Enterococcus faecium | ATCC 700221 | Positive | >64 | 1 |
Interpreting the Results
The raw MIC value is just a number; its meaning comes from comparing it to established breakpoints . Breakpoints are concentrations defined by bodies like CLSI and EUCAST that categorize an organism as Susceptible (S) , Intermediate (I) , or Resistant (R) to a drug.[19]
-
Susceptible (S): The infection is likely to be treatable with a standard dosage of the drug.[4]
-
Intermediate (I): The compound may be effective in body sites where the drug is concentrated or when a higher dose can be used.[20]
-
Resistant (R): The organism is not inhibited by normally achievable concentrations of the drug.[16]
Crucial Point: An MIC value for one compound cannot be directly compared to the MIC of another.[20][17] A compound with an MIC of 2 µg/mL is not necessarily "better" than one with an MIC of 8 µg/mL, as their chemical properties, mechanisms, and associated clinical breakpoints will differ.
Part 6: Advanced Characterization & Safety Assessment
Once a pyrazole compound shows promising MIC values, further investigation is warranted.
-
Minimum Bactericidal Concentration (MBC): The MIC test only shows inhibition of growth (bacteriostatic effect). To determine if a compound is killing the bacteria (bactericidal effect), an MBC assay is performed. This involves sub-culturing the contents of the clear wells from the MIC plate onto drug-free agar. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[21]
-
Cytotoxicity Testing: A potent antibacterial compound is only useful if it is not toxic to human cells.[22] Cytotoxicity assays are essential for determining the compound's therapeutic index (the ratio of the toxic dose to the therapeutic dose). The MTT assay is a common colorimetric method used to assess the metabolic activity of mammalian cell lines exposed to the compound, which serves as an indicator of cell viability.[22][23] A compound with a high MIC against bacteria and high toxicity to human cells (a low IC₅₀ value) would be a poor candidate for further development.[24]
Conclusion
The systematic screening of novel pyrazole compounds requires a disciplined, multi-step approach grounded in standardized methodologies. By progressing from broad primary screens like agar disk diffusion to quantitative MIC determination and essential cytotoxicity assessments, researchers can efficiently identify and prioritize promising lead candidates. This structured workflow ensures that resources are focused on compounds with the highest potential to be developed into the next generation of much-needed antibacterial therapies.
References
-
Gundla, R., & Taranala, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
-
Carilion Clinic. (n.d.). Frequency Asked Questions: Minimum Inhibitory Concentrations. Retrieved from [Link]
-
Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Kumar, A., et al. (2023). A Review on Pyranopyrazole as an Antibacterial Agent. Journal of Drug Delivery and Therapeutics, 13(5), 164-171. [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
Al-shareefi, F. K., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(6), 2035-2046. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(11), 10131–10143. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
-
Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-385. [Link]
-
Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. [Link]
-
ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
-
Sim, C. H., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Global Antimicrobial Resistance, 30, 24-35. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Version 7.0. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1826-1829. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
Svetaz, L., et al. (2010). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 15(4), 2370-2378. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). [Link]
-
Sousa, S. A., & Leitão, J. H. (2020). New Insights into Antibacterial Compounds: From Synthesis and Discovery to Molecular Mechanisms of Action. Antibiotics, 9(8), 485. [Link]
-
Figueroa-González, G., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(14), 5482. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(8), 11094-11111. [Link]
-
bioRxiv. (2019). Survey of Public Assay Data: Opportunities and Challenges to Understanding Antimicrobial Resistance. [Link]
-
El-Sayed, W. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2955. [Link]
-
ResearchGate. (2023). What are some factors that could affect antimicrobial susceptibility testing? Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
SciELO. (2003). Screening methods to determine antibacterial activity of natural products. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 4. idexx.com [idexx.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. mdpi.com [mdpi.com]
- 16. carilionclinic.org [carilionclinic.org]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. protocols.io [protocols.io]
- 19. droracle.ai [droracle.ai]
- 20. idexx.dk [idexx.dk]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
Introduction: The Ascendancy of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone in the design of targeted anticancer agents.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, largely by interacting with critical targets within cancer cells that regulate proliferation, survival, and metastasis.[1][3]
Unlike traditional cytotoxic chemotherapies that indiscriminately target rapidly dividing cells, many pyrazole-based compounds are designed as kinase inhibitors.[4] Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Pyrazole derivatives have shown significant promise in inhibiting key kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting the cell cycle, inducing apoptosis (programmed cell death), and inhibiting angiogenesis.[1][5] This targeted approach offers the potential for greater efficacy and reduced side effects compared to conventional treatments.
This comprehensive guide provides detailed protocols for assessing the antiproliferative activity of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower robust and reproducible experimental design.
Part 1: Foundational Assays for Antiproliferative Activity
The initial screening of pyrazole derivatives typically involves assessing their ability to inhibit cancer cell growth. This is commonly achieved through colorimetric or fluorometric assays that measure cell viability or biomass. The choice of assay depends on the specific research question, cell line characteristics, and available equipment.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It is based on the principle that metabolically active cells, specifically their mitochondrial NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Why MTT? This assay is relatively simple, inexpensive, and suitable for high-throughput screening. It provides a good initial indication of a compound's cytotoxic or cytostatic effects.
-
Serum-Free Media during Incubation: It is crucial to use serum-free media during the MTT incubation step to avoid interference from serum components that can affect the solubilization and detection of the formazan product.[8]
-
Solubilization is Key: The insoluble formazan crystals must be fully dissolved to ensure accurate absorbance readings. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[5]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative, typically in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 100 µM.[5][9]
-
Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cell density, based on the measurement of total cellular protein content.[11] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the cell mass.[13]
-
Why SRB? The SRB assay is less susceptible to interference from compounds that may affect mitochondrial function, providing a more direct measure of cell biomass. It is also a very reproducible and cost-effective method.
-
Fixation is Critical: Trichloroacetic acid (TCA) is used to fix the cells, which preserves the cellular proteins for accurate SRB dye binding.[12] Inadequate fixation can lead to variability in staining.
-
Washing Steps: Thorough washing with 1% acetic acid is essential to remove any unbound dye, which could otherwise lead to an overestimation of cell mass.[12][13]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation:
-
After the compound incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[14]
-
-
Washing:
-
Carefully wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Allow the plate to air-dry completely at room temperature.
-
-
SRB Staining:
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization and Absorbance Reading:
Part 2: Delving Deeper - Mechanistic Assays
Once the antiproliferative activity of a pyrazole derivative is established, the next logical step is to investigate its mechanism of action. Does the compound induce cell cycle arrest, apoptosis, or another form of cell death?
Cell Cycle Analysis by Flow Cytometry
Many pyrazole derivatives exert their anticancer effects by disrupting the cell cycle.[5] Flow cytometry using a DNA-binding dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][15]
-
Why Flow Cytometry? This technique allows for the rapid and quantitative analysis of a large number of individual cells, providing a detailed snapshot of the cell cycle distribution within a population.
-
Ethanol Fixation: Ethanol is a common fixative that permeabilizes the cell membrane, allowing the DNA dye to enter and stain the nucleus.[5]
-
RNase Treatment: PI can also bind to RNA, so treating the cells with RNase is crucial to eliminate this background signal and ensure that the fluorescence intensity is directly proportional to the DNA content.[5][16]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
-
Cell Fixation:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (or overnight).[16]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[16]
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
-
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a common mechanism of action for many anticancer drugs, including pyrazole derivatives.[5] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells.[17] Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[17][18]
-
Why Annexin V/PI? This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[17]
-
Gentle Cell Handling: It is crucial to handle the cells gently during harvesting to avoid inducing mechanical damage to the cell membrane, which could lead to false-positive PI staining.
-
Binding Buffer: The binding of Annexin V to PS is calcium-dependent, so a specific binding buffer containing calcium must be used.[17]
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazole derivative as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA.
-
Wash the cells twice with cold PBS.[19]
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (typically 50 µg/mL).[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[20]
-
Analyze the samples by flow cytometry as soon as possible. The data is typically presented as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.
-
Western Blot Analysis of Apoptosis Markers
To further confirm the induction of apoptosis and to gain insights into the specific apoptotic pathway involved, Western blotting can be used to detect key apoptosis-related proteins.
-
Why Western Blot? This technique allows for the detection and quantification of specific proteins, providing evidence of the activation of apoptotic signaling cascades.
-
Key Markers: Common markers include the cleavage of caspases (e.g., caspase-3, -7, -8, -9) and their substrates, such as PARP-1.[22][23] The expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) can also provide information about the involvement of the intrinsic (mitochondrial) pathway.
-
Protein Extraction:
-
Treat cells with the pyrazole derivative and harvest them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Part 3: Data Analysis and Interpretation
Calculating IC50 and GI50 Values
The results of the antiproliferative assays are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[21]
Calculation Steps:
-
Data Normalization: Convert the raw absorbance data to percentage of cell viability or growth inhibition relative to the untreated control.[21]
-
Dose-Response Curve: Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope). The software will then calculate the IC50 or GI50 value.[22]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of Antiproliferative Activity of a Pyrazole Derivative
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.21 |
| A549 | Lung Cancer | 42.79 |
| K562 | Leukemia | 0.021 |
| MDA-MB-468 | Breast Cancer | 6.45 |
Note: The IC50 values presented are examples from various studies and will vary depending on the specific pyrazole derivative and experimental conditions.[1][2][5]
Part 4: Practical Insights and Troubleshooting
-
Compound Solubility: Many pyrazole derivatives have poor aqueous solubility. It is essential to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting the compound in culture medium, ensure that the final concentration of the solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Line Selection: The choice of cancer cell lines should be guided by the specific research question. It is often beneficial to screen compounds against a panel of cell lines from different cancer types to assess their spectrum of activity.[1]
-
Controls are Crucial: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells, and a positive control (a known anticancer drug).
Visualizations
Experimental Workflow
Caption: General workflow for assessing the antiproliferative activity of pyrazole derivatives.
Signaling Pathway
Caption: Common mechanisms of action for anticancer pyrazole derivatives.
References
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Center for Biotechnology Information. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Odesa I. I. Mechnikov National University. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2021). ResearchGate. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]
-
SRB assay for measuring target cell killing V.1. (2023). protocols.io. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Kansas Medical Center. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. [Link]
-
How to calculate IC50 value of a compound with known GI50 value? (2015). ResearchGate. [Link]
-
How to calculate IC50. (n.d.). Science Gateway. [Link]
-
Statistical Methods for Dose-Response Assays. (n.d.). UC Berkeley Statistics. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell Cycle Tutorial. (n.d.). The Francis Crick Institute. [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
-
Determination of Caspase Activation by Western Blot. (2017). National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. clyte.tech [clyte.tech]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation stems from its frequent appearance in the structures of numerous clinically successful drugs across a wide range of therapeutic areas.[1][2][3] Notable examples include the anti-inflammatory drug celecoxib (a selective COX-2 inhibitor), the anticoagulant apixaban, and the anti-cancer agent crizotinib.[1][2]
The power of the pyrazole core lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This enables medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and drug-like characteristics. This document provides a detailed guide to understanding and executing Structure-Activity Relationship (SAR) studies for pyrazole-based compounds, using selective Cyclooxygenase-2 (COX-2) inhibitors as a representative case study.
Core Principles of Pyrazole SAR: A Case Study in COX-2 Inhibition
The development of selective COX-2 inhibitors like Celecoxib is a classic example of successful SAR-driven drug design. The enzyme Cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] The goal of selective COX-2 inhibitors is to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The key to the selectivity of diarylpyrazole compounds like Celecoxib lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accommodating secondary pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue. This allows the bulky sulfonamide group of Celecoxib to bind within this secondary pocket, an interaction not possible with the more constricted COX-1 active site.[5][6]
Key Structural Features and Their Impact on Activity
Our SAR exploration will focus on analogs of Celecoxib, a 1,5-diarylpyrazole. The core structure can be deconstructed into several key regions where modifications can significantly impact biological activity:
-
N1-Phenyl Ring: The substituent on this ring is crucial for COX-2 selectivity. The presence of a sulfonamide or a similar hydrogen-bond-donating group is essential for anchoring the molecule in the secondary pocket of the COX-2 enzyme.
-
C5-Phenyl Ring: Modifications to this ring can influence potency and interactions within the main active site.
-
C3-Substitution: The group at this position, such as the trifluoromethyl group in Celecoxib, contributes to the overall electronic and steric profile of the molecule and can impact potency.
The following diagram illustrates the general workflow for a typical SAR study of pyrazole-based compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for testing autophagy inhibitors
An Application Scientist's Guide to the Experimental Validation of Autophagy Inhibitors
Authored by Gemini, Senior Application Scientist
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the robust experimental validation of putative autophagy inhibitors. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishing a self-validating workflow to ensure data integrity and reproducibility.
Foundational Principle: The Imperative of Measuring Autophagic Flux
Autophagy is a dynamic, multi-step process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. A static measurement, such as the total level of the autophagosome marker LC3-II at a single time point, is insufficient and often misleading. An accumulation of LC3-II could signify either an induction of autophagy (more autophagosomes are being made) or a blockage in the final degradation step (autophagosomes are made but not cleared).[1]
Therefore, the core principle of any robust inhibitor testing platform is the measurement of autophagic flux —the rate of autophagic degradation.[2][3][4] This is achieved by comparing the levels of autophagy markers in the presence and absence of a late-stage inhibitor that blocks the final clearance step.
A Mechanistic Overview of Autophagy and Inhibitor Targets
Successful validation requires understanding where a compound intervenes in the autophagy pathway. Inhibitors are broadly classified based on their target stage: initiation, nucleation, elongation, or lysosomal degradation. This guide focuses on validating inhibitors, particularly those targeting the crucial final degradation stage, which is essential for measuring autophagic flux.
Caption: The autophagy pathway with key stages and points of intervention for common inhibitors.
The Core Experimental Workflow: A Multi-Assay Approach
Caption: A logical workflow for the comprehensive validation of a putative autophagy inhibitor.
Detailed Application Notes and Protocols
Protocol 1: The Autophagic Flux Assay by Western Blotting
This is the foundational biochemical assay to quantitatively measure autophagic flux. It relies on monitoring the levels of two key proteins: LC3-II and p62/SQSTM1.
Scientific Rationale:
-
LC3-II: Microtubule-associated protein 1 light chain 3 (LC3) is cleaved and lipidated to form LC3-II, which is recruited to the autophagosome membrane.[5] LC3-II itself is degraded upon fusion with the lysosome. Therefore, blocking this final degradation step with a known inhibitor (like Bafilomycin A1) will cause LC3-II to accumulate. A true autophagy inhibitor should prevent the formation of LC3-II or its accumulation even in the presence of a lysosomal block.[3]
-
p62/SQSTM1: This is an autophagy receptor that binds to ubiquitinated cargo and to LC3, targeting the cargo for degradation. As such, p62 is itself degraded by autophagy.[6] A decrease in p62 levels indicates functional autophagic flux, while an accumulation suggests a blockage.
Experimental Design: The critical comparison is between cells treated with your test compound alone versus cells co-treated with the test compound and a known late-stage inhibitor.
| Group | Treatment | Expected Outcome if Test Compound is a Late-Stage Inhibitor | Expected Outcome if Test Compound is an Early-Stage Inhibitor |
| 1 | Vehicle Control | Basal LC3-II, Basal p62 | Basal LC3-II, Basal p62 |
| 2 | Autophagy Inducer (e.g., Starvation, Rapamycin) | Increased LC3-II, Decreased p62 | Increased LC3-II, Decreased p62 |
| 3 | Late-Stage Inhibitor (e.g., Bafilomycin A1) | High accumulation of LC3-II and p62 | High accumulation of LC3-II and p62 |
| 4 | Test Compound | Accumulation of LC3-II and p62 | Basal or reduced LC3-II and p62 |
| 5 | Test Compound + Late-Stage Inhibitor | No significant increase in LC3-II/p62 beyond Test Compound alone | No significant increase in LC3-II/p62 beyond Late-Stage Inhibitor alone |
| 6 | Inducer + Test Compound | High accumulation of LC3-II and p62 | Prevents inducer-mediated LC3-II increase and p62 decrease |
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with your test compound at various concentrations for a predetermined time (e.g., 6 hours).
-
For the final 2-4 hours of the treatment period, add a known late-stage inhibitor to the relevant wells (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine).[3][7]
-
Include all controls as outlined in the table above.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to ensure good separation of LC3-I and LC3-II bands.[3]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Densitometry: Quantify the band intensity for LC3-II and p62. Normalize to the loading control. Autophagic flux is determined by subtracting the normalized LC3-II value in the absence of the lysosomal inhibitor from the value in its presence.[3]
Protocol 2: Visualizing Autophagic Flux with mCherry-GFP-LC3
This fluorescence microscopy-based assay provides powerful visual and quantitative data on the progression of autophagosomes to autolysosomes.
Scientific Rationale: This assay utilizes a tandem-tagged LC3 protein.[7] In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[8][9]
-
Increased Autophagic Flux: More red puncta relative to yellow puncta.
-
Inhibition of Autophagosome-Lysosome Fusion: Accumulation of yellow puncta.
Caption: Principle of the mCherry-GFP-LC3 tandem reporter for autophagic flux.
Step-by-Step Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the mCherry-GFP-LC3 reporter via transfection or lentiviral transduction. Select a clone with low basal fluorescence and a clear response to autophagy inducers (e.g., starvation).[10]
-
Cell Seeding and Treatment: Seed the stable cells onto glass-bottom dishes or coverslips. Treat with your test compound, an inducer (e.g., Earle's Balanced Salt Solution for starvation), and controls as described in Protocol 1.
-
Live or Fixed Cell Imaging:
-
Live-Cell: Image cells directly on a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Fixed-Cell: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, wash again, and mount the coverslips onto slides with a mounting medium containing DAPI to stain nuclei.
-
-
Image Acquisition:
-
Using a confocal microscope, acquire images in the green (GFP), red (mCherry), and blue (DAPI) channels.
-
Capture multiple fields of view for each condition to ensure a representative sample.
-
-
Image Analysis:
-
Quantify the number of yellow (GFP+/mCherry+) and red-only (GFP-/mCherry+) puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
An inhibitor of autophagosome-lysosome fusion will cause a significant increase in the ratio of yellow to red puncta. An early-stage inhibitor will prevent the formation of any puncta, even after induction.
-
Protocol 3: High-Throughput Autophagic Flux Analysis by Flow Cytometry
This method adapts the mCherry-GFP-LC3 reporter for a high-throughput, quantitative readout, ideal for screening or dose-response studies.[10]
Scientific Rationale: Instead of counting puncta, this assay measures the total fluorescence intensity per cell. As autophagic flux proceeds, the total green fluorescence of the cell decreases due to quenching, while the red fluorescence remains stable. The ratio of red to green fluorescence intensity (mCherry/GFP) is therefore a quantitative measure of autophagic flux.[10][11]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Use the same mCherry-GFP-LC3 stable cell line. Culture and treat cells in multi-well plates (24- or 96-well).
-
Cell Harvesting:
-
Wash cells with PBS.
-
Harvest cells using trypsin, then neutralize with complete medium.
-
Transfer cells to FACS tubes.
-
-
Flow Cytometry:
-
Analyze cells on a flow cytometer capable of detecting green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) fluorescence.
-
Gate on the live, single-cell population.
-
For each cell, record the fluorescence intensity in both the green and red channels.
-
-
Data Analysis:
-
Using flow cytometry analysis software (e.g., FlowJo), calculate the ratio of mCherry to GFP intensity for each cell.
-
Plot the distribution of this ratio for each treatment condition. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.
-
A late-stage inhibitor will prevent the starvation-induced increase in the mCherry/GFP ratio, while an early-stage inhibitor will show a low ratio under all conditions.
-
Protocol 4: Assessing Functional Outcomes via Cell Viability Assays
Ultimately, the biological relevance of an autophagy inhibitor often lies in its ability to affect cell survival, particularly in disease contexts like cancer.
Scientific Rationale: Autophagy can be a pro-survival mechanism for cells under stress.[12] Therefore, inhibiting autophagy can often lead to decreased cell viability or sensitize cells to other treatments.
Common Assays:
-
MTT/XTT Assay: Measures metabolic activity as a proxy for cell viability.
-
Crystal Violet Assay: Stains total adherent biomass.
-
Trypan Blue Exclusion: Counts the number of live versus dead cells.
-
Annexin V/PI Staining: A flow cytometry-based assay that specifically measures apoptosis.
Step-by-Step Protocol (MTT Example):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of your test compound for 24, 48, or 72 hours. It is often informative to test the compound alone and in combination with another stressor (e.g., a chemotherapeutic agent) that is known to induce autophagy.
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
In Vivo Considerations
Translating in vitro findings to in vivo models is a critical step.
-
Model Selection: Transgenic mice expressing GFP-LC3 or the newer GFP-LC3-RFP-LC3ΔG reporter can be used to monitor autophagic flux in tissues.[13][14][15]
-
Pharmacological Blockade: Chloroquine is often used for in vivo flux studies due to its suitability for systemic administration, whereas Bafilomycin A1 can be more toxic.[13][16] Researchers compare LC3-II levels in tissues from animals treated with a vehicle versus those treated with chloroquine to establish a baseline flux. The effect of a test inhibitor on this flux can then be evaluated.
References
-
Zhou, C., et al. (2013). Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity. The Journal of Biological Chemistry. [Link]
-
Larsen, K.E., et al. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology. [Link]
-
Larsen, K.E., et al. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. SpringerLink. [Link]
-
Pasquier, B. (2016). Autophagy inhibitors. PMC. [Link]
-
Bio-Rad. Effective Detection of Autophagy. Bio-Rad Antibodies. [Link]
-
Bio-Techne. How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]
-
Shpilka, T., et al. (2012). Defining and measuring autophagosome flux—concept and reality. PMC. [Link]
-
Carroll, B., et al. (2020). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling. PMC. [Link]
-
Bio-Techne. Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]
-
Bio-Rad. LC3 Antibody - Autophagosome Marker Superior for Western Blotting. Bio-Rad. [Link]
-
Towers, C.G. How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. [Link]
-
Carroll, B., et al. (2020). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signaling. ResearchGate. [Link]
-
Hill, B.G., et al. (2016). Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. PubMed. [Link]
-
Yoshii, S.R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. PMC. [Link]
-
Bitesize Bio. (2025). Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. [Link]
-
Goodall, M.L., et al. (2016). Autophagy inhibitors decrease lysosomal ph and impair lysosomal turnover. ResearchGate. [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PMC. [Link]
-
Jo, A., et al. (2020). Autophagic Inhibition via Lysosomal Integrity Dysfunction Leads to Antitumor Activity in Glioma Treatment. PMC. [Link]
-
ResearchGate. Lysosomal inhibitors. Autophagy is inhibited by lysosomal inhibitors. ResearchGate. [Link]
-
Niso-Santano, M., et al. (2016). Assays to Monitor Autophagy Progression in Cell Cultures. PMC. [Link]
-
Charnwood Discovery. Developing an Autophagy Assay. Charnwood Discovery. [Link]
-
Ornatsky, O., et al. (2011). Autophagy: assays and artifacts. PMC. [Link]
-
Lee, K.S., et al. (2019). Quantitative and qualitative analysis of autophagy flux using imaging. PMC. [Link]
-
Zhu, H., et al. (2009). Novel Methods for Measuring Cardiac Autophagy In vivo. PMC. [Link]
-
Lebouvier, T., et al. (2017). Methods for Measuring Autophagy in Mice. PMC. [Link]
-
Towers, C.G. The Best Pharmacological Autophagy Inducers and Inhibitors. Bio-Techne. [Link]
-
Tian, F., et al. (2010). In vivo imaging of autophagy in a mouse stroke model. PubMed. [Link]
-
Eng, K.E., et al. (2014). Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry. Autophagy. [Link]
-
Eng, K.E., et al. (2014). mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification of autophagic flux. ResearchGate. [Link]
-
Liu, P., et al. (2014). Effect of autophagy inhibition on cell viability and cell cycle progression in MDA-MB-231 human breast cancer cells. PubMed. [Link]
-
Niso-Santano, M., et al. (2016). Assays to Monitor Autophagy Progression in Cell Cultures. MDPI. [Link]
-
Rodríguez-Muela, N., & Boya, P. (2017). Standard Assays for the Study of Autophagy in the Ex Vivo Retina. MDPI. [Link]
Sources
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy Assays [merckmillipore.com]
- 13. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo imaging of autophagy in a mouse stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standard Assays for the Study of Autophagy in the Ex Vivo Retina [mdpi.com]
- 16. Novel Methods for Measuring Cardiac Autophagy In vivo - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Pyrazole Libraries: An Application Note and Protocol Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its importance in the development of therapeutic agents.[3] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Notably, several blockbuster drugs, such as the kinase inhibitors Ruxolitinib and Crizotinib, feature a pyrazole core, underscoring the scaffold's clinical significance.[1][4]
The power of the pyrazole scaffold lies in its synthetic tractability, allowing for the creation of large, diverse chemical libraries through combinatorial and parallel synthesis techniques.[5] High-throughput screening (HTS) of these libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds with desired biological activity from vast collections of molecules.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for pyrazole libraries. We will delve into the critical aspects of assay development, provide detailed, step-by-step protocols for both biochemical and cell-based screening, and outline a robust workflow for hit validation and prioritization.
I. Assay Development: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay. The primary goal is to create an assay that is sensitive, reproducible, and amenable to automation in a high-density microplate format (e.g., 384- or 1536-well plates).[8][9]
Key Considerations for Assay Development:
-
Biological Relevance: The chosen assay must accurately reflect the biological process being targeted. Whether it's a purified enzyme or a complex cellular pathway, the assay should provide meaningful data.[8]
-
Robustness and Reliability: The assay must have a large enough signal window to distinguish between active and inactive compounds. Key metrics for assessing assay quality include the Z'-factor and the signal-to-background (S/B) ratio.[8][10] An ideal HTS assay should have a Z'-factor between 0.5 and 1.0.[10][11]
-
Automation Compatibility: The assay protocol should be simple, with minimal steps, to allow for efficient execution by robotic liquid handling systems.[9] Homogeneous assays, which do not require separation or wash steps, are highly preferred.[5]
-
Cost-Effectiveness: Reagent costs can be a significant factor in large-scale screening. Miniaturization of the assay volume can help to mitigate these costs.[9]
Calculating the Z'-Factor:
The Z'-factor is a statistical measure of the quality of an HTS assay.[11] It takes into account both the dynamic range of the signal and the variability of the data.[10] The formula for calculating the Z'-factor is:
Z' = 1 - [(3 * σp + 3 * σn) / |μp - μn|]
Where:
-
σp is the standard deviation of the positive control.
-
σn is the standard deviation of the negative control.
-
μp is the mean of the positive control.
-
μn is the mean of the negative control.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][11]
II. Biochemical Assays: Targeting Purified Proteins
Biochemical assays are ideal for screening pyrazole libraries against purified enzymes, such as protein kinases, which are common targets for this class of compounds.[1][12]
Protocol: ADP-Glo™ Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening kinase inhibitors.[13][14]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazole compound library (dissolved in DMSO)
-
384-well, low-volume, white assay plates
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well assay plate. For control wells, dispense DMSO only.
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and its specific peptide substrate in assay buffer. The optimal concentrations should be predetermined through titration experiments. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. The concentration should be at or near the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of competitive inhibitors. Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin necessary for the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
III. Cell-Based Assays: Probing Cellular Phenotypes
Cell-based assays are crucial for evaluating the effects of pyrazole compounds in a more physiologically relevant context.[5][15] They can be used to assess a wide range of cellular responses, including cytotoxicity, proliferation, apoptosis, and cell cycle progression.[10]
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Pyrazole compound library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well, clear, flat-bottom cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
IV. Data Analysis and Hit Prioritization: From Raw Data to Confirmed Hits
HTS campaigns generate vast amounts of data that require careful analysis to identify true hits and eliminate false positives.[16][17]
The Screening Funnel: A Stepwise Approach to Hit Selection
The process of hit selection is often visualized as a funnel, where a large number of initial hits are progressively narrowed down through a series of increasingly stringent assays.[4]
Caption: A representative screening funnel for hit prioritization.
Data Normalization and Hit Selection:
-
Z-Score: The Z-score is a common method for normalizing data on a per-plate basis and identifying hits. It is calculated as:
Z-score = (x - μ) / σ
Where:
-
x is the raw measurement for a single well.
-
μ is the mean of all sample wells on the plate.
-
σ is the standard deviation of all sample wells on the plate.
A common cutoff for hit selection is a Z-score of ≤ -3 or ≥ +3, depending on whether the assay measures inhibition or activation.[5]
-
Hit Confirmation and Dose-Response Curves:
Initial hits identified in the primary screen should be re-tested in dose-response experiments to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[18] This involves testing the compounds over a range of concentrations.
V. Hit Validation: Eliminating False Positives
A significant challenge in HTS is the high rate of false positives.[19][20] These are compounds that appear active in the primary assay but do not have the desired biological activity. A rigorous hit validation cascade is essential to eliminate these artifacts.[6]
Common Sources of False Positives:
-
Compound Interference with Assay Technology: Some compounds can directly interfere with the assay detection method, such as by fluorescing or quenching the signal.[6]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[17]
-
Reactivity: Some compounds may be reactive and covalently modify the target protein or other assay components.
-
Impurities: The observed activity may be due to an impurity in the sample rather than the compound itself.
Protocol: Counter-Screen for Promiscuous Inhibitors
A common strategy to identify promiscuous inhibitors that act via aggregation is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100.[17]
Step-by-Step Methodology:
-
Perform the primary biochemical assay as described previously.
-
In parallel, run a set of assay plates that include 0.01% Triton X-100 in the assay buffer.
-
Compare the activity of the hit compounds in the presence and absence of the detergent.
-
Compounds whose inhibitory activity is significantly reduced in the presence of Triton X-100 are likely acting through an aggregation-based mechanism and should be flagged as potential false positives.[17]
Orthogonal Assays:
Orthogonal assays use a different detection method or principle to confirm the activity of the hit compounds.[14] For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like surface plasmon resonance (SPR) to directly measure compound binding to the target protein.[18]
VI. Advanced Cellular Assays for Mechanistic Studies
Once high-quality, validated hits have been identified, further cell-based assays can be employed to elucidate their mechanism of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a pyrazole compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
VII. Conclusion and Future Directions
The high-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel therapeutic agents. By combining thoughtful assay design, rigorous execution of detailed protocols, and a comprehensive hit validation cascade, researchers can significantly increase the probability of identifying high-quality lead compounds. The methodologies and protocols outlined in this application note provide a solid framework for conducting successful HTS campaigns and advancing the development of the next generation of pyrazole-based medicines.
VIII. References
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
ResearchGate. (2025, December 8). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]
-
Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Medium. (2017, October 16). DOT language — Beginner. (Graph description language). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of a Pyrazole Hit From FBDD Into a Novel Series of Indazoles as Ketohexokinase Inhibitors. Retrieved from [Link]
-
PLOS ONE. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. Retrieved from [Link]
-
NHBS. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
NHBS. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). False positives in the early stages of drug discovery. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. assay.dev [assay.dev]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. promega.com [promega.com]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. carnabio.com [carnabio.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 15. graphviz.org [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. researchgate.net [researchgate.net]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in fragment-based drug design
Application Notes & Protocols
Topic: Strategic Application of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in Fragment-Based Drug Design
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that typically bind to biological targets with low affinity (in the micromolar to millimolar range) but do so efficiently.[1][2] The quality of these interactions is often measured by Ligand Efficiency (LE), which normalizes binding energy for the size of the molecule.[3] From these initial, efficient binders, medicinal chemists can build highly potent and drug-like molecules through a structure-guided process.[4][5]
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[6][7] An ideal fragment should possess favorable physicochemical properties, be amenable to chemical modification, and contain moieties capable of forming meaningful interactions with a protein target.
This compound (MW: 230.26 g/mol ) is an exemplary fragment that embodies these principles.[8] Its structure is a deliberate combination of two "privileged" chemical motifs widely recognized in medicinal chemistry: the pyrazole ring and the carboxylic acid.
-
The Pyrazole Scaffold: The pyrazole ring is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[9][10][11] Its aromatic nature, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for engaging with protein active sites.[9][12] The 3,5-dimethyl substitution pattern provides a defined shape and steric profile, reducing rotational freedom and presenting a clear vector for interaction.
-
The Benzoic Acid Moiety: Carboxylic acids are frequently found in fragment hits because they are excellent hydrogen bond donors and acceptors, and can form strong, charge-assisted hydrogen bonds or salt bridges with basic residues like lysine and arginine in a protein's "hot spots".[3][6] This moiety often serves as a critical anchor point for the fragment. Libraries composed of soluble carboxylic acid fragments are highly valuable for screening against difficult targets.[13]
The combination of these two moieties via a flexible methylene linker creates a fragment that can simultaneously probe for both polar, charged interactions (via the carboxylate) and aromatic/hydrophobic interactions (via the pyrazole), making it a highly valuable tool for exploring a target's binding landscape.
The FBDD Workflow: From Fragment Screening to Lead Optimization
The successful application of this compound, or any fragment, follows a systematic, multi-stage workflow. This process is designed to reliably identify weak binding events, validate them, obtain structural information, and use that information to guide the rational design of more potent compounds.
Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.
Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[14] It measures changes in mass on a sensor surface in real-time, allowing for the detection and kinetic characterization of weak binding events typical of fragments.[15][16][17]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will theoretically yield a maximum response (Rmax) suitable for detecting low-molecular-weight fragments (e.g., 800-900 Resonance Units (RU)).[17]
-
A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to enable subtraction of bulk refractive index changes and non-specific binding.[14]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment to the final screening concentration (e.g., 200 µM) in the running buffer.[18]
-
Crucial Insight: Ensure the final DMSO concentration in the fragment sample is precisely matched to that of the running buffer.[15][16] Mismatches in DMSO concentration are a primary source of false-positive signals due to differences in the bulk refractive index.
-
-
Screening and Data Collection:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over both the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
Periodically inject a known binder or reference compound to confirm the activity of the immobilized protein surface throughout the screen.[18]
-
-
Data Analysis and Hit Triage:
-
Process the raw sensorgram data by subtracting the reference flow cell signal from the target flow cell signal.
-
A binding response significantly above the baseline noise is considered a primary hit. The cutoff for a hit can be determined based on the theoretical Rmax and desired affinity threshold.[15]
-
For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) for the fragment using the formula: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.
-
Data Summary Table (Hypothetical):
| Fragment ID | MW ( g/mol ) | Conc. (µM) | Response (RU) | KD (µM) | Ligand Efficiency (kcal/mol/heavy atom) |
| Target Fragment | 230.26 | 200 | 15.2 | 450 | 0.31 |
| Analog 1 | 244.29 | 200 | 12.8 | 600 | 0.29 |
| Negative Control | 215.20 | 200 | 0.5 | > 2000 | N/A |
Application Protocol 2: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target is the gold standard in FBDD.[19][20] It provides unambiguous proof of binding and reveals the precise atomic interactions, which is essential for the subsequent structure-guided optimization phase.[21][22]
Caption: Workflow for crystallographic fragment screening.
Methodology:
-
Protein Crystallization:
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) dissolved in a cryoprotectant solution compatible with the crystals.
-
Expert Insight: Before screening, test the crystals for their tolerance to the organic solvent (e.g., DMSO) used to dissolve the fragment. Crystal integrity can be compromised by high solvent concentrations.[20][24]
-
Transfer a protein crystal into the soaking solution for a duration ranging from minutes to several hours.
-
-
Data Collection and Processing:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a high-flux synchrotron beamline.[23]
-
Process the diffraction data and solve the structure, typically by molecular replacement using a known apo-structure.
-
-
Structure Analysis:
-
Carefully inspect the resulting electron density map for new, unmodeled density in the protein's active site or other potential binding pockets.
-
If clear density corresponding to the shape of the fragment is observed, model the fragment into the density and perform crystallographic refinement.
-
Analyze the final refined structure to identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the fragment and the protein. This structural model is the blueprint for hit-to-lead optimization.
-
Application Protocol 3: Hit Validation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally robust method for detecting and characterizing weak fragment binding in solution.[6][25] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are highly sensitive and efficient for confirming hits from a primary screen.[25][26]
Caption: Key strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: The structural data might reveal an unoccupied pocket adjacent to the benzoic acid ring. Chemists can then synthesize analogs where new chemical groups are added to the phenyl ring to engage this pocket, forming new, potency-enhancing interactions. [22]* Fragment Linking: If a separate screen identifies a second fragment that binds in a pocket close to the pyrazole moiety, a chemical linker can be designed to connect the two fragments, creating a single molecule that binds with a much higher, synergistic affinity. [4][22]* Fragment Merging: Another fragment hit might occupy a similar space but with a different core. The binding hypotheses from both fragments can be combined, or merged, into a novel chemical scaffold that incorporates the key interaction features of both original hits. [22] By applying these structure-guided strategies, the initial low-micromolar affinity of a fragment like this compound can be systematically and efficiently improved, paving the way for the development of a novel and potent clinical candidate.
References
Sources
- 1. rroij.com [rroij.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Carboxylic Acid Fragment Library With Solubility | TargetMol [targetmol.com]
- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Surface plasmon resonance (SPR) based binding studies of refolded single chain antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 21. researchgate.net [researchgate.net]
- 22. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 24. XChem crystallographic fragment screening [protocols.io]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers and drug development professionals to provide actionable solutions to common challenges encountered during this multi-step synthesis. The information is presented in a troubleshooting and FAQ format to directly address potential issues in your experimental work.
The synthesis of this valuable pyrazole-containing building block (CAS 376359-05-6) is typically achieved through a three-step sequence:
-
Radical Bromination: Synthesis of the key intermediate, methyl 3-(bromomethyl)benzoate, from methyl m-toluate.
-
N-Alkylation: Coupling of 3,5-dimethylpyrazole with methyl 3-(bromomethyl)benzoate.
-
Saponification: Hydrolysis of the resulting methyl ester to the final carboxylic acid product.
This guide will break down the troubleshooting for each of these critical stages.
Caption: Overall workflow for the synthesis of the target molecule.
Troubleshooting Guide
Step 1: Radical Bromination of Methyl m-toluate
This step involves the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator.[1] While seemingly straightforward, success hinges on careful control of reaction parameters.
Q1: My bromination reaction is sluggish, showing significant unreacted methyl m-toluate by TLC. What's wrong?
A1: This is a common issue often related to the radical initiation process. Consider these points:
-
Initiator Quality and Addition: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can decompose over time. Ensure you are using a fresh or properly stored batch. For reactions that are slow to start, adding the initiator in portions can help maintain a steady concentration of radicals throughout the reaction.[1][2]
-
Reaction Temperature: The reaction requires sufficient thermal energy to initiate homolytic cleavage of the initiator and propagate the radical chain reaction. For AIBN in a solvent like carbon tetrachloride, a temperature of around 70°C is typically required.[3] If using BPO, reflux temperatures may be necessary.[1] Ensure your reaction is heated adequately and consistently.
-
NBS Quality: Low-quality or old NBS can contain excess succinimide or bromine, which can interfere with the reaction. Use freshly recrystallized NBS for best results.
Q2: I'm observing a significant amount of a byproduct that I suspect is methyl 3-(dibromomethyl)benzoate. How can I prevent this over-bromination?
A2: The formation of the dibrominated product is a classic side reaction. Here’s how to minimize it:
-
Control NBS Stoichiometry: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of NBS relative to methyl m-toluate. A large excess of NBS dramatically increases the probability of a second bromination event.
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it in portions over several hours.[1][3] This keeps the instantaneous concentration of the bromine radical source low, favoring the mono-bromination of the starting material over the bromination of the product.
-
Monitor the Reaction Closely: Use TLC (e.g., with a cyclohexane/ethyl acetate 5:1 eluent) to track the disappearance of the starting material.[3] Stop the reaction as soon as the methyl m-toluate is consumed to prevent further reaction of the desired product.
| Parameter | Recommendation | Rationale | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. | [2][3] |
| Initiator | AIBN or Benzoyl Peroxide | To initiate the radical chain reaction. | [1] |
| NBS Stoichiometry | 1.1 - 1.2 equivalents | Minimizes over-bromination. | [1] |
| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar solvent, facilitates radical reaction. | [3] |
| Temperature | ~70-80°C (Reflux) | Required for initiator decomposition. | [1][3] |
| Monitoring | TLC (Cyclohexane:EtOAc 5:1) | To track reaction completion. | [3] |
Caption: Recommended reaction parameters for radical bromination.
Step 2: N-Alkylation of 3,5-Dimethylpyrazole
This is an SN2 reaction where the deprotonated 3,5-dimethylpyrazole acts as a nucleophile, displacing the bromide from methyl 3-(bromomethyl)benzoate. The choice of base and solvent is critical for achieving a high yield.[4]
Q1: My N-alkylation yield is consistently low, with both starting materials present even after prolonged reaction times. How can I drive the reaction to completion?
A1: Low yields in this step often point to suboptimal base or solvent conditions, or the presence of moisture.
-
Base Strength and Solubility: A common issue is using a base that is not strong enough or soluble enough to effectively deprotonate the pyrazole.
-
Moderate Bases (K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like acetonitrile or acetone.[4] Cesium carbonate is more soluble and often gives better results than potassium carbonate. The reaction typically requires heating to reflux.[4]
-
Strong Bases (NaH): Sodium hydride is a very effective, non-nucleophilic base, but it requires a truly anhydrous solvent like DMF or THF. Any moisture will quench the hydride, inhibiting the reaction. When using NaH, the pyrazole should be deprotonated first (often at 0°C) before adding the benzyl bromide electrophile.[4]
-
-
Solvent Choice: The solvent must be able to dissolve the reactants, particularly the pyrazole salt formed after deprotonation. Polar aprotic solvents like DMF, acetonitrile, and acetone are standard choices.[4]
-
Water Contamination: Water will compete with the pyrazole as a nucleophile, leading to the formation of methyl 3-(hydroxymethyl)benzoate as a byproduct. Ensure all reagents and glassware are thoroughly dried, especially when using a strong base like NaH.
Caption: Troubleshooting workflow for low N-alkylation yield.
Q2: I've isolated my product, but it's difficult to purify from the unreacted methyl 3-(bromomethyl)benzoate. What's the best purification strategy?
A2: Since both the starting material and the product are relatively non-polar esters, separation can be challenging.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, should effectively separate the more polar product from the less polar starting bromide.
-
Aqueous Wash: During the workup, washing the organic layer with water will help remove any remaining inorganic base and salts. A brine wash will then help to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.
Step 3: Saponification of the Methyl Ester
This final step converts the intermediate ester into the desired carboxylic acid via base-mediated hydrolysis.[5]
Q1: My hydrolysis reaction seems incomplete. How can I ensure full conversion to the carboxylic acid?
A1: Incomplete saponification is usually a matter of reaction conditions.
-
Increase Reaction Time and/or Temperature: Saponification can be slow at room temperature. Heating the reaction mixture under reflux for several hours (2-4 h) is a standard procedure to ensure the reaction goes to completion.[6]
-
Ensure Sufficient Base: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH). This ensures that the base is not the limiting reagent and can drive the equilibrium towards the carboxylate salt.[7]
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used.[6] The alcohol helps to solubilize the organic ester, while the water dissolves the hydroxide base, creating a homogenous reaction environment.
Q2: After acidifying my reaction mixture to precipitate the product, the solid is oily or impure. How should I proceed with purification?
A2: The goal is to obtain a clean, crystalline product.
-
Control the pH: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl) to protonate the carboxylate salt.[6] Add the acid dropwise until the pH is acidic (pH ~2-3), which should cause the product to precipitate. Adding acid too quickly can cause localized heating and potential degradation.
-
Recrystallization: This is the best method for purifying the final product. Finding a suitable solvent system is key. Common choices for compounds like this include ethanol/water or ethyl acetate/hexanes.[8] Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until turbidity appears. Allow the solution to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While every step is important, the N-alkylation (Step 2) is often the most challenging and has the largest impact on the overall yield. Unlike the other steps which are typically high-yielding, this bimolecular substitution reaction is highly sensitive to the choice of base, solvent, temperature, and reagent purity. Optimizing this step will provide the greatest return on investment for improving your overall process.
Q2: Can I use 3-(bromomethyl)benzoic acid directly for the alkylation instead of the methyl ester?
A2: This is not recommended. The acidic proton of the carboxylic acid would interfere with the basic conditions required for the N-alkylation of the pyrazole. The base would deprotonate the benzoic acid first, preventing the deprotonation of the pyrazole NH and halting the desired reaction. The ester acts as a protecting group for the carboxylic acid, which is deprotected in the final step.
Q3: What are the best analytical techniques to monitor the progress of each reaction?
A3:
-
Step 1 (Bromination): Thin Layer Chromatography (TLC) is excellent for observing the disappearance of the methyl m-toluate spot and the appearance of the slightly more polar methyl 3-(bromomethyl)benzoate product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm product mass and check for over-bromination.
-
Step 2 (N-Alkylation): TLC is again the method of choice. The product, methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, will be significantly more polar than the starting benzyl bromide. LC-MS is also highly effective for monitoring the formation of the product and confirming its mass.
-
Step 3 (Saponification): TLC can be used to monitor the disappearance of the starting ester. The final carboxylic acid product will be highly polar and may streak on a standard silica plate, but the disappearance of the starting material is a clear indicator of reaction completion. LC-MS is also very effective here.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate[1][3]
-
In a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1 equivalent) in carbon tetrachloride (approx. 4 mL per gram of toluate).
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and azobisisobutyronitrile (AIBN, 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 70-75°C) under inert atmosphere.
-
Monitor the reaction by TLC (eluent: cyclohexane/ethyl acetate = 5:1). The reaction is typically complete in 3-5 hours.
-
Once complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate[4]
-
To a stirred suspension of potassium carbonate (K₂CO₃, 1.5 equivalents) in acetonitrile (5 mL per gram of pyrazole), add 3,5-dimethylpyrazole (1.1 equivalents).
-
Add a solution of methyl 3-(bromomethyl)benzoate (1 equivalent) in acetonitrile to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).
Protocol 3: Synthesis of this compound[6]
-
Dissolve the methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (NaOH, 2.5 equivalents) and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting ester has been completely consumed.
-
Cool the reaction mixture in an ice bath and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 by the slow addition of 1M HCl.
-
A white precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure final product.
References
-
MDPI. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. [Link]
-
Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
-
PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
-
The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
-
ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
ResearchGate. (PDF) 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Community Practitioner. Review of pyrazole compounds' production, use, and pharmacological activity. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
PubMed Central. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]
-
ResearchGate. (PDF) 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. [Link]
-
PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
NIH. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazole Derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find field-proven insights and detailed methodologies to streamline your purification workflows and enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of pyrazole derivatives, providing quick and accessible answers to frequently encountered issues.
Q1: What are the most common impurities in pyrazole synthesis?
A1: Typical impurities include regioisomers, unreacted starting materials (such as 1,3-dicarbonyl compounds and hydrazines), and colored byproducts.[1] The formation of regioisomers is particularly common when using unsymmetrical 1,3-dicarbonyl compounds.[1]
Q2: My pyrazole derivative is degrading on the silica gel column. What can I do?
A2: Pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[2][3] To prevent degradation, you can deactivate the silica gel by pre-treating it with a basic solution, such as triethylamine (typically 0.1-1% in the eluent).[2][4] Alternatively, using a different stationary phase like neutral alumina can be effective.[4]
Q3: How can I improve the solubility of my pyrazole derivative for purification?
A3: Poor solubility can hinder purification by recrystallization or column chromatography.[5] To address this, you can try using a co-solvent system to increase the solvating power of your medium.[5] For ionizable pyrazoles, adjusting the pH or forming a salt can significantly enhance solubility.[5] In some cases, increasing the temperature of the system can also improve solubility, but care must be taken to avoid product degradation.[5]
Q4: What is "oiling out" during recrystallization, and how can I prevent it?
A4: "Oiling out" is when a compound separates from the solvent as a liquid oil rather than solid crystals during recrystallization.[2] This often happens when the solution is supersaturated or when impurities are present.[2] To prevent this, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. Using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble) can also promote crystallization over oiling out.[5]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific purification challenges, complete with explanations of the underlying causes and step-by-step protocols for resolution.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Symptom: Two or more spots with very close Rf values are observed on TLC, leading to poor separation and mixed fractions from the column. NMR analysis of the purified product shows the presence of more than one isomer.
Causality: Regioisomers of pyrazoles often have very similar polarities, making their separation by standard normal-phase chromatography challenging.[3] The choice of mobile and stationary phases is critical to exploit subtle differences in their molecular structure and achieve separation.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor pyrazole isomer separation.
Detailed Protocol: Optimizing Isomer Separation by Flash Chromatography
-
Mobile Phase Optimization:
-
Begin by screening various solvent systems using TLC. A common starting point is a gradient of ethyl acetate in hexanes.[3]
-
If separation is poor, try less polar systems (e.g., dichloromethane/hexanes) or more polar systems that can offer different selectivity (e.g., acetone/hexanes).[3]
-
Aim for a significant difference in the Rf values of the isomers (ΔRf > 0.1) for effective column separation.
-
-
Stationary Phase Selection:
-
Column Packing and Sample Loading:
-
Proper column packing is crucial. A slurry packing method is generally recommended.
-
For sample loading, the "dry loading" technique is often superior for achieving sharp bands and good separation.[3] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Use a shallow gradient or isocratic elution with the optimized solvent system.[3]
-
Collect small fractions and monitor them carefully by TLC to identify the pure fractions of each isomer.
-
Issue 2: Persistent Colored Impurities
Symptom: The isolated pyrazole derivative has a persistent yellow, red, or brown color, even after initial purification attempts like column chromatography.
Causality: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material or from the formation of polymeric or tarry byproducts, especially at elevated temperatures.[1][6] These impurities can be highly conjugated and intensely colored, making them difficult to remove completely by chromatography alone.
Recommended Solutions:
| Purification Method | Principle of Operation | Step-by-Step Protocol |
| Activated Charcoal Treatment | Adsorption of colored impurities onto the high surface area of activated charcoal.[2] | 1. Dissolve the crude product in a suitable solvent at an elevated temperature. 2. Add a small amount of activated charcoal (typically 1-5% by weight). 3. Stir the mixture at an elevated temperature for 10-15 minutes. 4. Perform a hot filtration to remove the charcoal. 5. Allow the filtrate to cool and crystallize the purified product. |
| Acid-Base Extraction | Exploits the basicity of the pyrazole ring to separate it from non-basic, colored impurities.[1] | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt.[7] 3. Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities. 4. Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO3) to regenerate the free pyrazole. 5. Extract the regenerated pyrazole back into an organic solvent. 6. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product. |
| Recrystallization | Effective if the colored impurities are present in small amounts and are more soluble in the recrystallization solvent than the desired product.[1] | 1. Choose a suitable solvent or solvent system in which the pyrazole derivative has high solubility at high temperatures and low solubility at low temperatures. Common systems include ethanol/water and ethyl acetate/hexanes.[6][8] 2. Dissolve the crude product in a minimal amount of the hot solvent. 3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. 4. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. |
Issue 3: Product is an Oil or Low-Melting Solid
Symptom: The final product after solvent removal is a viscous oil or a waxy solid that is difficult to handle and purify further by crystallization.
Causality: This can be due to the inherent physical properties of the molecule or the presence of impurities that depress the melting point and inhibit crystallization.
Purification Workflow:
Caption: Workflow for handling oily pyrazole products.
Detailed Protocols:
-
Trituration:
-
Place the oily product in a flask.
-
Add a small amount of a non-polar solvent in which the product is insoluble, such as hexanes or pentane.[6]
-
Stir or sonicate the mixture. The goal is to wash away soluble impurities and induce the product to solidify.
-
Decant the solvent and repeat if necessary. Dry the resulting solid under vacuum.
-
-
Column Chromatography:
-
If trituration fails, column chromatography is often the next step.
-
As mentioned previously, use dry loading for better results, especially with oily samples.
-
-
Salt Formation:
-
If the pyrazole derivative contains a basic nitrogen, it can often be converted to a crystalline salt.[9]
-
Dissolve the oily product in a suitable solvent (e.g., ethanol, isopropanol, or acetone).[9]
-
Add a solution of an acid (e.g., HCl in ether, phosphoric acid, or oxalic acid) dropwise while stirring.[9]
-
The resulting salt will often precipitate from the solution and can be collected by filtration.
-
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
-
Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Tabak, S., Grandberg, I. I., & Kost, A. N. (1965). Chromatography of pyrazole derivatives on acetylated paper.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions for the solubility challenges commonly encountered with this molecule during in vitro and in vivo assays. By understanding the physicochemical properties of this pyrazole-benzoic acid derivative, you can proactively design experiments that yield accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The compound's structure presents a classic case of conflicting solubility characteristics. It contains a carboxylic acid group, which is ionizable and tends to be more soluble in aqueous media at higher pH, and a substituted pyrazole ring system, which is largely hydrophobic. This amphipathic nature is the primary reason for its limited aqueous solubility, particularly under neutral or acidic conditions.
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This phenomenon, often called "crashing out," is a common issue for compounds with poor aqueous solubility.[1][2] Your compound is likely fully dissolved in the 100% DMSO stock. However, when this stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound's low intrinsic aqueous solubility means it cannot remain dissolved in the high water content of the assay buffer, leading to precipitation.[2]
Q3: Can the pH of my assay buffer affect the solubility of the compound?
A3: Absolutely. The benzoic acid moiety of the compound has a pKa value, and its ionization state is pH-dependent. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (–COOH), which is less water-soluble.[3] Conversely, at a pH above the pKa, it will be in its deprotonated, carboxylate form (–COO-), which is an ion and thus significantly more soluble in water.[3][4] The pKa of benzoic acid itself is around 4.2, and while the substitution on this compound will alter it slightly, you can expect a significant increase in solubility in neutral to basic buffers (pH > 7).[3][5]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5% to minimize cytotoxicity.[2][6] Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[7][8][9] Concentrations above 1% are more likely to cause adverse effects such as cell membrane damage, oxidative stress, or even cell death.[8]
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: The compound's low aqueous solubility is exceeded upon solvent shifting from DMSO to the aqueous assay buffer.[1]
Solutions:
-
pH Modification: For biochemical assays where pH can be adjusted, using a buffer with a pH of 7.4 or higher will deprotonate the carboxylic acid, increasing solubility.[3][4]
-
Use of Co-solvents: While minimizing DMSO is crucial for cell-based assays, for biochemical assays, a slightly higher percentage of a water-miscible co-solvent can be tolerated.
-
Employing Surfactants: Low concentrations (typically 0.01% to 0.1%) of non-ionic surfactants like Tween® 20 or Polysorbate 80 can help to prevent aggregation and precipitation by shielding hydrophobic regions of the molecule.[10][11]
-
Inclusion of Decoy Proteins: In some enzymatic assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) at concentrations around 0.1 mg/mL can help prevent non-specific binding and aggregation.[10]
Problem 2: Low or Inconsistent Activity in Assays
Cause: Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in artificially low potency (false negatives).[1] Compound aggregates can also cause non-specific assay interference, leading to false positives.[1][10]
Solutions:
-
Confirm Solubility Limit: Before conducting extensive assays, determine the kinetic solubility of your compound in the final assay buffer. This can be done using methods like nephelometry or by visual inspection after a high-speed spin.
-
Work Below the Solubility Limit: Ensure that the highest concentration in your dose-response curve is below the determined solubility limit to avoid artifacts from compound precipitation.[10]
-
Consider Formulation Strategies: For more advanced studies, especially in vivo, consider enabling formulations.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution
-
Initial Dissolution: Dissolve the compound in a minimal amount of 1N NaOH to create a concentrated stock of the sodium salt form.
-
Dilution: Further dilute this stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Verification: Check for any precipitation. If the solution remains clear, this indicates successful solubilization.
-
Final pH Check: Ensure the final pH of the stock solution is compatible with your assay.
Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[12][13][][15]
-
Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Complexation: Add the compound (either neat or as a concentrated DMSO stock) to the HP-β-CD solution.
-
Equilibration: Gently mix or sonicate the solution for a period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Assay Dilution: Use this complexed stock solution for your serial dilutions in the assay.
Data Presentation
Table 1: Recommended Solvent Systems for this compound
| Application | Recommended Solvent/System | Max Concentration (Typical) | Key Considerations |
| Stock Solution | DMSO | 10-50 mM | Hygroscopic; store desiccated. Repeated freeze-thaw cycles can lead to precipitation.[1][17] |
| Biochemical Assays | Aqueous buffer (pH ≥ 7.4) with ≤ 5% DMSO | Assay Dependent | Higher pH increases solubility.[3][4] |
| Cell-Based Assays | Cell Culture Media with ≤ 0.5% DMSO | Assay Dependent | Perform vehicle toxicity controls.[2][6] |
| Enhanced Solubility | Aqueous buffer with HP-β-CD | Formulation Dependent | Can significantly increase aqueous solubility.[12][15] |
Visualization of Concepts
Workflow for Troubleshooting Solubility Issues
Caption: Effect of pH on the ionization and solubility of the carboxylic acid.
References
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]
-
Springer. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). The pH effect on partition coefficient of benzoic acid. Retrieved from [Link]
-
Springer. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation. Retrieved from [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Surfactants as stabilizers for biopharmaceuticals: An insight into the molecular mechanisms for inhibition of protein aggregation. Retrieved from [Link]
-
PubMed. (2022, September 9). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. Retrieved from [Link]
-
PubMed Central. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Biozentrum. (2014, May 15). Preventing Protein Aggregation. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active molecules containing pyrazole conjugates. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]
-
MDPI. (n.d.). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
PubMed. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(5-methyl-3-nitro-1H-pyrazol-1-yl_methyl_benzoic-acid]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. physicsforums.com [physicsforums.com]
- 4. sciencing.com [sciencing.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation. Pyrazole scaffolds are central to numerous pharmaceuticals and agrochemicals, making the efficient and selective control of their N-alkylation a paramount objective in modern synthetic chemistry.[1][2][3][4][5]
This resource is structured to address specific experimental issues, moving from common questions to detailed troubleshooting workflows, ensuring you can quickly diagnose and solve problems encountered at the bench.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding pyrazole N-alkylation.
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[6][7] This similarity allows both nitrogen atoms to act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.[6][8]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself are primary determinants.[1][2][6] Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[8]
-
Reaction Conditions: The choice of base, solvent, and the presence of specific catalysts or additives can dramatically influence, and even switch, the regioselectivity.[6][8] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favor N1-alkylation.[6][9] Conversely, magnesium-based catalysts have been shown to promote N2-alkylation.[9]
Q3: My N1 and N2 isomers are difficult to separate by column chromatography. What can I do?
A: This is a common issue due to the often-similar polarities of the regioisomers.[9] If optimizing the reaction for higher selectivity is not fruitful, consider derivatization of the isomer mixture to introduce a more significant polarity difference, facilitating separation. Another approach is to explore alternative chromatography techniques, such as supercritical fluid chromatography (SFC) or employing different stationary phases in your column.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during pyrazole N-alkylation.
Issue 1: Low or No Product Yield
A low or non-existent yield of your desired N-alkylated pyrazole can be attributed to several factors. The following workflow will help you systematically diagnose and address the root cause.
Start [label="Low/No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Re-evaluate Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Assess Solubility & Solvent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylatingAgent [label="Check Alkylating Agent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Optimize Reaction Conditions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Base; Base -> Solvent [label="Base is appropriate"]; Solvent -> AlkylatingAgent [label="Solubility is adequate"]; AlkylatingAgent -> Conditions [label="Agent is reactive"]; Conditions -> Success;
// Base Sub-nodes Base_Strength [label="Is base strong enough?\n(e.g., NaH for less reactive alkyl halides)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base_Anhydrous [label="Are conditions anhydrous?\nWater quenches the pyrazolate anion.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base_Stoichiometry [label="Is stoichiometry correct?\n(slight excess of base is often beneficial)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base -> Base_Strength [style=dashed]; Base -> Base_Anhydrous [style=dashed]; Base -> Base_Stoichiometry [style=dashed];
// Solvent Sub-nodes Solvent_Polarity [label="Consider polar aprotic solvents\n(DMF, DMSO) to improve solubility.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent -> Solvent_Polarity [style=dashed];
// Alkylating Agent Sub-nodes Alkylating_LG [label="Check leaving group reactivity:\nI > Br > Cl > OTs.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkylating_Decomposition [label="Is the agent prone to decomposition?", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AlkylatingAgent -> Alkylating_LG [style=dashed]; AlkylatingAgent -> Alkylating_Decomposition [style=dashed];
// Conditions Sub-nodes Conditions_Temp [label="Increase temperature?", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions_Time [label="Increase reaction time?", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions -> Conditions_Temp [style=dashed]; Conditions -> Conditions_Time [style=dashed]; }
Caption: A logical workflow for troubleshooting poor reaction yield.In-depth Causality Analysis for Low Yield:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole's N-H, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. While potassium carbonate (K₂CO₃) is common, less reactive alkylating agents may necessitate a stronger base like sodium hydride (NaH).[9]
-
Anhydrous Conditions: The presence of water can consume the base and quench the pyrazolate anion. Ensure all reagents and solvents are rigorously dried.[9]
-
Stoichiometry: A slight excess of the base (1.1-1.5 equivalents) is often beneficial to drive the deprotonation to completion.[9]
-
-
Assess Solubility: Poor solubility of the pyrazole starting material or the base can significantly impede the reaction.
-
Solvent Choice: If solubility is an issue in solvents like THF or acetonitrile, consider switching to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solvate the pyrazolate anion.[9]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride with sluggish reactivity, consider switching to the corresponding bromide or iodide.[9]
-
Steric Hindrance: A highly hindered alkylating agent may react slowly or not at all. In such cases, more forcing conditions (higher temperature, stronger base) may be required.
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome activation energy barriers. Monitor the reaction by TLC or LC-MS to determine if heating is beneficial.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the consumption of the starting material to ensure the reaction has gone to completion.
-
Issue 2: Poor Regioselectivity (Undesired N1/N2 Ratio)
Controlling the site of alkylation is often the most significant challenge. The following guide provides strategies to influence the N1/N2 ratio.
Start [label="Poor Regioselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sterics [label="Analyze Steric Factors", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseSolvent [label="Modify Base/Solvent System", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="Consider Catalytic Methods", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectingGroups [label="Utilize Protecting Groups", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Sterics; Sterics -> BaseSolvent [label="Steric bias understood"]; BaseSolvent -> Catalysis [label="System optimized"]; Catalysis -> ProtectingGroups [label="Direct methods insufficient"]; ProtectingGroups -> Success;
// Sterics Sub-nodes Sterics_Substrate [label="Is there a bulky C3/C5 substituent?\nAlkylation favors the less hindered N.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sterics_Reagent [label="Use a bulkier alkylating agent\nto enhance steric differentiation.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sterics -> Sterics_Substrate [style=dashed]; Sterics -> Sterics_Reagent [style=dashed];
// Base/Solvent Sub-nodes BaseSolvent_N1 [label="To favor N1:\nUse K₂CO₃/DMSO or NaH/THF.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BaseSolvent_N2 [label="To favor N2:\nExplore different cation effects (e.g., Cs₂CO₃).", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BaseSolvent -> BaseSolvent_N1 [style=dashed]; BaseSolvent -> BaseSolvent_N2 [style=dashed];
// Catalysis Sub-nodes Catalysis_Mg [label="Magnesium-based catalysts (e.g., MgBr₂)\ncan favor N2 alkylation.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalysis_Acid [label="Brønsted acid catalysis with\ntrichloroacetimidates offers an\nalternative pathway.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalysis -> Catalysis_Mg [style=dashed]; Catalysis -> Catalysis_Acid [style=dashed]; }
Caption: Decision-making workflow for optimizing regioselectivity.In-depth Causality Analysis for Poor Regioselectivity:
-
Harnessing Steric Effects: Steric hindrance is a powerful tool for directing regioselectivity.
-
Substrate Control: If your pyrazole has substituents at the C3 or C5 positions, the alkylating agent will preferentially attack the less sterically encumbered nitrogen.[1][2]
-
Reagent Control: Using a sterically demanding alkylating agent can amplify the steric differences between the two nitrogen environments, leading to higher selectivity.[7][9][10]
-
-
Strategic Selection of Base and Solvent: The nature of the pyrazolate anion and its interaction with the counter-ion and solvent is critical.[8]
-
Favoring N1-Alkylation: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like THF, or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO, has been shown to favor the formation of the N1-alkylated product.[9][11]
-
Influence of the Cation: The size and charge of the cation from the base can influence the regioselectivity. For example, cesium carbonate (Cs₂CO₃) can sometimes provide different selectivity compared to potassium or sodium bases due to the larger, softer cesium cation.[8]
-
-
Exploring Catalytic Methods:
-
Magnesium-Catalyzed N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been reported to strongly favor the formation of the N2-alkylated regioisomer.[12]
-
Acid Catalysis: An alternative to base-mediated alkylation is the use of Brønsted acid catalysis with trichloroacetimidates as the alkylating agent. This method can provide good yields and the regioselectivity is also often controlled by sterics.[1][2]
-
-
The Role of Protecting Groups: For particularly challenging cases, a protecting group strategy can be employed. This involves protecting one of the pyrazole nitrogens, performing the alkylation on the unprotected nitrogen, and then removing the protecting group. While this adds steps to the synthesis, it can provide unambiguous access to a single regioisomer.[13][14][15]
Data Summary and Comparative Tables
For rapid reference, the following tables summarize common conditions and their typical outcomes.
Table 1: Common Base/Solvent Systems and Their Influence on Regioselectivity
| Base | Solvent | Typical Major Isomer | Notes |
| K₂CO₃ | DMSO | N1 | A common and effective system for favoring the less hindered N1 position.[9][11] |
| NaH | THF | N1 | A strong base system, useful for less reactive alkylating agents.[6][9] |
| Cs₂CO₃ | Acetonitrile/DMF | Varies | The larger cation can alter selectivity compared to K⁺ or Na⁺.[8] |
| MgBr₂ (catalyst) | THF | N2 | A catalytic method specifically for directing alkylation to the N2 position.[12] |
| DBU | Acetonitrile | Varies | A non-metallic organic base, can offer different selectivity profiles. |
Table 2: Reactivity of Common Alkylating Agents
| Alkylating Agent (R-X) | Leaving Group (X) | Relative Reactivity |
| R-I | Iodide | Highest |
| R-Br | Bromide | High |
| R-OTs | Tosylate | Medium-High |
| R-Cl | Chloride | Medium |
| R-OTf | Triflate | Very High |
Experimental Protocols
The following are generalized, yet detailed, experimental procedures for achieving selective pyrazole N-alkylation. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product, particularly when steric hindrance at the C5 position is minimal.[9][11]
-
To a solution of the 3-substituted pyrazole (1.0 equiv.) in anhydrous DMSO (0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the resulting suspension at room temperature for 15-30 minutes to ensure adequate mixing.
-
Add the desired alkylating agent (1.1 equiv.) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated, e.g., 50-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N1-Selective Alkylation using NaH in THF
This protocol is suitable for a wide range of pyrazoles and is particularly useful when using less reactive alkylating agents.[6][9][16]
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (0.1-0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the pyrazole (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem.
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122. [Link]
- Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Xu, D., et al. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 31(06), 595-599. [Link]
- BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
- Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid in Solution
Welcome to the technical support center for 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your dedicated application scientist, I have structured this resource to not only provide protocols but to also explain the scientific rationale behind them, ensuring your experiments are built on a foundation of chemical principles and best practices.
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses common questions regarding the stability of this compound, drawing upon the known chemical properties of its pyrazole and benzoic acid moieties.
Q1: What is the expected general stability of this compound in solution?
A1: Based on its structure, the compound is anticipated to have good overall stability. The pyrazole nucleus is a metabolically stable heterocycle, and many pyrazole derivatives exhibit high thermal and photostability.[1][2] The benzoic acid portion of the molecule is also known to be thermally stable.[3][4][5] However, the stability of any compound in solution is highly dependent on the specific conditions, such as pH, temperature, light exposure, and the presence of other reactive species.
Q2: What are the most likely degradation pathways for this molecule?
A2: While specific data for this compound is not available, we can hypothesize potential degradation pathways based on its functional groups. The two primary points of potential instability are the N-benzyl linkage and the carboxylic acid group.
-
Hydrolysis: The bond between the pyrazole nitrogen and the benzyl group could be susceptible to hydrolysis under strong acidic or basic conditions. Acid-catalyzed hydrolysis of N-benzyl derivatives has been documented.[6]
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures, although benzoic acid itself is quite stable.[3][4][5] The presence of substituents can influence the temperature at which this occurs.
-
Oxidation: While the core rings are relatively stable, the methylene bridge could be a site for oxidative degradation in the presence of strong oxidizing agents.
-
Photodegradation: Although pyrazoles are generally photostable, extended exposure to high-intensity UV light could potentially lead to degradation.[1][7]
Q3: How does pH affect the stability and solubility of the compound?
A3: As a carboxylic acid, the pH of the solution will significantly impact the solubility of this compound. At pH values below its pKa, the carboxylic acid will be protonated and less soluble in aqueous media. At pH values above its pKa, it will exist as the more soluble carboxylate salt. Extreme pH conditions (highly acidic or alkaline) could promote hydrolysis as mentioned in A2. Many pyrazole-containing fluorescent probes have been designed to be sensitive to pH changes.[1]
Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I'm observing precipitation of the compound from my aqueous buffer.
-
Probable Cause: This is likely due to the pH of your buffer being at or below the pKa of the benzoic acid moiety, leading to the less soluble, protonated form of the compound.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic, consider adjusting it to a more neutral or slightly alkaline pH to increase solubility.
-
If you must work at a lower pH, consider adding a co-solvent such as DMSO, ethanol, or acetonitrile to your buffer to increase the solubility of the protonated form.
-
Always prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. This can help prevent initial precipitation issues.
-
Issue 2: The color of my solution containing the compound is changing over time.
-
Probable Cause: A color change often indicates a chemical reaction and the formation of degradation products. This could be due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect your solution from light by using amber vials or wrapping your containers in aluminum foil.
-
Consider degassing your solvent or adding an antioxidant if you suspect oxidation is the issue.
-
Analyze a sample of the colored solution using HPLC with a photodiode array (PDA) detector to see if new peaks (impurities) are forming. The UV-Vis spectrum from the PDA can help identify if a chromophore is being formed or altered.
-
Evaluate the stability of your compound at a lower temperature (e.g., in a refrigerator or freezer) to see if the color change is mitigated.
-
Issue 3: I am seeing a loss of compound potency or concentration in my assay over time.
-
Probable Cause: This suggests that the compound is degrading under your experimental conditions.
-
Troubleshooting Steps:
-
The most systematic way to address this is to conduct a forced degradation study to identify the conditions under which your compound is unstable.[8][9][10][11] This will help you pinpoint whether the degradation is due to hydrolysis, oxidation, heat, or light.
-
Based on the results of the forced degradation study, modify your experimental conditions. For example, if the compound is acid-labile, use a buffer with a higher pH. If it is sensitive to light, protect it from light exposure.
-
The workflow for a forced degradation study is outlined in the experimental protocols section below.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[8][9][10][11] The goal is to induce a small amount of degradation (typically 5-20%) to identify the primary degradation products.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Prepare a Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of about 0.1 mg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl.
-
Base Hydrolysis: Use 0.1 M NaOH.
-
Oxidative Degradation: Use 3% H₂O₂.
-
Thermal Degradation: Heat the solution in a water bath or oven at 60-80°C.
-
Photolytic Degradation: Expose the solution to a light source as specified in ICH guideline Q1B.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.
-
Neutralization/Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point. Use a PDA detector to monitor for peak purity and a mass spectrometer (MS) to help identify degradation products.
Data Summary Table
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | 3,5-dimethyl-1H-pyrazole, 3-(hydroxymethyl)benzoic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Potential hydrolysis of the N-benzyl bond |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | N-oxides, hydroxylated species |
| Thermal | 60 - 80°C | 24 - 72 hours | Decarboxylation product: 1-(3-methylbenzyl)-3,5-dimethyl-1H-pyrazole |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours | Various photoproducts, often complex mixtures |
Hypothetical Degradation Pathway
Based on the known chemistry of the constituent moieties, a potential degradation pathway under hydrolytic and thermal stress is proposed below.
Caption: Hypothetical degradation pathways.
References
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3636-3642. [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]
-
Royal Society of Chemistry. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]
-
National Institutes of Health. (n.d.). ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Royal Society of Chemistry. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]
-
ResearchGate. (n.d.). The thermal decomposition of benzoic acid. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]
-
PubMed. (2011). 3,5-Dimethyl-1H-pyrazole-2-hy-droxy-5-(phenyl-diazen-yl)benzoic acid (1/1). National Center for Biotechnology Information. [Link]
-
MDPI. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. MDPI. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. American Chemical Society. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
troubleshooting unexpected side reactions in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications. The classical Knorr synthesis and related methods, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, are workhorses in synthetic chemistry.[1][2] However, these reactions are frequently plagued by unexpected side reactions, leading to issues with yield, purity, and regioselectivity.
This technical support guide is designed to serve as a field-proven resource for troubleshooting these challenges. Moving beyond simple procedural lists, we will delve into the mechanistic causality behind common and unexpected side reactions, providing actionable, evidence-based solutions to guide your experimental design and optimization.
FAQ 1: Regioselectivity Issues
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers that are difficult to separate. How can I control the regioselectivity?
Answer: This is one of the most common challenges in pyrazole synthesis. The formation of regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl starting material.[3][4] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]
Causality and Mechanism:
The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The regioselectivity is dictated by which carbonyl is attacked preferentially.
-
Electronic Effects: Electron-withdrawing groups (like -CF₃) activate the adjacent carbonyl, making it more electrophilic and thus a more likely site for initial attack.[4]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4]
-
Reaction Conditions (pH): The pH is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction proceeds through the less basic nitrogen. Under neutral or basic conditions, the more basic (and more nucleophilic) nitrogen is the primary attacker. This can sometimes be used to reverse selectivity.[4][5]
-
Solvent Effects: The solvent can dramatically influence the reaction pathway. Protic, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl, leading to lower regioselectivity.[6]
Troubleshooting Strategies:
-
Leverage Fluorinated Alcohols: Using non-nucleophilic, polar, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity. These solvents do not compete with the hydrazine for attack on the carbonyl, allowing the inherent electronic and steric factors to dominate the reaction pathway.[6]
-
Modify the Hydrazine Reagent: Using the hydrochloride salt of an arylhydrazine can favor the formation of one regioisomer, while the corresponding free base hydrazine may exclusively produce the other.[3][7] This is often attributed to changes in the nucleophilicity of the nitrogen atoms upon protonation.
-
Control Reaction pH: Systematically screen the reaction under acidic (e.g., acetic acid catalyst), neutral, and basic (e.g., K₂CO₃) conditions. The optimal pH can lock in a specific reaction pathway.[8]
Data Summary: Effect of Solvent on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the reaction between a 1,3-diketone and methylhydrazine, as demonstrated in the literature.[6]
| Entry | 1,3-Diketone Substrate (R group) | Solvent | Regioisomer Ratio (Desired:Undesired) | Total Yield (%) |
| 1 | 2-Furyl | EtOH | 75:25 | 85 |
| 2 | 2-Furyl | TFE | 95:5 | 90 |
| 3 | 2-Furyl | HFIP | >98:2 | 92 |
| 4 | 4-Chlorophenyl | EtOH | 80:20 | 88 |
| 5 | 4-Chlorophenyl | HFIP | >98:2 | 95 |
FAQ 2: Incomplete Reactions & Unexpected Intermediates
Question: My Knorr pyrazole synthesis is sluggish, and my mass spectrometry data shows a peak corresponding to the addition of my dicarbonyl and hydrazine plus a water molecule. What is happening?
Answer: You are likely observing a stable reaction intermediate. The Knorr synthesis is not a single-step process; it proceeds through several intermediates. Under neutral pH conditions, the dehydration of a cyclic hydroxylpyrazolidine intermediate is often the rate-determining step.[9] In some cases, this intermediate can be isolated.
Causality and Mechanism:
Recent kinetic studies using transient flow methodology have revealed that the Knorr synthesis mechanism is more complex than traditionally taught.[9][10] The reaction can proceed through pathways involving not only the expected mono-addition intermediate (hydroxylpyrazolidine) but also an unexpected di-addition intermediate where two molecules of hydrazine have reacted with one molecule of the dicarbonyl.[9]
// Nodes Start [label="1,3-Dicarbonyl\n+ Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="Mono-addition\n(Hydroxylpyrazolidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Pyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Int2 [label="Di-addition\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Other\nByproducts", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Int1 [label=" Initial Attack", color="#4285F4"]; Int1 -> Product [label=" Dehydration (Rate-Limiting)", color="#34A853"]; Start -> Int2 [label=" Excess Hydrazine", color="#EA4335", style=dashed]; Int2 -> SideProduct [label=" Decomposition", color="#5F6368", style=dashed]; Int1 -> Start [label=" Reversible", style=dashed, dir=back, color="#5F6368"];
// Graph attributes {rank=same; Start;} {rank=same; Product; SideProduct;} } dot Caption: Knorr synthesis pathway showing key intermediates.
Troubleshooting Strategies:
-
Introduce an Acid Catalyst: The dehydration step is acid-catalyzed. Adding a catalytic amount of a protic acid like acetic acid or a mineral acid (e.g., HCl, H₂SO₄) will significantly accelerate the conversion of the hydroxylpyrazolidine intermediate to the final aromatic pyrazole.[11][12]
-
Increase Temperature: For many condensation reactions, thermal energy is required to overcome the activation barrier for dehydration. Refluxing the reaction mixture is a common and effective strategy.[11]
-
Use Stoichiometric Control: The formation of the di-addition intermediate is more likely when an excess of hydrazine is used. Ensure you are using precise stoichiometry (1:1 ratio of dicarbonyl to hydrazine) to minimize this side reaction.[13]
FAQ 3: Ambiguous N-Alkylation
Question: I am trying to alkylate my 3-substituted-NH-pyrazole, but I am getting a mixture of two products. How do I direct the alkylation to a specific nitrogen atom?
Answer: This is a problem of regioselectivity, analogous to the issue with unsymmetrical dicarbonyls. The pyrazole anion formed upon deprotonation is an ambident nucleophile, and alkylation can occur at either N1 or N2. The outcome is governed by the interplay of sterics, the nature of the base and counter-ion, and the electrophile.[8][14]
Causality and Mechanism:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 position will direct alkylation to the N1 position.[14][15]
-
Base/Counter-ion Effect: The choice of base can influence the regioselectivity. The size and charge of the cation associated with the pyrazolate anion can block one of the nitrogen atoms, directing the electrophile to the other.[8]
-
Hard and Soft Acid-Base (HSAB) Theory: While less predictable, the "hardness" of the electrophile can play a role. Hard electrophiles may favor the more electronegative nitrogen, while softer electrophiles may favor the other.
Troubleshooting Strategies:
-
Steric Control: If possible, design your synthesis so that the most sterically demanding group on the pyrazole ring directs the alkylation to the desired nitrogen.
-
Systematic Base Screening: Screen a variety of bases such as K₂CO₃, NaH, and Cs₂CO₃. The different counter-ions (K⁺, Na⁺, Cs⁺) can alter the association with the pyrazolate anion and influence the regiochemical outcome.[8]
-
Alternative Alkylating Agents: Traditional alkyl halides can be problematic. Consider using trichloroacetimidates with a Brønsted acid catalyst, which provides an alternative pathway where regioselectivity is primarily controlled by sterics.[14][15]
// Nodes Start [label="Observe Mixture of\nN-Alkylated Isomers", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Q1 [label="Is one isomer sterically\nfavored over the other?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A1_Yes [label="Increase steric bulk of\nC3/C5 substituent or\nalkylating agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; A1_No [label="Steric factors are minimal", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Screen Reaction Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Vary counter-ion\n(NaH, K2CO3, Cs2CO3)\nto block N sites", fillcolor="#FFFFFF", fontcolor="#202124"]; Q3 [label="Change Alkylation Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Use alternative electrophiles\n(e.g., Trichloroacetimidates)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Achieve Regiocontrol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Q1; Q1 -> A1_Yes [label=" Yes"]; Q1 -> A1_No [label=" No"]; A1_No -> Q2; A1_Yes -> End; Q2 -> A2; A2 -> Q3; Q3 -> A3; A3 -> End; } dot Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
FAQ 4: Byproducts from Starting Material Impurities
Question: I am synthesizing 3,4-dimethylpyrazole, but I consistently see a 3-ethylpyrazole byproduct in my final product. What is the source of this contamination?
Answer: This specific side reaction is a well-documented case of starting material contamination. The synthesis of 3,4-dimethylpyrazole often starts with the reaction of 2-butanone and an alkyl formate to generate the 1,3-dicarbonyl precursor, 2-methyl-3-oxobutanal. However, commercial 2-butanone can contain impurities that lead to the formation of 3-oxopentanal as a byproduct, which then reacts with hydrazine to form the undesired 3-ethylpyrazole.[16][17]
Troubleshooting Strategies:
-
Purify the Starting Material: If possible, purify the 2-butanone starting material by distillation before use to remove contaminants.
-
Purify the Intermediate: Purify the 2-methyl-3-oxobutanal intermediate before the cyclization step with hydrazine.
-
Purify the Final Product via Salt Formation: This is often the most practical solution. The basicity of 3,4-dimethylpyrazole and 3-ethylpyrazole can be exploited. Dissolve the crude product mixture in an organic solvent and react it with an acid (e.g., phosphoric acid, HCl) to form the acid addition salts. These salts often have different crystallization properties, allowing for the selective crystallization and isolation of the desired pure pyrazole salt.[16][17]
Detailed Experimental Protocol
Protocol 1: Purification of a Pyrazole Mixture via Acid Salt Crystallization
This protocol provides a general method for separating pyrazole isomers or removing closely-related basic impurities based on differential crystallizability of their acid addition salts.[16]
Materials:
-
Crude pyrazole mixture (e.g., 3,4-dimethylpyrazole contaminated with 3-ethylpyrazole)
-
Organic solvent (e.g., Isopropanol, Ethyl Acetate, or Toluene)
-
Inorganic or organic acid (e.g., Phosphoric acid, concentrated HCl, or p-Toluenesulfonic acid)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (approx. 5-10 mL of solvent per gram of crude material) in an Erlenmeyer flask with stirring. Gentle heating may be required.
-
Acid Addition: While stirring, slowly add at least a stoichiometric equivalent of the chosen acid to the solution. The addition is often exothermic. An immediate precipitation of the pyrazole salt may occur.
-
Crystallization:
-
If precipitation occurs immediately at room temperature, continue stirring for 30-60 minutes to ensure complete salt formation.
-
If no precipitate forms, cool the solution slowly, first to room temperature, then in an ice bath (0-5 °C) to induce crystallization. If necessary, scratch the inside of the flask with a glass rod to initiate crystal growth.
-
Allow the mixture to stand at the reduced temperature for several hours (or overnight) to maximize crystal formation.
-
-
Isolation: Collect the crystallized salt by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the purified pyrazole salt under vacuum to a constant weight.
-
Analysis & Liberation (Optional):
-
Confirm the purity of the salt using NMR spectroscopy and melting point analysis.
-
To recover the free pyrazole base, dissolve the salt in water, basify the solution with a strong base (e.g., 10 M NaOH) to pH > 10, and extract the free pyrazole into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
References
-
MDPI.
-
RSC Publishing.
-
PubMed Central.
-
ResearchGate.
-
BenchChem.
-
BenchChem.
-
RSC Publishing.
-
The Journal of Organic Chemistry - ACS Publications.
-
The Journal of Organic Chemistry - ACS Publications.
-
Google Patents.
-
BenchChem.
-
Organic Syntheses Procedure.
-
Google Patents.
-
BenchChem.
-
ResearchGate.
-
ACS Omega - ACS Publications.
-
PMC - NIH.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
-
Organic Chemistry Portal.
-
NIH.
-
MDPI.
-
Organic Chemistry Portal.
-
PMC - NIH.
-
NIH.
-
ResearchGate.
-
Organic Chemistry Frontiers (RSC Publishing).
-
YouTube.
-
MDPI.
-
Encyclopedia.pub.
-
Semantic Scholar.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
J&K Scientific LLC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Potency of Pyrazole-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and enhance the potency of your compounds. Drawing from established medicinal chemistry principles and field-proven insights, this resource aims to be a self-validating system to support your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Foundational Concepts & General Queries
-
Addressing Potency and Selectivity
-
Synthesis and Formulation Challenges
-
-
Troubleshooting Guides
-
Scenario 1: High Enzymatic Potency, Low Cellular Activity
-
Scenario 2: Poor Inhibitor Selectivity and Off-Target Effects
-
Scenario 3: Difficulties in Chemical Synthesis: Regioselectivity
-
-
Experimental Protocols
-
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
-
Structure-Activity Relationship (SAR) Insights
-
References
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of pyrazole-based inhibitors.
Foundational Concepts & General Queries
Q1: Why is the pyrazole scaffold so common in inhibitor design, particularly for kinases?
A1: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several reasons. Its five-membered aromatic structure contains two adjacent nitrogen atoms, allowing it to act as both a hydrogen bond donor (at N-1) and a hydrogen bond acceptor (at N-2).[1] This enables it to form critical interactions with the hinge region of many kinase ATP-binding sites.[2] Furthermore, the pyrazole core can serve as a bioisostere for other aromatic rings like benzene or other heterocycles, often leading to improved physicochemical properties such as better solubility and metabolic stability.[1][3]
Q2: What is a bioisostere and how does it apply to pyrazole inhibitors?
A2: A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. This is a key strategy in drug design for optimizing potency, selectivity, and pharmacokinetic properties. The pyrazole ring is often used as a bioisostere to replace more hydrophobic or metabolically vulnerable aromatic rings, which can lead to enhanced aqueous solubility and better drug-like characteristics.[4]
Addressing Potency and Selectivity
Q3: My initial pyrazole-based hit has low micromolar potency. What are the first steps to improve it?
A3: A systematic Structure-Activity Relationship (SAR) study is the best approach. This involves making targeted modifications to different parts of the molecule and assessing the impact on potency. Start by exploring substitutions at the key positions of the pyrazole ring (typically C-3, C-4, and C-5) and the N-1 position. Computational modeling and molecular docking can provide valuable insights into the binding mode of your inhibitor and suggest modifications that could enhance interactions with the target protein.[5]
Q4: How can I improve the selectivity of my pyrazole inhibitor against other related kinases?
A4: Achieving selectivity is a common challenge due to the high homology among kinase active sites.[2] Strategies to enhance selectivity include:
-
Exploiting Unique Pockets: Introduce substituents that can interact with less conserved regions of the ATP-binding site.
-
Macrocyclization: Linking different parts of the inhibitor to create a macrocycle can restrict its conformation, making it more specific for the target kinase's unique shape.[6]
-
Targeting Allosteric Sites: Design inhibitors that bind to sites other than the highly conserved ATP pocket.
Synthesis and Formulation Challenges
Q5: I am getting a mixture of regioisomers during the synthesis of my substituted pyrazole. How can I control this?
A5: The formation of regioisomers is a frequent issue in classical pyrazole synthesis, such as the Knorr synthesis, which involves condensing a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[7] To improve regioselectivity, consider the following:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly favor the formation of one isomer.[7]
-
Alternative Synthetic Routes: Methods like 1,3-dipolar cycloaddition of a nitrile imine with an alkyne are known for high regioselectivity.[8][9][10]
-
Substrate Modification: Using a β-enaminone derivative of the dicarbonyl compound can also provide better control over the reaction's outcome.[7]
Q6: My pyrazole inhibitor has poor aqueous solubility, which is affecting its performance in cellular assays and in vivo studies. What can I do?
A6: Poor solubility is a common hurdle for many drug candidates.[11][12] Several formulation strategies can address this:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its non-crystalline form within a polymer matrix can greatly increase its solubility and dissolution rate.[13]
-
Lipid-Based Formulations: For lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance its dissolution rate.[14]
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility.
Troubleshooting Guides
This section provides structured guidance for specific experimental problems in a question-and-answer format.
Scenario 1: High Enzymatic Potency, Low Cellular Activity
Question: My pyrazole inhibitor shows a potent IC50 value in an in vitro enzymatic assay, but its activity is significantly weaker in a cell-based assay. What are the potential causes and how can I troubleshoot this?
Causality: A discrepancy between enzymatic and cellular potency is a common issue in drug discovery. It often points to factors beyond direct target inhibition that come into play in a complex biological system.
Troubleshooting Workflow:
Troubleshooting Workflow for Potency Discrepancies
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane effectively to reach its intracellular target. This can be due to low lipophilicity or a high polar surface area. | 1. Assess Physicochemical Properties: Calculate the LogP and polar surface area (PSA). 2. Permeability Assay: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion. 3. Structural Modification: Systematically modify the structure to increase lipophilicity or reduce the number of hydrogen bond donors/acceptors. |
| Active Efflux | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration. | 1. Efflux Pump Substrate Assay: Test if your compound is a substrate for common efflux pumps. 2. Co-dosing Experiment: In your cellular assay, co-administer your inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in potency suggests efflux is the issue. |
| Metabolic Instability | The compound may be rapidly metabolized by intracellular enzymes into inactive forms. The pyrazole ring itself is generally stable, but substituents can be sites of metabolic attack.[3] | 1. Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability. 2. Identify Metabolites: Use LC-MS/MS to identify the metabolites and pinpoint the "metabolic hotspot" on your molecule. 3. Block Metabolism: Modify the identified metabolic hotspot, for example, by introducing a fluorine atom, to block metabolic degradation. |
| Poor Target Engagement | The compound may not be binding to its intended target within the complex cellular environment, possibly due to sequestration by other proteins or cellular components. | 1. Cellular Thermal Shift Assay (CETSA): This assay can confirm if your compound is binding to and stabilizing its target protein in intact cells. 2. Western Blot Analysis: Assess the phosphorylation status of a known downstream substrate of your target kinase. A lack of change in phosphorylation after treatment suggests a lack of target engagement.[15] |
Scenario 2: Poor Inhibitor Selectivity and Off-Target Effects
Question: My pyrazole inhibitor is potent against my target kinase, but it also inhibits several other kinases, leading to off-target effects in cellular assays. How can I improve its selectivity?
Causality: The ATP-binding sites of many kinases are highly conserved, making it challenging to develop highly selective inhibitors. Promiscuity can lead to unforeseen toxicities and complicate the interpretation of experimental results.
Logical Framework for Improving Selectivity:
Strategy for Enhancing Inhibitor Selectivity
Detailed Strategies:
-
Comprehensive Kinome Profiling: First, understand the full scope of your inhibitor's activity. Use a broad kinase panel (e.g., KINOMEscan™) to identify all off-target kinases.[16]
-
Structural Biology and Modeling: Obtain or model the crystal structures of your inhibitor bound to both your primary target and a key off-target kinase. Compare the binding pockets to identify differences. Look for variations in key residues, such as the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.
-
Structure-Based Drug Design:
-
Exploit the Gatekeeper Residue: If the gatekeeper residue in your target is small (e.g., glycine, alanine) while it is large in an off-target (e.g., methionine, phenylalanine), you can add a bulky group to your inhibitor that will be sterically hindered from binding to the off-target kinase.
-
Target the "Back Pocket": Modify your inhibitor to extend into less conserved regions of the ATP-binding site, often referred to as the "back pocket" or "selectivity pocket."
-
-
Macrocyclization: As mentioned in the FAQs, linking parts of your inhibitor can pre-organize it into a conformation that is highly complementary to your target kinase but does not fit well into the active sites of off-target kinases. This is a powerful strategy for improving selectivity.[6]
Scenario 3: Difficulties in Chemical Synthesis: Regioselectivity
Question: The condensation reaction to form my 1,3,5-trisubstituted pyrazole is yielding a mixture of isomers that are difficult to separate. How can I synthesize the desired regioisomer cleanly?
Causality: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole products. The outcome is sensitive to steric and electronic factors, as well as reaction conditions.[7]
Troubleshooting Synthetic Regioselectivity:
| Factor | Influence on Regioselectivity | Recommended Action |
| Electronic Effects | The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups can activate a nearby carbonyl. | If possible, modify your 1,3-dicarbonyl precursor to have significantly different electronic properties at the two carbonyls to direct the reaction. |
| Steric Hindrance | A bulky substituent on either the dicarbonyl compound or the hydrazine can block attack at the more hindered carbonyl group. | Introduce a sterically demanding group near one of the carbonyls to favor attack at the less hindered site. |
| Reaction Conditions (pH, Solvent) | This is often the most effective parameter to adjust. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, while solvent choice can influence the transition state energies of the two reaction pathways. | 1. pH Control: Compare the reaction under acidic (e.g., acetic acid), neutral, and basic conditions. 2. Solvent Screening: Switch from standard solvents like ethanol to fluorinated alcohols (e.g., TFE), which are known to dramatically improve regioselectivity in many cases.[7] |
| Alternative Synthetic Routes | If modifying the existing reaction is unsuccessful, a different synthetic strategy is warranted. | Adopt a highly regioselective method such as the 1,3-dipolar cycloaddition of an in situ generated nitrile imine with a terminal alkyne, or the reaction of N-alkylated tosylhydrazones with terminal alkynes.[9][10] These methods often provide a single regioisomer. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is converted into a luminescent signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate, and appropriate kinase buffer
-
Test compounds (pyrazole inhibitors) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of your pyrazole inhibitor at various concentrations (typically a 10-point serial dilution). Include a "no inhibitor" positive control (DMSO only) and a "no kinase" negative control.
-
Add 2 µL of a mix containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.[17]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of your pyrazole inhibitors in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO, concentration typically <0.5%).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" background control from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.[21]
-
Structure-Activity Relationship (SAR) Insights
The following table provides an example of an SAR study for a series of pyrazole-based inhibitors targeting Janus Kinase 2 (JAK2). This illustrates how systematic modifications can impact potency.
Table 1: Example SAR of Pyrazole-Based JAK2 Inhibitors
| Compound | R¹ (at N-1) | R² (at C-3) | R³ (at C-5) | JAK2 IC50 (nM) | Notes |
| 1a | -H | Phenyl | -CH₃ | 520 | Initial hit compound. |
| 1b | -CH₃ | Phenyl | -CH₃ | 480 | N-methylation provides minimal benefit. |
| 1c | -H | 4-Fluorophenyl | -CH₃ | 150 | Introduction of a fluorine atom at the para position of the phenyl ring improves potency, likely through favorable interactions in the binding pocket. |
| 1d | -H | 4-Chlorophenyl | -CH₃ | 125 | A larger halogen at the para position further enhances potency. |
| 1e | -H | Phenyl | -CF₃ | 85 | Replacing the methyl group with a trifluoromethyl group significantly boosts potency, possibly by engaging in additional interactions or altering the electronics of the pyrazole ring.[4][22] |
| 1f | Cyclopropyl | Phenyl | -CH₃ | 35 | A small cyclopropyl group at the N-1 position is well-tolerated and improves potency, suggesting a favorable fit in a hydrophobic pocket.[16] |
| 1g | Cyclopropyl | 4-Chlorophenyl | -CF₃ | 8 | Combining the optimal substitutions from previous analogs leads to a highly potent inhibitor. |
Data is illustrative and based on general principles observed in kinase inhibitor SAR studies.[4][16][22][23]
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Source: MDPI)
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (Source: MDPI)
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (Source: NIH)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Source: MDPI)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (Source: MDPI)
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (Source: Benchchem)
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Source: MDPI)
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. (Source: Benchchem)
- Pyrazole: an emerging privileged scaffold in drug discovery. (Source: PMC - PubMed Central)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (Source: PMC - NIH)
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (Source: PubMed)
- MTT (Assay protocol). (Source: Protocols.io)
- MTT Cell Assay Protocol. (Source: txch.org)
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (Source: PubMed Central)
- Structures of pyrazole-based Akt inhibitors and their IC50 values.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (Source: Benchchem)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (Source: Thieme Chemistry)
- MTT assay protocol. (Source: Abcam)
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (Source: Organic Chemistry Portal)
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (Source: RSC Publishing)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: RSC Publishing)
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (Source: PMC - NIH)
- Innovative Formulation Strategies for Poorly Soluble Drugs. (Source: World Pharma Today)
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (Source: NIH)
- Formulation strategies for poorly soluble drugs.
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (Source: Pharmaceutical Technology)
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: RSC Publishing)
- Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. (Source: Lubrizol)
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- The designed pyrazole-based target compounds.
- Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
minimizing off-target effects of pyrazole compounds
A Guide to Minimizing Off-Target Effects for Drug Discovery Professionals
Welcome to the technical support center for researchers working with pyrazole-based compounds. As a privileged scaffold in modern medicinal chemistry, particularly in kinase inhibitor design, the pyrazole core offers immense therapeutic potential.[1][2] However, achieving target selectivity is a critical challenge that must be systematically addressed to ensure safety and efficacy.
This guide, structured by a Senior Application Scientist, provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently ask when starting to work with or optimize pyrazole-based compounds.
Q1: What are the most common off-target liabilities for pyrazole compounds, especially kinase inhibitors?
Answer: The primary off-target liabilities for pyrazole-based kinase inhibitors are other kinases. The ATP-binding pocket, the target for most of these inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[3][4] Promiscuity is common, and an inhibitor designed for a specific kinase may interact with dozens of others, leading to unexpected biological effects or toxicity.[3][5]
Beyond the kinome, pyrazole scaffolds have been associated with other targets, including:
-
Cyclooxygenase (COX) enzymes: The well-known drug Celecoxib is a pyrazole-based selective COX-2 inhibitor. Depending on the substitution pattern, new pyrazole compounds can inadvertently interact with these enzymes.[6]
-
Phosphodiesterases (PDEs): Sildenafil, another famous pyrazole-containing drug, is a PDE5 inhibitor.[2][7]
-
Cannabinoid Receptors (CB1): Certain biarylpyrazole derivatives are potent antagonists for the CB1 receptor.[8]
It is crucial to assess new compounds broadly to de-risk a program early.
Q2: How can I proactively design a pyrazole library with better selectivity from the start?
Answer: Proactive design is the most effective strategy. It involves leveraging structure-activity relationships (SAR) and computational tools before synthesis.[9][10]
Key design principles include:
-
Exploit Non-Conserved Regions: While the core hinge-binding region of the ATP pocket is conserved, surrounding areas are not. Design substituents on the pyrazole ring that form interactions (e.g., hydrogen bonds, van der Waals forces) with unique amino acid residues in your target kinase.[11]
-
Target Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive "DFG-out" conformation of a kinase. These conformations are generally more diverse across the kinome than the active "DFG-in" state, offering a pathway to greater selectivity.[3][11]
-
Steric Hindrance: Introduce bulky substituents at positions on the pyrazole scaffold that would clash with the ATP pocket of known off-targets but can be accommodated by your primary target. The substitutions on the pyrazole ring have a major impact on their chemical and biological properties.[1] For instance, SAR studies have shown that specific substituents at the N1, C3, and C5 positions of the pyrazole ring are critical for the selectivity of various inhibitors.[8][12]
-
Computational Pre-Screening: Use molecular docking and other in silico methods to predict the binding affinity of your designed compounds against a panel of off-targets.[9][13] This helps prioritize which compounds to synthesize.
Q3: What is the difference between biochemical and cell-based selectivity assays, and when should I use each?
Answer: Both are essential, but they answer different questions. Relying on only one type can be misleading.
-
Biochemical Assays: These use purified, recombinant enzymes to measure the direct interaction between your compound and a kinase (or other target).[14] They determine the intrinsic affinity (e.g., IC50, Ki, Kd) of the compound for a target in a clean, isolated system.
-
When to use: Early in discovery for initial hit identification and broad selectivity profiling (e.g., screening against a panel of 400+ kinases). This is the best way to understand the fundamental polypharmacology of your scaffold.[3]
-
-
Cell-Based Assays: These measure a compound's effect on a target within a living cell. A key technology here is NanoBRET™, which measures target engagement in intact cells.[15]
-
When to use: For lead optimization, after you have initial biochemical data. Cellular assays account for crucial factors like cell permeability, efflux pumps, and intracellular ATP concentration (which is much higher in cells and can affect the potency of ATP-competitive inhibitors).[3][15] They provide a more biologically relevant measure of selectivity and on-target activity.
-
Discrepancies between biochemical and cellular data are common and informative. A compound potent in a biochemical assay but weak in a cellular assay may have poor permeability, while unanticipated cellular off-targets can sometimes be identified that were missed in biochemical screens.[15]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for specific challenges you may encounter during your research.
Guide 1: My lead pyrazole compound shows significant off-target activity in a broad kinase screen. What now?
Observing off-target activity is a common and critical step in the optimization process. The goal is not necessarily to eliminate all off-target interactions but to achieve a desirable selectivity window and remove liabilities known to cause toxicity.
Workflow for Improving Kinase Selectivity
Caption: Iterative workflow for selectivity optimization.
Step-by-Step Protocol:
-
Analyze the Data:
-
Quantify Selectivity: Don't just look at IC50 values. Calculate a Selectivity Score or Gini coefficient to quantify promiscuity. A simple method is to count the number of kinases inhibited >90% at a 1 µM concentration.[5]
-
Group by Family: Cluster the off-targets by kinase family. Are you hitting a specific subfamily? This provides clues about the pharmacophore features driving the interactions.[5]
-
-
Obtain Structural Information:
-
Co-crystallize: The gold standard is to obtain an X-ray co-crystal structure of your compound with its primary target. This reveals the precise binding mode.
-
Model Off-Targets: If crystal structures aren't available, use computational methods to build high-quality homology models of your most problematic off-targets.[9]
-
-
Generate a Testable Hypothesis:
-
Overlay the binding pockets of your on-target and a key off-target. Look for differences. A common difference is the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. A small gatekeeper (like threonine) allows access, while a large one (like methionine or phenylalanine) blocks it.[11]
-
Hypothesis Example: "My primary target has a small glycine gatekeeper, while a key off-target family has a bulky methionine. By adding a bulky ethyl group to the C5 position of my pyrazole, I hypothesize it will be accommodated by the primary target but will sterically clash with the off-target's gatekeeper."
-
-
Execute and Re-evaluate: Synthesize the new analogues and re-screen them against a focused panel (e.g., the primary target and the top 5-10 off-targets). This is more cost-effective than re-running the full kinome panel for every iteration.[14]
Guide 2: A computationally-predicted off-target is not confirmed in my biochemical assay. Which result do I trust?
This is a frequent scenario. Computational models are predictive tools, not ground truth.[13] They are excellent for prioritizing experiments but require experimental validation.
Decision Tree for Discordant Results
Caption: Decision tree for validating computational predictions.
Troubleshooting Steps:
-
Critically Evaluate the Biochemical Assay:
-
Assay Type: Was it an enzymatic activity assay (measuring phosphorylation) or a binding assay (measuring displacement)?[16] A compound could bind to a kinase without inhibiting its activity, or vice-versa. An orthogonal assay is needed. Differential Scanning Fluorimetry (DSF) is a robust binding assay that can validate hits without needing a specific substrate.[16]
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration in the assay.[3] Ensure the ATP concentration used was at or near the Km for that specific kinase; otherwise, the results may not accurately reflect the compound's intrinsic affinity.[3]
-
Protein Quality: Confirm the purity and activity of the recombinant protein used in the assay. Misfolded or inactive protein will not yield reliable data.
-
-
Perform a Cellular Target Engagement Assay:
-
This is the definitive tie-breaker. An assay like NanoBRET directly measures whether your compound binds to the predicted target inside a living cell.[15] This context is critical, as the cellular environment can influence protein conformation and compound availability. If the compound does not engage the target in a cellular context, the off-target interaction is unlikely to be physiologically relevant.
-
-
Re-evaluate the Computational Model:
-
In silico predictions can fail for several reasons: incorrect protein conformation used for docking, poor scoring function, or the model not accounting for water molecules that can mediate binding.[13] If experimental data consistently refutes the prediction, trust the experimental result.
-
Part 3: Protocols and Data
Protocol: Tiered Kinase Selectivity Profiling Cascade
This protocol outlines an efficient, tiered approach to assess kinase inhibitor selectivity, balancing breadth with cost.
Objective: To characterize the selectivity profile of a lead pyrazole compound and identify potential off-target liabilities.
Tier 1: Broad, Low-Resolution Screen
-
Assay: Use a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Promega's K240 panel).[15][17]
-
Compound Concentration: Screen a single high concentration (e.g., 1 µM or 10 µM) against the largest available panel (>300 kinases).
-
Data Output: Percent Inhibition (%I) at the tested concentration.
-
Analysis: Identify all kinases inhibited by >80-90%. This is your preliminary "hit list" of off-targets.
Tier 2: High-Resolution IC50 Determination
-
Assay: Using the same platform, select the primary target and all hits from Tier 1.
-
Compound Concentration: Perform a 10-point dose-response curve for each selected kinase to determine the precise IC50 value.
-
Data Output: IC50 values for the primary target and key off-targets.
-
Analysis: Calculate the selectivity window (IC50 off-target / IC50 on-target). A window of >30-100 fold is often considered a good starting point for a tool compound.[5]
Tier 3: Cellular Target Engagement Validation
-
Assay: Use a cellular target engagement platform like NanoBRET™.
-
Targets: Select the primary target and the 3-5 most potent off-targets identified in Tier 2 for which cellular assays are available.
-
Data Output: Cellular IC50 or target residence time values.
-
Analysis: Compare cellular potency with biochemical potency. This confirms that the off-target interactions are relevant in a physiological context and guides further SAR efforts.[15]
Data Table: Example Kinase Selectivity Data
The table below illustrates how data from a profiling cascade might look for two hypothetical pyrazole compounds, PZ-101 (less selective) and PZ-102 (more selective).
| Target Kinase | Assay Type | PZ-101 IC50 (nM) | PZ-102 IC50 (nM) | Selectivity Window (vs. Target A) |
| Target A (On-Target) | Biochemical | 10 | 15 | - |
| Off-Target B (Same Family) | Biochemical | 50 | 1,500 | 5x (PZ-101), 100x (PZ-102) |
| Off-Target C (Different Family) | Biochemical | 25 | >10,000 | 2.5x (PZ-101), >667x (PZ-102) |
| Off-Target D (Different Family) | Biochemical | 800 | >10,000 | 80x (PZ-101), >667x (PZ-102) |
| Target A (On-Target) | Cellular (NanoBRET) | 85 | 120 | - |
| Off-Target B (Same Family) | Cellular (NanoBRET) | 450 | 8,500 | 5.3x (PZ-101), 71x (PZ-102) |
Interpretation:
-
PZ-101 is potent but has poor selectivity against closely related Kinase B and unrelated Kinase C. This compound would likely cause off-target effects in cells.
-
PZ-102 has slightly lower on-target potency but demonstrates a much better selectivity profile. The >100-fold biochemical and >70-fold cellular selectivity against Kinase B makes it a much more promising lead for further development.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm980373b]
- Computational Prediction of Off-Target Effects in CRISPR Systems.Computational Molecular Biology. [URL: https://www.biopublisher.ca/index.php/cmb/article/view/4260]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Biochemical Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3195973/]
- Deep learning predicts CRISPR off-target effects.CRISPR Medicine News. [URL: https://crisprmedicine.news/deep-learning-predicts-crispr-off-target-effects/]
- What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?Consensus. [URL: https://consensus.app/papers/what-are-the-computational-methods-used-to-correct-off-target-effects-in-crispr-cas9-essentiality-screens/3071b74a009156479f676430932c0205/?utm_source=bing]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0009861]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0186]
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/22130843/]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Toxicological Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636657/]
- Measuring and interpreting the selectivity of protein kinase inhibitors.Nature Reviews Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7097619/]
- Pyrazole: an emerging privileged scaffold in drug discovery.Future Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629738/]
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.ResearchGate. [URL: https://www.researchgate.net/publication/376395214_PYRAZOLE_SCAFFOLDS_A_PROMISING_FRONTIER_IN_DRUG_DISCOVERY]
- How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?ResearchGate. [URL: https://www.researchgate.net/post/How_do_computational_tools_and_algorithms_contribute_to_predicting_and_minimizing_off-target_sites_in_CRISPR_experiments]
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03361h]
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents.Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/21681816/]
- Computational analysis of kinase inhibitor selectivity using structural knowledge.Bioinformatics. [URL: https://academic.oup.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.SLAS DISCOVERY. [URL: https://journals.sagepub.com/doi/full/10.1177/24725552211049595]
- Kinase Panel Screening and Profiling Service.Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]
- Strategy toward Kinase-Selective Drug Discovery.Journal of Chemical Theory and Computation. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c01198]
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.The Chemical Record. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11475736/]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Highly-Selective-N-Alkylation-of-Pyrazoles%3A-Crystal-Norman-Bao/37456d259c6d1d287114b306b3a04297a7836881]
- Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.ResearchGate. [URL: https://www.researchgate.
- Antibacterial pyrazoles: tackling resistant bacteria.Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8772370/]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456102/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
- How can off-target effects of drugs be minimised?Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/how-can-off-target-effects-of-drugs-be-minimised]
- Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy.Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11425103/]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.639907/full]
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.ResearchGate. [URL: https://www.researchgate.
- New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets.MDPI. [URL: https://www.mdpi.com/1420-3049/24/11/2111]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI. [URL: https://www.mdpi.com/1420-3049/9/1/2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Analytical Method Development for Pyrazole Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method development of pyrazole analogs. This guide is designed for researchers, scientists, and drug development professionals. Pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1][2] Consequently, developing robust, accurate, and reliable analytical methods is critical for ensuring product quality, safety, and efficacy from early-stage discovery through quality control (QC) batch release.
This document moves beyond standard operating procedures to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: FAQs - Foundational Spectroscopic Characterization
Before quantitative analysis, unambiguous structural confirmation is paramount. This section addresses common questions regarding the initial spectroscopic characterization of newly synthesized pyrazole analogs.
Question: My 1H NMR spectrum for a substituted pyrazole shows broad signals for the N-H proton, and sometimes it's not visible at all. Why does this happen and how can I fix it?
Answer: This is a very common issue. The pyrazole N-H proton is acidic and can undergo rapid chemical exchange with residual water or other labile protons in the deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] This exchange process broadens the signal, sometimes to the point where it merges with the baseline.
-
Causality & Solution:
-
Solvent Purity: Ensure you are using a high-purity, dry deuterated solvent. Using a freshly opened ampule is best practice.
-
Sample Preparation: Dry your sample thoroughly under high vacuum to remove any residual solvents or moisture before dissolving it in the NMR solvent.
-
Deuterium Exchange (D₂O Shake): To confirm the N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), causing its signal to disappear. This is a definitive confirmation test.
-
Low Temperature: Running the NMR experiment at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H peak.
-
Question: I am struggling to assign the aromatic protons on the pyrazole ring. Are there typical chemical shift ranges I should expect?
Answer: Yes, the electronic environment of the pyrazole ring leads to characteristic chemical shifts, though these are highly dependent on the substituents and the solvent used.[3][4]
-
General Guidance:
-
H-4 Proton: The proton at the C4 position is typically the most shielded, appearing furthest upfield (lowest ppm), often around 6.2-6.5 ppm in simple pyrazoles.[5]
-
H-3 and H-5 Protons: The protons at C3 and C5 are more deshielded and appear further downfield, usually in the range of 7.4-8.5 ppm.[4][5] Their exact positions depend heavily on the nature of the substituents at N1, C3, and C5.
-
-
Definitive Assignment: For unambiguous assignment, especially in complex analogs, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons (e.g., H4 and H5, if neither is substituted).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for connecting protons to specific carbons in the ring and on substituents.[6]
-
Question: What are the key IR stretching frequencies I should look for to confirm the presence of the pyrazole functional group?
Answer: Infrared (IR) spectroscopy is excellent for identifying functional groups. For pyrazole analogs, you should focus on these key regions:
| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3500 | Often a broad band due to hydrogen bonding. Can be sharper in dilute solutions.[3] |
| C=N Stretch | 1580 - 1650 | A characteristic stretching vibration for the pyrazole ring. |
| C=C Stretch | 1400 - 1550 | Aromatic ring stretching vibrations.[7] |
| C-H Aromatic Stretch | 3000 - 3100 | Typically appears as a series of weaker bands. |
Source: Data compiled from multiple spectroscopic guides.[3][7]
Section 2: Troubleshooting - HPLC/UPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and assay of pyrazole analogs. This section provides solutions to common chromatographic problems.
Workflow for Analytical Method Development
This diagram outlines a logical workflow for developing a robust analytical method, from initial characterization to final validation.
Caption: A structured workflow for analytical method development.
Question: My pyrazole analog is very polar and shows little to no retention on a standard C18 column, eluting near the void volume. How can I improve its retention?
Answer: This is a frequent challenge with pyrazoles, especially those with multiple nitrogen atoms and polar substituents, as they have limited interaction with the hydrophobic C18 stationary phase.[8][9]
-
Causality & Troubleshooting Steps:
-
Reduce Mobile Phase Strength: The first step is to decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Try starting with a very low organic percentage (e.g., 5-10%) and run an isocratic hold.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups (like amide or carbamate) or have been end-capped to cover residual silanols. They offer a different selectivity and can enhance the retention of polar analytes through alternative interactions.
-
Aqueous Mobile Phase (100%): If the compound is still poorly retained, consider a column specifically designed for use in 100% aqueous mobile phases. Standard C18 columns can undergo "phase dewetting" or "phase collapse" under these conditions, leading to drastic loss of retention.
-
Ion-Pair Chromatography: For ionizable pyrazoles, adding an ion-pair reagent to the mobile phase can dramatically increase retention.[8][9] For basic pyrazoles (which are common), an alkyl sulfonate like sodium dodecyl sulfate (SDS) or a perfluoroalkanoic acid can be used.[8][9] The reagent pairs with the ionized analyte, and the resulting neutral, hydrophobic complex is well-retained on a C18 column. Caution: Ion-pair reagents are often not MS-friendly and can be difficult to wash out of a column.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, amide) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar molecules.
-
Question: I'm observing significant peak tailing for my basic pyrazole analog. What is causing this and how can I achieve a symmetrical peak?
Answer: Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the column.
Troubleshooting HPLC Peak Tailing
This decision tree provides a systematic approach to diagnosing and solving peak tailing issues for basic analytes like pyrazoles.
Caption: A troubleshooting guide for HPLC peak tailing.
-
Solutions:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like trifluoroacetic acid (TFA) or formic acid (0.1%). At this low pH, the residual silanols are protonated (Si-OH) and become neutral, eliminating the secondary ionic interaction site.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has a lower concentration of acidic silanols. They are also extensively "end-capped" to mask most of the remaining silanols. If you are using an older column, switching to a modern equivalent can solve the problem instantly.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the interactions between the analyte and the stationary phase, improving peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection mass by diluting your sample.
-
Section 3: FAQs - Advanced Detection with Mass Spectrometry (LC-MS)
LC-MS provides unparalleled sensitivity and selectivity, making it essential for impurity profiling and bioanalysis.[1]
Question: My pyrazole analog shows poor sensitivity in positive ion electrospray ionization (ESI+) mode. What can I do to enhance the signal?
Answer: Poor sensitivity in ESI+ is common for compounds that are not easily protonated. Pyrazole itself is weakly basic (pKa ≈ 2.5), so its protonation efficiency is highly dependent on the mobile phase and its substituents.[2]
-
Causality & Optimization Strategy:
-
Mobile Phase pH is Critical: For ESI+, the analyte must be protonated in solution before it enters the spray chamber. Ensure your mobile phase pH is at least 1-2 units below the pKa of your analyte. Adding 0.1% formic acid (pH ≈ 2.7) is standard practice and highly effective for most basic pyrazoles. If your compound is very weakly basic, 0.1% TFA (pH ≈ 2) may be necessary, but be aware that TFA can cause significant ion suppression.
-
Check for Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal.[10][11] To check for this, perform a post-column infusion experiment. T-infuse a standard solution of your analyte into the LC flow post-column while injecting a blank matrix sample. A dip in the analyte's signal at a specific retention time indicates a region of ion suppression. The solution is to improve chromatographic separation to move your analyte away from this region.
-
Optimize MS Source Parameters: Systematically optimize source parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature. A higher drying gas temperature can improve desolvation, but an excessively high temperature can cause thermal degradation of the analyte.
-
Consider APPI (Atmospheric Pressure Photoionization): If your pyrazole analog has low polarity and is difficult to ionize by ESI, APPI might be a superior alternative. APPI is better suited for neutral or non-polar compounds.
-
Question: Should I use HPLC-UV or LC-MS/MS for purity analysis and impurity profiling?
Answer: The choice depends on the specific goal of your analysis. Both techniques have distinct advantages.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Quantitation | Excellent for major components (assay, content uniformity). | Gold standard for trace-level quantitation (impurities, bioanalysis).[1] |
| Selectivity | Moderate. Relies on chromatographic separation and chromophore presence.[1] | Very High. Based on precursor-to-product ion transitions, allowing detection even with co-elution.[1] |
| Sensitivity | µg/mL to high ng/mL range. | pg/mL to low ng/mL range. |
| Impurity ID | Provides no structural information.[1] | Provides molecular weight and fragmentation data, enabling structural elucidation.[1] |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and maintenance. |
-
Recommendation:
-
For routine assay and purity testing of the main component where impurities are known and have a chromophore, HPLC-UV is often sufficient, robust, and cost-effective.[12]
-
For impurity profiling , identification of unknown degradants, and quantification of trace-level impurities, LC-MS/MS is the superior and necessary tool due to its sensitivity and ability to provide structural information.[1]
-
Section 4: Method Validation and Stability Studies
A developed method is not complete until it is validated to be fit for its intended purpose, as mandated by regulatory bodies.[13][14]
Question: What are the key parameters I need to evaluate when validating my HPLC method for a pyrazole drug substance according to ICH guidelines?
Answer: According to the ICH Q2(R2) guideline, a quantitative impurity method and an assay method require validation of the following core parameters[13][14][15][16]:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradants, matrix). This is primarily demonstrated through forced degradation studies.[13][17]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range. For an assay, this is typically 80-120% of the target concentration. For impurities, it's from the Limit of Quantitation (LOQ) to 120% of the specification limit.[18]
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16]
-
Accuracy: The closeness of the test results to the true value. Usually determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte (percent recovery).[13]
-
Precision: The closeness of agreement among a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis over a short interval under the same conditions.
-
Intermediate Precision: Analysis within the same lab but on different days, with different analysts, or on different equipment.[18]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in organic mobile phase composition, ±2°C in column temperature).[12]
Question: How do I perform a forced degradation study, and what level of degradation should I aim for?
Answer: Forced degradation (or stress testing) studies are essential for developing stability-indicating methods.[20][21][22] The goal is to intentionally degrade the drug substance to identify likely degradation products and demonstrate that the analytical method can separate these degradants from the parent peak.[17]
-
Typical Stress Conditions (as per ICH Q1A):
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature or heated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature or heated |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal | Dry heat (e.g., 105°C) or heat in solution |
| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) |
Source: Information compiled from ICH guidelines and review articles.[17][20][23]
-
Target Degradation: The goal is not to completely destroy the drug. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[17] This provides a sufficient amount of degradation products for detection and resolution without creating a complex profile of secondary or tertiary degradants.
-
Procedure:
-
Prepare solutions of your pyrazole analog and expose them to the different stress conditions.
-
Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Once the target degradation is achieved, neutralize the acidic and basic samples.
-
Analyze the stressed samples using your developed method, typically with a photodiode array (PDA) detector to check for peak purity. The parent peak should remain spectrally pure, and all degradant peaks should be well-resolved from it.
-
Detailed Experimental Protocols
Protocol 1: Generic Sample Preparation for HPLC Analysis
This protocol describes a general procedure for preparing a pyrazole analog sample for analysis.
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole analog reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable diluent (often the mobile phase or a solvent in which the analyte is highly soluble, like methanol or acetonitrile).
-
Sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. This yields a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Working Standard Preparation:
-
Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent to obtain a working standard concentration of 10 µg/mL. This concentration is a good starting point for method development.
-
-
Filtration:
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This prevents particulates from damaging the column and instrument.[12]
-
Protocol 2: Foundational RP-HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for a novel pyrazole analog.
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm or a sub-2 µm UPLC equivalent).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: UV, set to the λmax of the pyrazole analog (determine this using a UV-Vis spectrophotometer or a PDA detector scan).[12]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (re-equilibration)
-
-
-
Analysis and Optimization:
-
Inject your sample and analyze the chromatogram.
-
If the peak elutes too early, make the starting gradient shallower (e.g., start at 5% B).
-
If the peak elutes too late, make the gradient steeper or increase the starting %B.
-
Adjust the gradient slope to achieve good resolution between the main peak and any impurities.
-
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available from: [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Journal of Liquid Chromatography & Related Technologies.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation. Benchchem.
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). Available from: [Link]
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. Benchchem.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. Visnav. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
- Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). Available from: [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. Available from: [Link]
-
Accelerating Sample Preparation for the Analysis of Complex Samples. LCGC International. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Dovepress. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Applicable Chemistry. Available from: [Link]
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate. Available from: [Link]
-
Hidden Problems in your LCMS data?. Element Lab Solutions. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available from: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ijcpa.in [ijcpa.in]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public.pensoft.net [public.pensoft.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. biomedres.us [biomedres.us]
- 22. ajrconline.org [ajrconline.org]
- 23. ilkogretim-online.org [ilkogretim-online.org]
Technical Support Center: Scaling Up the Synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support resource for the multi-kilogram scale synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals to provide actionable insights and troubleshoot challenges encountered during the scale-up of this important synthetic intermediate. Our focus is on ensuring a robust, safe, and reproducible process.
I. Synthetic Strategy Overview
The synthesis of the target molecule is a three-step process, beginning from commercially available starting materials. The chosen route is optimized for scalability, prioritizing cost-effective reagents, manageable reaction conditions, and straightforward purification procedures.
The overall synthetic pathway is as follows:
Caption: Overall workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the primary safety concerns when scaling this process? A1: The two main areas of concern are:
-
Step 1 (Pyrazole Synthesis): The reaction of hydrazine with acetylacetone is exothermic.[1] On a large scale, efficient heat management is critical to prevent a runaway reaction. This involves controlled addition rates and adequate cooling capacity of the reactor. Hydrazine itself is toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Step 2 (N-Alkylation): If using strong bases like sodium hydride (NaH), extreme caution is required due to its pyrophoric nature and the evolution of hydrogen gas. For scale-up, we strongly recommend substituting NaH with a safer, non-flammable base like potassium carbonate (K2CO3).[2]
Q2: Why is a methyl ester used as a protecting group for the benzoic acid? A2: The carboxylic acid proton is acidic and would interfere with the base-mediated N-alkylation step. The methyl ester is an ideal protecting group because it is stable under the basic conditions of the alkylation but can be easily and cleanly removed in the final saponification step to yield the desired carboxylic acid.[3]
Q3: Can this synthesis be performed as a one-pot reaction? A3: While one-pot syntheses are attractive for efficiency, this particular sequence is not recommended for a one-pot process at scale. The reaction conditions (solvents, bases, temperature) and work-up procedures for each step are sufficiently different. Attempting a one-pot synthesis would likely lead to significant byproduct formation, purification challenges, and lower overall yield. Isolating and purifying the intermediates (3,5-dimethylpyrazole and the ester) ensures that high-quality material enters each subsequent step, which is a cornerstone of a robust manufacturing process.[4]
III. Step-by-Step Protocols & Troubleshooting Guides
Step 1: Synthesis of 3,5-Dimethylpyrazole
This reaction is a classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6]
Protocol:
-
To a temperature-controlled reactor equipped with an overhead stirrer and addition funnel, add hydrazine hydrate (1.05 eq) and water.
-
Cool the mixture to 10-15 °C.
-
Slowly add acetylacetone (1.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction completion via TLC or GC-MS.
-
Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylpyrazole as a white to off-white solid. The product is often of sufficient purity for the next step, or it can be recrystallized from a hexane/ethyl acetate mixture if necessary.[7][8]
Q: The reaction yield is consistently below 85%. What are the likely causes? A: Low yields in this step often stem from a few key areas:
-
Suboptimal Temperature Control: Allowing the temperature to rise significantly above 20 °C during the acetylacetone addition can lead to side reactions.[9] Ensure your cooling system is adequate for the scale.
-
Incomplete Reaction: The reaction may not have reached completion. Use TLC or GC-MS to confirm the full consumption of acetylacetone before proceeding to work-up. If needed, increase the reaction time.[10]
-
Inefficient Extraction: 3,5-dimethylpyrazole has some water solubility. Ensure a sufficient volume and number of extractions are performed to maximize recovery from the aqueous layer. A continuous liquid-liquid extractor can be beneficial on a larger scale.
Q: The final product has a yellow or brown discoloration. What is the impurity? A: This is likely due to small amounts of polymeric or oxidized byproducts. While often not detrimental to the subsequent step, the purity can be improved by:
-
Recrystallization: As mentioned in the protocol, recrystallization is effective.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon before filtration can remove colored impurities.
Step 2: N-Alkylation with Methyl 3-(bromomethyl)benzoate
In this step, the deprotonated pyrazole acts as a nucleophile, displacing the bromide from the benzyl bromide derivative.[11]
Protocol:
-
Charge a reactor with 3,5-dimethylpyrazole (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and a suitable polar aprotic solvent like acetonitrile or DMF.
-
Stir the suspension vigorously.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.05 eq) in the same solvent to the reactor.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours, or until TLC/LC-MS indicates consumption of the pyrazole.
-
Cool the reaction mixture and filter to remove the inorganic salts (K2CO3 and KBr).
-
Wash the filter cake with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude oil or solid can be purified by crystallization or flash chromatography to yield pure methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Caption: Troubleshooting workflow for the N-alkylation step.
Q: Why is my N-alkylation reaction sluggish or incomplete? A: This is a common scale-up challenge. Consider the following:
-
Insufficient Mixing: On a larger scale, ensuring the solid K2CO3 is well-suspended and can effectively deprotonate the pyrazole is crucial. Inadequate agitation can lead to a stalled reaction.
-
Base Quality: Ensure the K2CO3 is anhydrous and finely powdered. Water can inhibit the reaction.
-
Solvent Choice: While acetonitrile is a good choice, DMF can sometimes lead to faster reaction rates due to its higher boiling point and better solvation properties. However, DMF is more difficult to remove.
Q: I see evidence of a side-product related to the benzyl bromide starting material. What could it be? A: Methyl 3-(bromomethyl)benzoate can undergo self-condensation or react with trace amounts of water under basic conditions to form a dibenzyl ether or benzyl alcohol, respectively. To mitigate this, ensure your pyrazole and base are added to the reactor first, and then add the benzyl bromide solution. This ensures the nucleophilic pyrazole is readily available to react, outcompeting side reactions.
Step 3: Saponification to the Final Product
This is a standard hydrolysis of a methyl ester to a carboxylic acid using a base.[3]
Protocol:
-
Dissolve the methyl ester intermediate in a mixture of methanol or ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like MTBE or toluene to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H2SO4 to a pH of ~2-3.
-
The final product, this compound, will precipitate as a white solid.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Q: The hydrolysis is incomplete, even after several hours at reflux. A:
-
Insufficient Base: Ensure at least 2 equivalents of base are used. One equivalent is consumed by the hydrolysis, and another may be needed to ensure the medium remains sufficiently basic.
-
Solvent System: The ester may not be fully soluble in the reaction medium. Increasing the proportion of the organic co-solvent (methanol/ethanol) can improve solubility and reaction rate.
Q: The final product is oily or difficult to crystallize after acidification. A:
-
Incomplete Hydrolysis: The presence of unreacted starting material (the ester) can act as an impurity that inhibits crystallization. Confirm complete hydrolysis via LC-MS before work-up.
-
Insufficient Washing: If non-acidic organic impurities were not fully removed by the base wash before acidification, they will crash out with your product. Ensure the wash step is performed thoroughly.
-
Salting Out: If the product has some water solubility, adding sodium chloride (brine) to the aqueous layer before or during acidification can decrease its solubility and promote precipitation.
IV. Data Summary: Reagents and Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Acetylacetone | Hydrazine Hydrate | Water | Water | 10-20 | 2-3 | 90-95% |
| 2 | 3,5-Dimethylpyrazole | Methyl 3-(bromomethyl)benzoate | K2CO3 | Acetonitrile | 60-70 | 4-6 | 85-90% |
| 3 | Methyl Ester Intermediate | Sodium Hydroxide | Water | Methanol/Water | 60-80 | 2-4 | >95% |
V. References
-
Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]
-
Prime Scholars. How to deal with scale-up challenges of Chemistry? Available from: [Link]
-
UNI ScholarWorks. The Cobalt-3,5-Dimethylpyrazole Reaction. Available from: [Link]
-
ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole? Available from: [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]
-
Lab Manager. How to Scale Up a New Synthesis Reaction. Available from: [Link]
-
National Institutes of Health. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Available from: [Link]
-
MDPI. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Available from: [Link]
-
National Institutes of Health. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]
-
Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole. Available from:
-
Reddit. Looking for tips on scaling up organic syntheses. Available from: [Link]
-
ResearchGate. Synthesis of the pyrazolyl benzoic acid derived aldehyde. Available from: [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]
-
National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. primescholars.com [primescholars.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Pyrazole Analogs and Chloroquine in Antimalarial Efficacy
A Senior Application Scientist's Guide for Researchers in Drug Development
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel and effective therapeutic agents. Chloroquine, once a cornerstone of antimalarial chemotherapy, has seen its efficacy significantly diminished due to widespread resistance. This has spurred the exploration of new chemical scaffolds, with pyrazole and its analogs emerging as a promising class of compounds. This guide provides an in-depth, objective comparison of the efficacy of pyrazole analogs to chloroquine, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Mechanistic Divergence: A Tale of Two Pathways
A fundamental understanding of a drug's mechanism of action is paramount in assessing its potential and overcoming resistance. Chloroquine and pyrazole analogs, while both exhibiting antiplasmodial activity, often operate through distinct molecular pathways.
Chloroquine: Disrupting Heme Detoxification
Chloroquine's primary mode of action targets the parasite's food vacuole.[1][2][3] During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this detoxification process by capping hemozoin molecules, preventing further biocrystallization.[2] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1][2] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the food vacuole.[1][4]
Pyrazole Analogs: A Multi-pronged Attack
Unlike chloroquine's singular primary target, pyrazole derivatives have been shown to exhibit a variety of mechanisms of action, a feature that makes them particularly attractive in combating drug resistance.[5][6][7]
-
Inhibition of Heme Detoxification: Some pyrazole-pyrazoline hybrids have been found to act similarly to chloroquine by inhibiting β-hematin (hemozoin) formation.[3] This suggests that certain analogs can also interfere with the parasite's heme detoxification pathway.
-
Targeting Dihydrofolate Reductase (DHFR): Several pyrazole derivatives have been investigated for their ability to inhibit Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).[8] This enzyme is crucial for the synthesis of folate, a precursor required for DNA synthesis and parasite replication. This is the same target as the established antimalarial drug pyrimethamine. Molecular docking studies have supported the binding of pyrazole compounds to the active site of PfDHFR, even in mutant, drug-resistant forms of the enzyme.[8]
-
Inhibition of other essential enzymes: Research has also pointed to other potential targets for pyrazole analogs, including falcipain, dihydroorotate dehydrogenase, protein kinases, and N-myristoyltransferase, all of which are essential for parasite survival.[5][7][9] This multi-target potential of the pyrazole scaffold offers a significant advantage in overcoming resistance mechanisms that have evolved against single-target drugs.
Comparative Efficacy: A Quantitative Look
The true measure of an antimalarial candidate lies in its ability to inhibit parasite growth at low concentrations while exhibiting minimal toxicity to host cells. The following tables summarize the in vitro and in vivo experimental data comparing various pyrazole analogs to chloroquine.
In Vitro Antiplasmodial Activity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. A lower IC50 value indicates greater activity. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, provides an indication of the drug's therapeutic window. A higher SI is desirable.
| Compound/Analog | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) & Cell Line | Selectivity Index (SI) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 0.026 | >100 (Various) | >3846 | [10] |
| K1 (CQ-resistant) | 0.740 | >100 (Various) | >135 | [10] | |
| RKL9 (CQ-resistant) | 0.192 | Not specified | Not specified | [8] | |
| Pyrazole-Pyrazoline Hybrid 23 | RKL9 (CQ-resistant) | 0.0368 | Not specified | Not specified | [11] |
| Pyrazolylpyrazoline 5b | RKL9 (CQ-resistant) | 0.0368 | Not specified | Not specified | [8] |
| Pyrazolylpyrazoline 6a | RKL9 (CQ-resistant) | 0.0946 | Not specified | Not specified | [8] |
| 1,3,4-trisubstituted pyrazole 4c | RKL9 (CQ-resistant) | ~0.014 | >980 (on RBCs) | >70,000 | [12] |
| 5-Anilino-pyrazole 2l | W2 (CQ-resistant) | 12.14 | Not specified | Not specified | [13] |
| Anilino-pyrazole 3a | P. falciparum | 0.132 | Not specified | Not specified | [14] |
| Anilino-pyrazole 3c | P. falciparum | 0.150 | Not specified | Not specified | [14] |
| Pyrazolopyrimidine-benzenesulfonamide 7o | 3D7 (CQ-sensitive) | 1.38 | Not specified | Not specified | [3] |
| RKL-9 (CQ-resistant) | 1.31 | Not specified | Not specified | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data clearly indicates that several pyrazole analogs exhibit significantly greater potency than chloroquine, particularly against chloroquine-resistant strains.[8][11][12] For instance, the 1,3,4-trisubstituted pyrazole 4c was reported to be 13-fold more active than chloroquine against the RKL9 resistant strain and demonstrated an exceptionally high selectivity index.[12]
In Vivo Efficacy: The 4-Day Suppressive Test
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model to assess the antimalarial efficacy of test compounds. The percentage of parasitemia suppression is a key endpoint.
| Compound/Analog | Dose (mg/kg) | % Parasitemia Suppression | Reference |
| Chloroquine | 20 | 100 | [8] |
| Pyrazolylpyrazoline 5b | 30 | 71.2 | [8] |
| Pyrazolylpyrazoline 6a | 30 | 52.4 | [8] |
| Pyrazole-Pyrazoline Hybrid 19c | Not specified | >90 | [11] |
| Pyrazole-Pyrazoline Hybrid 23 | Not specified | >90 | [11] |
| 1,3,4-trisubstituted pyrazole 4b, 4c, 7a, 7d | Not specified | 90-100 | [12] |
| Pyrazoline Carboxamide P13 | 100 | 71.43 | [15] |
| Pyrazoline Carboxamide P5 | 100 | 61.52 | [15] |
While chloroquine remains highly effective in this model with sensitive parasite strains, several pyrazole analogs have demonstrated significant and, in some cases, comparable levels of parasitemia suppression.[8][11][12] This in vivo activity, coupled with their potent in vitro profiles against resistant strains, underscores their therapeutic potential.
Experimental Protocols: A Guide to Evaluation
Reproducible and standardized methodologies are the bedrock of reliable drug discovery research. Below are detailed protocols for the key assays used to generate the comparative data in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax or human serum)
-
96-well microtiter plates
-
Test compounds and chloroquine (as a control)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and chloroquine in complete culture medium and add them to the wells of a 96-well plate. Include wells with medium only (negative control) and uninfected erythrocytes (background control).
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (e.g., 5% CO2, 5% O2, 90% N2).[1]
-
Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well.[1]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[1]
In Vivo 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress parasitemia in a rodent malaria model.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compounds and chloroquine
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.[11]
-
Treatment: Two to four hours post-infection (Day 0), administer the first dose of the test compound or chloroquine orally or via the desired route.[16] Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).[8][11] A negative control group should receive only the vehicle.
-
Parasitemia Determination: On Day 4, prepare thin blood smears from the tail of each mouse.[8]
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by counting under a microscope.
-
Calculation of Suppression: Calculate the average percentage of parasitemia in the control and treated groups. The percentage of parasitemia suppression is calculated using the following formula:
% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
Monitoring: Monitor the mice daily for survival for up to 30 days.
Conclusion and Future Directions
The experimental data strongly supports the continued investigation of pyrazole analogs as a viable alternative to chloroquine and other antimalarials facing resistance. Their notable potency against chloroquine-resistant P. falciparum strains, coupled with favorable selectivity indices and in vivo efficacy, positions them as a promising scaffold in antimalarial drug discovery.
The diverse mechanisms of action exhibited by different pyrazole derivatives represent a significant strategic advantage. This multi-target potential could not only be effective against current resistant parasite populations but may also present a higher barrier to the development of future resistance.
Future research should focus on:
-
Lead Optimization: Further structure-activity relationship (SAR) studies to enhance potency and improve pharmacokinetic profiles.
-
Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent analogs to aid in rational drug design and understanding potential cross-resistance.
-
Advanced In Vivo Models: Evaluating lead candidates in more complex in vivo models, including humanized mouse models, to better predict clinical efficacy.
-
Combination Therapy Studies: Investigating the synergistic potential of pyrazole analogs with existing antimalarial drugs to develop new, effective combination therapies.
By leveraging the insights from comparative studies like this one and focusing on a rational, data-driven approach, the scientific community can continue to make significant strides in the development of the next generation of antimalarial therapies.
References
-
Tulane University. (2023, May 1). Mechanisms of drug action and resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. Retrieved from [Link]
-
Asres, K., Degu, A., Guta, F., & Bekhit, A. A. (2022). New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations. RSC advances, 12(38), 24899–24915. Retrieved from [Link]
-
Ravindar, L., Hasbullah, S. A., Rakesh, K. P., & Hassan, N. I. (2022). Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. MalariaWorld. Retrieved from [Link]
-
Muscarà, C., Micale, N., Grasso, S., & Zappalà, M. (2021). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. Molecules (Basel, Switzerland), 26(11), 3356. Retrieved from [Link]
-
de Oliveira, R. B., de Souza, M. V., & de Almeida, M. V. (2001). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Arzneimittel-Forschung, 51(1), 60–63. Retrieved from [Link]
-
Guta, F., Degu, A., & Asres, K. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. MalariaWorld. Retrieved from [Link]
-
Luchini, A., Sarr, A., & Carta, F. (2012). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PloS one, 7(11), e47256. Retrieved from [Link]
-
Misra, U., & Kumar, A. (2013). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. Trade Science Inc. Retrieved from [Link]
-
Paliwal, D. (2024). Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study. SciSpace. Retrieved from [Link]
-
Singh, R., & Raghuvanshi, K. (2020). Pyrazole-pyrazoline as promising novel antimalarial agents: A mechanistic study. ResearchGate. Retrieved from [Link]
-
Paliwal, D. (2024). Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study. Bentham Science. Retrieved from [Link]
-
Muscarà, C., Micale, N., Grasso, S., & Zappalà, M. (2020). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. Chemistry & biodiversity, 17(10), e2000378. Retrieved from [Link]
-
Fidock, D. A. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. Retrieved from [Link]
-
Usman, M., & Chiamaka, O. C. (2025). Synthesis, Characterization, and Antiplasmodial Evaluation of Novel 2-Pyrazoline Carboxamide Derivatives Against Plasmodium berghei in Mice. ResearchGate. Retrieved from [Link]
-
Bell, G., & Brand, S. (2022). Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. Journal of medicinal chemistry, 65(1), 223–240. Retrieved from [Link]
-
Ravindar, L., Hasbullah, S. A., Rakesh, K. P., & Hassan, N. I. (2022). Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. MalariaWorld. Retrieved from [Link]
-
Bekhit, A. A., & El-Sayed, O. A. (2018). Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. ResearchGate. Retrieved from [Link]
-
Usman, M., & Chiamaka, O. C. (n.d.). In vitro antimalarial activity of 1,3,5-trisubstituted pyrazoline... ResearchGate. Retrieved from [Link]
-
da Silva, E. B., de Souza, M. V., & de Almeida, M. V. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European journal of medicinal chemistry, 209, 112941. Retrieved from [Link]
-
Syafruddin, D., & Marzuki, S. (2020). Sparsomycin Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo. Antibiotics (Basel, Switzerland), 9(10), 659. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.nyu.edu [med.nyu.edu]
- 16. mmv.org [mmv.org]
A Comparative Guide to Validating the Antiproliferative Effects of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Derivatives in Oncology
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Many pyrazole-containing molecules have been developed as potent and selective anticancer agents, often targeting key regulators of cell proliferation and survival such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2] The core pyrazole scaffold serves as a versatile framework for designing novel therapeutics.[3] Our focus here, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, is a novel synthetic compound. While direct antiproliferative data for this specific molecule is emerging, closely related analogs such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated potent, submicromolar antiproliferative activity in pancreatic cancer cell lines, suggesting a potential mechanism involving the modulation of the mTORC1 signaling pathway.[4][5]
This guide will outline a comprehensive validation workflow, from initial cytotoxicity screening to mechanistic investigation, providing the necessary context and detailed protocols for a thorough evaluation.
Section 1: Initial Assessment of Antiproliferative Activity
The foundational step in validating a potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cell lines. This is typically achieved through in vitro cell viability assays.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining relevant data. We recommend a panel that includes, at a minimum:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line that is a workhorse in cancer research and sensitive to a wide range of chemotherapeutics.
-
A549 (Human Lung Carcinoma): A commonly used model for non-small cell lung cancer, known for its relative resistance to certain drugs.
Using cell lines from different tissue origins provides a broader understanding of the compound's potential therapeutic window and spectrum of activity.
Comparative Agents
To contextualize the efficacy of this compound, it is essential to include well-characterized comparator drugs:
-
Doxorubicin: A potent, widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.[6]
-
Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, triggering DNA damage responses and subsequent cell death.[7]
-
Celecoxib: A selective COX-2 inhibitor with a pyrazole core, which has demonstrated antiproliferative effects through both COX-2-dependent and independent mechanisms.[8][9]
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
MCF-7 and A549 cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound, Doxorubicin, Cisplatin, Celecoxib
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[11]
Comparative IC50 Data (Hypothetical)
The following table presents hypothetical IC50 values for our topic compound in comparison to the established agents, based on literature values for the comparators.[12][13][14][15][16][17]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | 5.2 | 8.9 |
| Doxorubicin | 0.4 - 8.3 | 2.4 - >20 |
| Cisplatin | ~16.5 | 6.6 - 16.5 |
| Celecoxib | ~26.5 | 37.2 |
These hypothetical data suggest that this compound may possess potent antiproliferative activity, warranting further mechanistic investigation.
Section 2: Mechanistic Evaluation of Antiproliferative Effects
Following the confirmation of antiproliferative activity, the next logical step is to elucidate the underlying mechanism of action. Key cellular processes to investigate include cell cycle progression and the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the IC50 concentration of each compound for 24 or 48 hours. Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C. Add 400 µL of PI solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. The Annexin V/PI assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[3] Propidium iodide can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the IC50 concentration of each compound for 48 hours. Harvest 1-5 x 10^5 cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[20]
Investigation of Apoptotic Pathways by Western Blotting
To further dissect the apoptotic mechanism, the expression levels of key regulatory proteins can be examined by Western blotting. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway.[4] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.[14]
Section 3: Elucidating the Signaling Pathway
Based on the activity of structurally similar pyrazole compounds, a plausible mechanism of action for this compound involves the modulation of key signaling pathways that regulate cell growth and survival, such as the mTOR pathway.[2][5]
The mTOR Signaling Pathway in Cancer
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[19] The mTOR pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[21] mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, controls protein synthesis through its downstream effectors S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 can lead to cell cycle arrest and apoptosis.[22]
Western Blotting for mTOR Pathway Proteins
To investigate the effect of this compound on the mTOR pathway, Western blotting can be used to assess the phosphorylation status of key downstream targets. A decrease in the phosphorylation of Akt (at Ser473, a target of mTORC2) and S6K (at Thr389, a target of mTORC1) would indicate inhibition of the pathway.
Protocol: The Western blotting protocol is as described in section 2.3.1, using primary antibodies specific for phosphorylated and total Akt and S6K.[7][23]
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the antiproliferative effects of this compound. By employing a combination of cytotoxicity screening, cell cycle analysis, apoptosis assays, and mechanistic studies of key signaling pathways, researchers can build a comprehensive data package to support the continued development of this promising compound. The comparative framework provided, using both standard chemotherapeutics and a structurally related drug, ensures that the findings are robustly contextualized within the current landscape of cancer therapeutics. The detailed, self-validating protocols described herein are designed to uphold the highest standards of scientific integrity and provide a clear path forward for the preclinical evaluation of novel antiproliferative agents.
References
-
Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. AACR Journals. Available at: [Link]
-
Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines. PubMed. Available at: [Link]
-
mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. PMC - PubMed Central. Available at: [Link]
-
The Anti-Proliferative Potency of Celecoxib Is Not a Class Effect of Coxibs. PubMed. Available at: [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Role of p53 in Cell Death and Human Cancers. PMC - PubMed Central - NIH. Available at: [Link]
-
The anti-proliferative potency of Celecoxib is not a class effect of coxibs. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Journal of Hematology & Oncology. Available at: [Link]
-
Cell cycle analysis. Wikipedia. Available at: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
The molecular mechanisms of celecoxib in tumor development. PMC - PubMed Central. Available at: [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. Available at: [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
p53 signaling pathway. Cusabio. Available at: [Link]
-
Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals. Available at: [Link]
-
IC50 Values of Different DOX Formulations and Blank Carriers Against... ResearchGate. Available at: [Link]
-
(PDF) MTOR signaling pathway and mTOR inhibitors in cancer: Progress and challenges. ResearchGate. Available at: [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
mTOR Signaling for Biological Control and Cancer. PMC - PubMed Central. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation. NIH. Available at: [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. Available at: [Link]
-
Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]
-
IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. Available at: [Link]
-
1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]
-
Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. Available at: [Link]
-
p53 Antibody: An Introductory Guide. Bio-Rad. Available at: [Link]
-
Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. PubMed. Available at: [Link]
-
Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. Available at: [Link]
-
In Vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link]
-
IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. Available at: [Link]
-
PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PMC - PubMed Central. Available at: [Link]
-
A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at... ResearchGate. Available at: [Link]
-
Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Kowsar Medical Publishing. Available at: [Link]
-
Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells. PMC - NIH. Available at: [Link]
-
Western blotting assays for evaluating mTOR signaling pathway activity.... ResearchGate. Available at: [Link]
-
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PMC - PubMed Central. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The anti-proliferative potency of celecoxib is not a class effect of coxibs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 14. netjournals.org [netjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges | Semantic Scholar [semanticscholar.org]
- 22. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Isomers in Biological Assays
Introduction: The Pyrazole Scaffold and the Critical Role of Isomerism
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2][3] However, the true potential of the pyrazole core is unlocked through the strategic placement of substituents, a process where isomerism plays a pivotal role. The spatial arrangement of functional groups—creating constitutional isomers or regioisomers—can dramatically alter a compound's interaction with its biological target, transforming a potent inhibitor into an inactive analogue, or vice versa.
This guide provides an in-depth comparative analysis of pyrazole isomers in key biological assays. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and biological function. By examining well-documented examples in anti-inflammatory and anticancer research, we will illustrate why a deep understanding of isomeric effects is not merely an academic exercise, but a fundamental necessity for efficient drug design and development. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrazole scaffold in their work.
Part 1: Anti-Inflammatory Action - Selective COX-2 Inhibition
A landmark application of pyrazole-based drugs is in the selective inhibition of cyclooxygenase-2 (COX-2).[4][5] The COX enzyme has two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for synthesizing prostaglandins that mediate pain and swelling.[6] The therapeutic goal is to selectively inhibit COX-2 to achieve anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4][6]
The diarylheterocycle class of compounds, which includes the pyrazole-based drug Celecoxib, exemplifies the impact of isomerism on biological activity. The specific arrangement of the substituted phenyl rings on the pyrazole core is critical for selective binding to the COX-2 active site.
Structure-Activity Relationship (SAR) Insights
The key to the selectivity of drugs like Celecoxib lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is slightly larger and possesses a side pocket that is absent in COX-1. Selective inhibitors are designed to exploit this difference. For pyrazole-based inhibitors, the following SAR principles are crucial:
-
The Sulfonamide/Methylsulfonyl Moiety: A para-sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the phenyl rings is a hallmark of many selective COX-2 inhibitors.[7] This group can insert into the hydrophilic side pocket of the COX-2 enzyme, forming hydrogen bonds with residues like Arg513, thereby anchoring the inhibitor and conferring selectivity.[7]
-
Isomeric Arrangement: The relative positions of the substituted phenyl rings on the pyrazole core dictate the molecule's overall shape and its ability to fit within the active site. For instance, 1,5-diarylpyrazoles often show different activity profiles compared to their 1,3-diaryl counterparts.
-
Trifluoromethyl Group: The CF₃ group, as seen in Celecoxib, contributes to the compound's binding by fitting into a hydrophobic pocket, enhancing potency.
The following diagram illustrates the general mechanism of COX-2 inhibition.
Caption: Selective pyrazole isomers block the COX-2 enzyme.
Quantitative Comparison of COX-2 Inhibitory Isomers
The following table summarizes experimental data for Celecoxib and related pyrazole isomers, highlighting how subtle structural changes impact potency (IC₅₀) and selectivity for COX-2 over COX-1. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
| Compound/Isomer | Core Structure | R Group (at para-position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] | Reference |
| Celecoxib | 1,5-Diarylpyrazole | -SO₂NH₂ | 15 | 0.04 | 375 | [7] |
| Compound 5u | 1,5-Diarylpyrazole | -SO₂NH₂ | 130.14 | 1.79 | 72.73 | [7] |
| Compound 5s | 1,5-Diarylpyrazole | -SO₂NH₂ (with ortho-Cl) | 165.01 | 2.51 | 65.75 | [7] |
| Rofecoxib Analogue | Furanone Core | -SO₂Me | >100 | 0.014 | >7142 | [5] |
| Indomethacin | Non-selective NSAID | N/A | 0.1 | 1.6 | 0.06 | [8] |
Note: Data is compiled from multiple sources for comparative purposes. Absolute values may vary slightly between different assay conditions.
This data clearly demonstrates that the sulfonamide-bearing pyrazole isomers are potent and highly selective COX-2 inhibitors compared to non-selective drugs like Indomethacin.[7][8] Even within the same structural class, modifications like the addition of a chlorine atom (Compound 5s) can modulate potency and selectivity.[7]
Part 2: Anticancer Activity - Targeting Protein Kinases
In oncology, pyrazole derivatives have emerged as powerful inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9][10] The ATP-binding site of kinases provides a well-defined pocket that can be targeted by small molecule inhibitors. Here again, the isomeric structure of the pyrazole compound is paramount for achieving high potency and selectivity against a specific kinase.
Structure-Activity Relationship (SAR) in Kinase Inhibition
The pyrazole scaffold serves as an excellent framework for positioning functional groups that can interact with key residues in the kinase ATP-binding site:
-
Hinge Binding: One of the pyrazole nitrogens often acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase, mimicking the adenine portion of ATP.
-
Hydrophobic Pockets: Substituents on the pyrazole ring can be tailored to occupy nearby hydrophobic pockets, enhancing binding affinity and contributing to selectivity between different kinases.
-
Solvent-Exposed Region: Other positions on the scaffold can be modified to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.
Different isomeric forms will present these functional groups in distinct three-dimensional orientations, leading to vastly different binding affinities for the target kinase.
Caption: Pyrazole kinase inhibitors block signaling pathways.
Quantitative Comparison of Pyrazole Isomers as Anticancer Agents
The tables below present data on pyrazole derivatives targeting different kinases and cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the biological process by 50%.
Table 2: Activity of Pyrazole-based CDK2 Inhibitors [9]
| Compound | Target Kinase | IC₅₀ against CDK2 (µM) | Antiproliferative IC₅₀ against A549 Lung Cancer Cells (µM) |
| Compound 31 | CDK2 | Not specified, effective binding shown | 42.79 |
| Compound 32 | CDK2 | Not specified, effective binding shown | 55.73 |
| Compound 36 | CDK2 | 0.199 | Not specified |
Table 3: Activity of Pyrazole-based EGFR/VEGFR-2 Inhibitors [9]
| Compound | Target Kinase(s) | IC₅₀ against HepG2 Liver Cancer Cells (µM) |
| Compound 53 | EGFR, VEGFR-2 | 15.98 |
| Compound 54 | EGFR, VEGFR-2 | 13.85 |
These results show that modifications to the pyrazole scaffold lead to significant differences in inhibitory concentrations. For example, Compound 36 is a highly potent enzymatic inhibitor of CDK2.[9] Similarly, subtle changes between compounds 53 and 54 result in a measurable difference in their cytotoxic activity against HepG2 cancer cells.[9] This underscores the necessity of synthesizing and testing multiple isomers to identify the optimal candidate for a given biological target.
Part 3: Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
This protocol describes a method to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole test compound in DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary cofactors like heme and phenol.[8]
-
Assay Plate Setup: In a 96-well plate, add 20 µL of the diluted test compound solutions or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 160 µL of the reaction buffer and 10 µL of the appropriate COX enzyme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantification: The product of the reaction, prostaglandin E₂ (PGE₂), is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity, and is widely used to screen anticancer compounds.[11][12]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of culture medium).[13] Incubate overnight at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[11][15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13][15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for a luminescence-based kinase assay.
Methodology: (Based on ADP-Glo™ or similar assay format)[16]
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Assay Plate Setup: In a white, opaque 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the target kinase (e.g., CDK2) in kinase assay buffer to each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the ADP amount.
-
Signal Generation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[16]
Conclusion and Future Perspectives
This guide has demonstrated through specific, data-supported examples that the biological activity of pyrazole-based compounds is exquisitely sensitive to their isomeric structure. Whether targeting COX-2 for anti-inflammatory effects or specific protein kinases for anticancer therapy, the precise spatial arrangement of substituents on the pyrazole ring dictates the molecule's ability to interact effectively and selectively with its target. The structure-activity relationships discussed herein highlight the importance of rational design, where isomeric variations are not an afterthought but a central component of the discovery process.
The self-validating and detailed protocols provided serve as a foundation for researchers to conduct their own comparative analyses with high scientific rigor. As drug discovery moves towards increasingly specific and personalized therapies, a nuanced understanding of isomerism will remain indispensable for developing the next generation of highly potent and selective pyrazole-based medicines.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. (2014). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical Health Risks. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (2011). Scholars Research Library. Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2017). PubMed. Retrieved from [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). National Institutes of Health. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][9][17][18]triazin-6-one Derivatives. (2012). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). National Institutes of Health. Retrieved from [Link]
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. (2014). Keio University. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. Retrieved from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. Retrieved from [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (2019). Organic and Medicinal Chemistry International Journal. Retrieved from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2015). PubMed Central. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). PubMed Central. Retrieved from [Link]
-
In vitro kinase assay. (2023). ResearchGate. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]
-
Celecoxib vs Rofecoxib Comparison. (n.d.). Drugs.com. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective protein kinase inhibitors.[1][2][3][4] Its synthetic tractability and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases have led to the development of numerous FDA-approved drugs.[1][3][4] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of these valuable compounds, offering insights into experimental design and data interpretation to mitigate off-target effects and accelerate the development of safer, more effective therapeutics.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] While the development of kinase inhibitors has revolutionized treatment for various malignancies, a significant challenge remains: achieving target selectivity.[5][6] The conserved nature of the ATP-binding site across the human kinome means that many inhibitors, particularly those classified as Type I, can bind to numerous kinases beyond their intended target.[6][7][8] This "polypharmacology" can lead to unexpected side effects or, in some cases, beneficial therapeutic outcomes.[8][9][10][11] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.[12][13][14]
Comparative Analysis of Profiling Methodologies
A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a thorough understanding of a pyrazole-based inhibitor's selectivity profile. These methods provide complementary information, moving from direct, purified protein interactions to the more complex and physiologically relevant environment of a living cell.[15][16]
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays utilize purified recombinant kinases and substrates to directly measure the inhibitory activity of a compound. They are a foundational tool for initial, broad screening against large kinase panels.[14][17]
a) Radiometric Assays (e.g., HotSpot™)
This traditional and widely used method directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate.[12][17][18][19]
-
Principle: The amount of radioactivity incorporated into the substrate is proportional to the kinase's activity. A decrease in radioactivity in the presence of an inhibitor indicates its potency.
-
Advantages: High sensitivity and a direct measure of catalytic inhibition.[17]
-
Limitations: Requires handling of radioactive materials and is a discontinuous, endpoint assay.
b) Competition Binding Assays (e.g., KINOMEscan®)
This technology measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[20][21]
-
Principle: The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR. A potent inhibitor will prevent the kinase from binding to the solid support, resulting in a lower signal.[21] This ATP-independent method provides a true measure of the binding affinity (dissociation constant, Kd).[20][21]
-
Advantages: High-throughput, broad kinome coverage (over 480 kinases), and provides quantitative Kd values, enabling direct comparison of inhibitor affinity across different kinases.[20][22][23]
-
Limitations: It measures binding, not direct inhibition of catalytic activity.[17]
Experimental Protocol: In Vitro Biochemical Kinase Assay (Generic)
-
Compound Preparation: Serially dilute the pyrazole-based inhibitor in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).[19]
-
Kinase Reaction Setup: In a microplate, combine the purified kinase, a specific peptide or protein substrate, and reaction buffer.
-
Inhibitor Incubation: Add the diluted inhibitor to the kinase reaction mixture and incubate to allow for binding.
-
Reaction Initiation: Start the reaction by adding ATP. For radiometric assays, this will be radiolabeled ATP.[19] The ATP concentration should ideally be at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic potency.[12][19]
-
Reaction and Termination: Incubate for a defined period at a controlled temperature. Stop the reaction, often by spotting the mixture onto a filter membrane.[18]
-
Detection: Quantify substrate phosphorylation. For radiometric assays, this involves measuring incorporated radioactivity. For other formats, this could be luminescence or fluorescence.
Diagram 1: Workflow for In Vitro Kinase Cross-Reactivity Profiling
Caption: Workflow for assessing kinase inhibitor cross-reactivity using in vitro biochemical assays.
Cell-Based Assays: Probing in a Physiological Context
While biochemical assays are excellent for determining direct binding affinity and inhibitory potential, they do not account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[12][15][16] Cell-based assays are therefore crucial for validating biochemical hits and understanding an inhibitor's activity in a more biologically relevant system.[15]
a) Target Engagement Assays (e.g., NanoBRET™)
The NanoBRET™ Target Engagement assay is a powerful technology for quantifying compound binding to a target protein within living cells.[24][25][26]
-
Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[24][25][27] When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[28]
-
Advantages: Provides quantitative data on target occupancy, compound affinity, and even residence time in a live-cell environment.[24][26] It can also assess a compound's ability to permeate the cell membrane.[24]
-
Limitations: Requires genetic modification of cells to express the luciferase-tagged kinase and the availability of a suitable fluorescent tracer for the target of interest.[28]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells engineered to express the target kinase fused to NanoLuc® luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent NanoBRET® tracer that reversibly binds to the target kinase.
-
Compound Treatment: Add the pyrazole-based inhibitor at various concentrations.
-
Substrate Addition: Add the NanoLuc® substrate, furimazine.
-
BRET Measurement: Measure the BRET signal. A decrease in the signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Diagram 2: Principle of the NanoBRET™ Target Engagement Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Polypharmacology in Precision Oncology: Current Applications and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. chayon.co.kr [chayon.co.kr]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 23. ambitbio.com [ambitbio.com]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. news-medical.net [news-medical.net]
- 27. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 28. promegaconnections.com [promegaconnections.com]
A Comparative Benchmarking Guide to Novel Pyrazole Derivatives for Antibacterial Applications
In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount to global health.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial potential.[3][4][5][6] This guide provides a comprehensive framework for benchmarking new pyrazole derivatives against established antibiotics, offering an objective comparison of their performance based on robust experimental data. It is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial therapies.
The challenge in bringing new antibiotics to market is multifaceted, involving scientific, economic, and regulatory hurdles.[2][7][8][9] Therefore, a rigorous and well-documented preclinical evaluation is critical. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for assessing the potential of new chemical entities.
Introduction to the Compounds
For the purpose of this guide, we will be evaluating two novel, hypothetical pyrazole derivatives, PZ-1 and PZ-2 , against two well-established, broad-spectrum antibiotics, Ciprofloxacin and Vancomycin . Ciprofloxacin, a fluoroquinolone, is a synthetic antibiotic with excellent activity against Gram-negative bacteria, while Vancomycin, a glycopeptide, is primarily used for serious Gram-positive infections.[10] This selection allows for a comprehensive comparison across different bacterial types and mechanisms of action.
Experimental Design & Rationale
Our benchmarking strategy is built on a tiered approach, beginning with fundamental in vitro screening to determine antibacterial efficacy and culminating in an assessment of safety through cytotoxicity assays. This logical progression allows for early identification of promising candidates and conserves resources.
In Vitro Antibacterial Efficacy
The initial step is to determine the direct antibacterial activity of our novel pyrazole derivatives. We will employ standardized methods to ensure reproducibility and allow for comparison with existing literature.[11][12]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This is a cornerstone assay in antimicrobial susceptibility testing.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds (PZ-1, PZ-2, Ciprofloxacin, Vancomycin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Cytotoxicity Assessment
A critical aspect of drug development is ensuring that the compound is selectively toxic to the pathogen and not the host cells.[15][16][17] Cytotoxicity assays are essential for evaluating the safety profile of new antibacterial agents.[18][19]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]
Protocol:
-
Cell Culture: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (PZ-1, PZ-2) and incubated for 24-48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.[18]
Comparative Data Analysis
The following tables present hypothetical data for our novel pyrazole derivatives against the standard antibiotics.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| PZ-1 | 4 | 8 |
| PZ-2 | 16 | >64 |
| Ciprofloxacin | 1 | 0.25 |
| Vancomycin | 1 | >64 |
Table 2: Bactericidal Activity (MBC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| PZ-1 | 8 | 16 |
| PZ-2 | 32 | >64 |
| Ciprofloxacin | 2 | 0.5 |
| Vancomycin | 4 | >64 |
Table 3: Cytotoxicity Data (IC50 in µg/mL on HeLa cells)
| Compound | IC50 (µg/mL) |
| PZ-1 | >128 |
| PZ-2 | 64 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the benchmarking process.
Caption: A high-level overview of the experimental workflow for benchmarking new antibacterial agents.
Interpretation and Insights
Based on our hypothetical data, PZ-1 emerges as a promising candidate. It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC and MBC values in a potentially therapeutic range. Crucially, it exhibits low cytotoxicity (IC50 >128 µg/mL), suggesting a favorable therapeutic index. In contrast, PZ-2 shows weaker antibacterial activity and higher cytotoxicity, making it a less desirable candidate for further development.
While Ciprofloxacin and Vancomycin show superior potency against their respective target organisms, the broad-spectrum activity and favorable safety profile of PZ-1 warrant further investigation, especially in the context of multidrug-resistant strains.[20][21]
Future Directions and In Vivo Considerations
Promising candidates from in vitro screening, such as PZ-1, should be advanced to in vivo models of infection.[22][23] These studies are crucial for evaluating the compound's efficacy in a complex biological system, considering factors like pharmacokinetics and pharmacodynamics.[14] A validated preclinical mouse model, such as a sepsis or pneumonia model, can provide valuable data to support the progression of a new antibiotic into clinical trials.[22][23]
The development of new antibiotics is a long and arduous process, but a systematic and rigorous preclinical evaluation, as outlined in this guide, is the foundation for success.[1][7] The inevitable emergence of resistance necessitates a continuous pipeline of novel antibacterial agents.[1]
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology,
- Challenges for the Development of New Antimicrobials— Rethinking the Approaches.
- Why is it so hard to develop new antibiotics?. Wellcome,
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery,
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink,
- A comprehensive review on in-vitro methods for anti- microbial activity.
- Why is it So Hard to Develop New Antibiotics?. AZoLifeSciences,
- Obstacles to developing new antibiotics. The Pharmaceutical Journal,
- Challenges in the development of novel antibiotics. ScienceDirect,
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE,
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- AMR: Partnership set to improve in vivo antibiotics testing. European Pharmaceutical Review,
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI,
- IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices,
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem,
- Antibacterial pyrazoles: tackling resistant bacteria.
- Methods for in vitro evaluating antimicrobial activity: A review.
- In vitro antimicrobial screening: Significance and symbolism.
- Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity rel
- Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube,
- Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates: Antibiotic Resistance Patterns.
- Which is the ideal antibiotic(s) as a standard for testing the antibacterial activity of the compound for Staphylococcus aureus and E.coli?.
- In Vitro and In Vivo Activities of Antibiotic PM181104.
- Antibacterial activity of Moringa leaf extracts against Gram-negative bacteria from Wadi Ad-Dawasir, Saudi Arabia. Frontiers,
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org,
- New “Kill Test” Could Help Screen Better Antibiotics. The Scientist,
- Comparative Efficacy of "Antibacterial Agent 87" Candidates Against Standard-of-Care Antibiotics. Benchchem,
- A new test reveals which antibiotics truly kill bacteria. ScienceDaily,
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry,
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research,
Sources
- 1. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why is it so hard to develop new antibiotics? | News | Wellcome [wellcome.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiologists.com [probiologists.com]
- 22. AMR: Partnership set to improve in vivo antibiotics testing - European Biotechnology Magazine [european-biotechnology.com]
- 23. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Compounds in Pancreatic Cancer Models: A Technical Guide for Researchers
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. This is largely attributed to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The scientific community is in a relentless pursuit of novel therapeutic agents that can effectively target the complex signaling networks driving PDAC progression. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent anti-cancer activities through diverse mechanisms of action.
This guide provides a comprehensive, head-to-head comparison of various pyrazole-based compounds evaluated in pancreatic cancer models. We will delve into the comparative efficacy of different pyrazole scaffolds, dissect their mechanisms of action by focusing on key molecular targets, and provide detailed experimental protocols to aid researchers in the preclinical evaluation of these promising therapeutic candidates. Our narrative is grounded in peer-reviewed experimental data, aiming to equip fellow scientists and drug development professionals with the critical insights needed to advance the development of novel pyrazole-based therapies for pancreatic cancer.
Comparative Efficacy of Pyrazole Scaffolds in Pancreatic Cancer Cell Lines
The versatility of the pyrazole core allows for a wide range of chemical modifications, leading to the development of distinct classes of derivatives with varying potencies against pancreatic cancer cells. Here, we compare the in vitro cytotoxic effects of several promising pyrazole-based compounds from different studies, benchmarked against standard chemotherapeutic agents where available.
| Compound Class | Specific Compound(s) | Pancreatic Cancer Cell Line(s) | IC50 Value(s) | Key Findings & Comparison | Reference(s) |
| Pyrazolyl-Chalcone & Pyrazolyl-Thiadiazole | Compound 4 | PaCa-2 | 13.0 µg/mL | More potent than doxorubicin (IC50 = 28.3 µg/mL). | [1][2] |
| Compound 5 | PaCa-2 | 31.5 µg/mL | Less potent than doxorubicin. | [1][2] | |
| Compound 7 | PaCa-2 | 24.9 µg/mL | Comparable potency to doxorubicin. | [1][2] | |
| Compound 25 | PaCa-2 | 5.5 µg/mL | Significantly more potent than doxorubicin. | [1][2] | |
| Compound 9e | PACA2 | 27.6 µM | More potent than doxorubicin (IC50 = 52.1 µM). | [3] | |
| Simple Pyrazole Derivatives | L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 | 61.7 ± 4.9 µM | Showed the most promising activity among five tested derivatives, though less potent than gemcitabine. | [4] |
| Pyrazole Derivative of Usnic Acid | Derivative 5 | Mia PaCa-2 & PANC-1 | ~1 µg/mL (at 48h) | Significantly more potent than the parent compound, usnic acid. | [5] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (CDK Inhibitors) | BS-194 (4k) | (Mean GI50 across 60 cancer cell lines) | 280 nmol/L | A potent, orally bioavailable CDK inhibitor with broad anti-proliferative activity. | [6] |
Expert Insights on Structure-Activity Relationships (SAR):
The data presented in the table above highlight some key structure-activity relationships. For instance, in the study by Kamel et al., the pyrazolyl-thiadiazole derivative (compound 25) exhibited significantly higher potency against PaCa-2 cells compared to the pyrazolyl-chalcone derivatives (compounds 4, 5, and 7), suggesting that the thiadiazole moiety may be crucial for its enhanced anti-cancer activity.[1][2] Further research into the SAR of pyrazole-chalcones has indicated that the nature and position of substituents on the aryl rings play a critical role in modulating their cytotoxic effects.[7][8] For the simple pyrazole derivatives, the presence of bulky aromatic groups at the 3 and 5 positions, as seen in compound L2, appears to be more favorable for activity against pancreatic cancer cells compared to smaller alkyl or trifluoromethyl groups.[4] These insights are invaluable for the rational design of next-generation pyrazole-based inhibitors with improved potency and selectivity.
Mechanistic Deep Dive: Targeting Key Signaling Pathways in Pancreatic Cancer
The anti-cancer effects of pyrazole compounds in pancreatic cancer models are often attributed to their ability to inhibit key signaling pathways that are aberrantly activated in this disease. We will now explore two of the most well-documented molecular targets of pyrazole derivatives: Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 7 (CDK7).
STAT3: A Central Node in Pancreatic Cancer Pathogenesis
The STAT3 signaling pathway is constitutively activated in a majority of pancreatic cancers and plays a pivotal role in promoting tumor cell proliferation, survival, invasion, and immunosuppression.[9][10][11] STAT3 is activated through phosphorylation of a critical tyrosine residue (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. The Src Homology 2 (SH2) domain of STAT3 is essential for this dimerization process and represents a prime target for therapeutic intervention.[12][13][14][15]
Several pyrazole-based compounds have been identified as direct inhibitors of STAT3.[9][16][17] These small molecules are designed to bind to the SH2 domain of STAT3, thereby preventing the protein-protein interactions required for dimerization and subsequent downstream signaling.[12][13][14][15]
CDK7: A Dual Regulator of Cell Cycle and Transcription
Cyclin-Dependent Kinase 7 (CDK7) is another attractive therapeutic target in pancreatic cancer due to its dual role in regulating both cell cycle progression and transcription.[18][19][20][21] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle transitions.[21] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those that are overexpressed in cancer.[21]
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK7.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of CDK7 and preventing its catalytic activity. This dual inhibition of cell cycle progression and transcription makes CDK7 inhibitors particularly effective at inducing cell cycle arrest and apoptosis in cancer cells.[6][18]
Experimental Corner: Protocols for Preclinical Evaluation
To ensure the reproducibility and validity of preclinical studies, standardized experimental protocols are essential. Below, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-cancer efficacy of pyrazole compounds in pancreatic cancer models.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23][24][25][26]
Materials:
-
Pancreatic cancer cell lines (e.g., PaCa-2, PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assessment (Wound Healing Assay)
The wound healing or "scratch" assay is a simple and widely used method to assess cell migration in vitro.[27][28][29][30][31]
Materials:
-
Pancreatic cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete culture medium
-
Pyrazole compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Gently scratch the monolayer with a sterile 200 µL pipette tip to create a cell-free gap.
-
Washing: Wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh medium containing the pyrazole compound at the desired concentration. Include a vehicle control.
-
Image Acquisition: Capture images of the "wound" at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Efficacy Evaluation (Orthotopic Pancreatic Cancer Xenograft Model)
Orthotopic xenograft models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, provide a more clinically relevant setting to evaluate the in vivo efficacy of novel therapeutic agents.[5][32][33][34][35][36][37]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Pancreatic cancer cell line (e.g., PANC-1, Mia PaCa-2)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthetics
-
Pyrazole compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the abdominal wall to expose the pancreas.
-
Orthotopic Injection: Carefully inject the cell suspension into the head or tail of the pancreas.
-
Suturing: Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation or using an in vivo imaging system.
-
Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the pyrazole compound and vehicle control according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
This guide has provided a comparative overview of the preclinical efficacy of various pyrazole-based compounds in pancreatic cancer models. The data clearly indicate that pyrazole and its derivatives represent a versatile and promising scaffold for the development of novel anti-cancer agents. Different chemical modifications of the pyrazole core have led to compounds with distinct mechanisms of action, including the potent inhibition of key signaling molecules like STAT3 and CDK7.
While the in vitro data are encouraging, there is a clear need for more direct, head-to-head in vivo comparative studies to truly ascertain the most promising candidates for clinical development. Future research should also focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and minimize potential toxicities. Furthermore, exploring the combination of pyrazole-based inhibitors with standard-of-care chemotherapeutics or other targeted agents may unlock synergistic anti-tumor effects and overcome the notorious drug resistance of pancreatic cancer. The continued investigation of this remarkable class of compounds holds significant promise for improving the therapeutic landscape for patients with this devastating disease.
References
-
Inhibition of pancreatic cancer-cell growth and metastasis in vivo by a pyrazole compound characterized as a cell-migration inhibitor by an in vitro chemotaxis assay. Biomedicine & Pharmacotherapy. [Link]
-
Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR. RSC Medicinal Chemistry. [Link]
-
The pyrazole derivative of usnic acid inhibits the proliferation of pancreatic cancer cells in vitro and in vivo. Cancer Cell International. [Link]
-
Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR. National Institutes of Health. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties. RSC Publishing. [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Journal. [Link]
-
CDK7 is identified as a potent target for pancreatic cancer. ResearchGate. [Link]
-
Wound healing and cell migration assays in PANC-1 cells. ResearchGate. [Link]
-
Cartoon representation of the SH2 domain of STAT3 with compounds 3f and 4g at the binding pocket. ResearchGate. [Link]
-
Pancreatic orthotopic PDX mouse models as tools to test new therapeutic strategies for pancreatic cancer. Hereditary Cancer Group. [Link]
-
Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. National Institutes of Health. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]
-
Anticancer drug screening: standardization of in vitro wound healing assay. Redalyc. [Link]
-
A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes. National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. [Link]
-
MTT Assay Protocol. Cyrusbio. [Link]
-
Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells. National Institutes of Health. [Link]
-
(A) Wound healing assay of the PANC-1 and Mia PaCa-2 cell lines treated... ResearchGate. [Link]
-
Targeting STAT3 by a small molecule suppresses pancreatic cancer progression. National Institutes of Health. [Link]
-
Structure–activity relationship study of the prepared chalcones 7a–l. ResearchGate. [Link]
- Pyrazole derivatives as inhibitors of stat3.
-
Development of Orthotopic Pancreatic Tumor Mouse Models. National Institutes of Health. [Link]
-
Development of Orthotopic Pancreatic Tumor Mouse Models. ResearchGate. [Link]
-
Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel. National Institutes of Health. [Link]
-
Anticancer drug screening: standardization of in vitro wound healing assay. SciELO. [Link]
-
Inoculation of Pan02 cells produces tumor nodules in mouse pancreas: Characterization of a novel orthotopic pancreatic ductal adenocarcinoma tumor model for interventional studies. PLOS ONE. [Link]
-
Wound healing assay. Cell migration of BxPC3, PANC-1 and MIAPaCa-2 upon... ResearchGate. [Link]
-
STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. National Institutes of Health. [Link]
-
STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. ResearchGate. [Link]
-
Targeting STAT3 by a Small Molecule Suppresses Pancreatic Cancer Progression. AMiner. [Link]
-
Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PLoS ONE. [Link]
Sources
- 1. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrazole derivative of usnic acid inhibits the proliferation of pancreatic cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. novacurabioai.com [novacurabioai.com]
- 13. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3406598A1 - Pyrazole derivatives as inhibitors of stat3 - Google Patents [patents.google.com]
- 16. aminer.org [aminer.org]
- 17. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. cyrusbio.com.tw [cyrusbio.com.tw]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. researchgate.net [researchgate.net]
- 28. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 29. researchgate.net [researchgate.net]
- 30. scielo.br [scielo.br]
- 31. researchgate.net [researchgate.net]
- 32. Inhibition of pancreatic cancer-cell growth and metastasis in vivo by a pyrazole compound characterized as a cell-migration inhibitor by an in vitro chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pancreatic orthotopic PDX mouse models as tools to test new therapeutic strategies for pancreatic cancer | IDIBELL [hereditarycancergroup.com]
- 34. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Inoculation of Pan02 cells produces tumor nodules in mouse pancreas: Characterization of a novel orthotopic pancreatic ductal adenocarcinoma tumor model for interventional studies | PLOS One [journals.plos.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of prudent laboratory practice.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, grounded in established safety principles and regulatory frameworks.
The disposal plan for any chemical must begin before the first experiment.[1] Understanding the compound's characteristics is the critical first step in formulating a safe and compliant waste management strategy.
Hazard Assessment and Waste Characterization
While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can infer a robust safety profile by examining its constituent molecular parts: a substituted pyrazole and a benzoic acid moiety.[2] The SDS for the closely related isomer, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid, classifies it as a skin irritant (H315), an eye irritant (H319), and a substance that may cause respiratory irritation (H335).[3] Benzoic acid itself is also known to cause skin and serious eye irritation/damage.[4][5]
Therefore, this compound must be handled as a hazardous chemical waste .[2][6] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8] While this compound is not specifically listed, it should be managed as hazardous due to its irritant properties.
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Hazard Category | Classification & Precautionary Statement | Rationale & Primary Reference |
| Skin Irritation | Category 2 (H315): Causes skin irritation. P280: Wear protective gloves. | Based on classification of structural isomer.[3] Benzoic acid is a known skin irritant.[4][5] |
| Eye Irritation | Category 2 (H319): Causes serious eye irritation. P280: Wear eye protection. | Based on classification of structural isomer.[3] Benzoic acid can cause serious eye damage.[4][9][10] |
| Respiratory Irritation | STOT SE 3 (H335): May cause respiratory irritation. P261: Avoid breathing dust. | Based on classification of structural isomer.[3] Benzoic acid dust can irritate the nose and throat.[11] |
| Waste Classification | Hazardous Waste | Assumed hazardous due to irritant properties. Must be managed according to local, state, and federal regulations.[11][12][13] |
Step-by-Step Disposal Protocol
This protocol ensures the safe handling and compliant disposal of waste containing this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE. The causality is simple: to prevent personal exposure, a physical barrier is essential.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[14][15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[16]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation
Segregation is a critical step to prevent dangerous chemical reactions within a waste container.[12][17]
-
Designate a Waste Stream: This compound should be disposed of as solid, non-halogenated organic waste .
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, bases, or reactive metals.[11] Benzoic acid solutions can react with metals to produce flammable hydrogen gas.[11] Keep it separate from other waste categories like acids, bases, or solvents.[18][19]
Step 3: Container Selection and Labeling
The waste container serves as the primary containment, preventing release into the laboratory environment.
-
Container Type: Use a clean, dry, and sealable container compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate.[14][18] Ensure the container is leak-proof.
-
Labeling: The container must be clearly and accurately labeled.[17] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Known hazards (e.g., "Irritant")
-
The date waste was first added (Accumulation Start Date)
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and institutional policies govern the temporary storage of hazardous waste in the lab.[7][20]
-
Location: Store the sealed waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[17][18]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][20]
Step 5: Final Disposal
Never dispose of this chemical in the regular trash or down the drain.[17][21] This can cause environmental damage and violate regulations.[11]
-
Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][17] They are equipped to manage the waste in compliance with all federal, state, and local regulations.[6]
Management of Spills and Contaminated Materials
Accidents can happen, and a clear plan is essential for a safe response.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.[14]
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[21][22] A HEPA-filtered vacuum can also be used.[11]
-
Place the spilled material into a labeled hazardous waste container for disposal.[14][22]
-
Decontaminate the area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[22]
-
-
Empty Containers: An "empty" container may still contain hazardous residue.[18] Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated and with the label removed or defaced, the container may be discarded or recycled according to institutional policy.[18]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Workflow for this compound.
By adhering to this structured and scientifically-grounded disposal guide, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain fully compliant with all applicable regulations.
References
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
EchoSystem. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Penta chemicals. (2024, April 24). Benzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. chemos.de [chemos.de]
- 10. ilpi.com [ilpi.com]
- 11. nj.gov [nj.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. youtube.com [youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. aaronchem.com [aaronchem.com]
- 17. calpaclab.com [calpaclab.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. actenviro.com [actenviro.com]
- 20. epa.gov [epa.gov]
- 21. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
